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  • Product: 2-(5-Oxopyrrolidin-3-yl)acetonitrile
  • CAS: 1784794-72-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

As a Senior Application Scientist, I have designed this whitepaper to serve as an authoritative, end-to-end resource for researchers and drug development professionals. This guide deconstructs the structural significance...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this whitepaper to serve as an authoritative, end-to-end resource for researchers and drug development professionals. This guide deconstructs the structural significance, physicochemical profile, and de novo synthetic methodologies for 2-(5-Oxopyrrolidin-3-yl)acetonitrile —a highly versatile, conformationally restricted building block widely utilized in the synthesis of neuromodulatory agents, peptidomimetics, and GABA analogues.

Structural Identity and Physicochemical Profile

2-(5-Oxopyrrolidin-3-yl)acetonitrile (CAS: 1784794-72-4) is a bifunctional organic intermediate featuring a rigid γ-lactam (pyrrolidone) core substituted at the 3-position (also numbered as the 4-position of the 2-pyrrolidone ring) with a cyanomethyl group.

The structural rigidity provided by the 5-membered lactam ring restricts the conformational freedom of the pendant nitrile group. This specific geometry is highly prized in rational drug design, as it allows medicinal chemists to precisely map hydrogen-bond donors (the lactam N-H) and acceptors (the carbonyl and nitrile groups) to target receptor pockets.

Quantitative Physicochemical Data

The following data summarizes the core physical and computational properties of the molecule, validated by the [1].

PropertyValueStructural Implication
Chemical Name 2-(5-Oxopyrrolidin-3-yl)acetonitrileIUPAC standard nomenclature.
CAS Registry Number 1784794-72-4Unique identifier for procurement/safety.
Molecular Formula C₆H₈N₂OHigh atom economy for downstream synthesis.
Molecular Weight 124.14 g/mol Low molecular weight; ideal fragment for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area 52.9 ŲExcellent membrane permeability profile (TPSA < 90 Ų indicates high CNS penetration potential).
XLogP3 -0.8Hydrophilic nature; requires careful solvent selection during extraction (favoring polar organics).
Hydrogen Bond Donors 1Lactam N-H serves as a critical interaction point for target binding.
Hydrogen Bond Acceptors 2Carbonyl (C=O) and Nitrile (C≡N) groups.

Mechanistic Role in Pharmacophore Design

In the realm of neuropharmacology, the 2-pyrrolidone scaffold is a privileged structure. It is a cyclized, conformationally locked analogue of γ-aminobutyric acid (GABA). By placing an acetonitrile group at the 3-position of the 5-oxopyrrolidine ring, chemists create a "masked" primary amine.

When the nitrile is reduced, it yields a 2-aminoethyl appendage. This transforms the molecule into a potent, spatially defined pharmacophore capable of modulating GABA-A and GABA-B receptors, making it a critical precursor in the synthesis of racetam-class nootropics and antiepileptic drugs (e.g., analogues of Brivaracetam or Pregabalin).

De Novo Synthesis Strategy

To ensure high yield and scalability, the synthesis of 2-(5-oxopyrrolidin-3-yl)acetonitrile must be approached systematically. The most robust, atom-economical route begins with commercially available itaconic acid . This pathway leverages an Aza-Michael addition followed by cyclocondensation, a methodology heavily validated in the synthesis of pyrrolidone derivatives [2, 3].

Synthesis SM Itaconic Acid + NH4OH Step1 Aza-Michael & Cyclization (100°C) SM->Step1 Int1 5-Oxopyrrolidine-3- carboxylic acid Step1->Int1 Step2 Esterification (MeOH, H+) Int1->Step2 Int2 Methyl 5-oxopyrrolidine- 3-carboxylate Step2->Int2 Step3 Chemoselective Reduction (NaBH4) Int2->Step3 Int3 4-(Hydroxymethyl) pyrrolidin-2-one Step3->Int3 Step4 Tosylation (TsCl, Pyridine) Int3->Step4 Int4 Tosylate Intermediate Step4->Int4 Step5 Nucleophilic Cyanation (NaCN, DMSO) Int4->Step5 Target 2-(5-Oxopyrrolidin-3-yl) acetonitrile Step5->Target

Synthetic workflow from itaconic acid to 2-(5-Oxopyrrolidin-3-yl)acetonitrile.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . I have included the mechanistic causality behind each reagent choice to ensure the operator understands why the reaction proceeds, which is critical for troubleshooting and scaling.

Phase 1: Aza-Michael Addition & Cyclocondensation
  • Reagents: Itaconic acid (1.0 eq), Aqueous NH₄OH (28%, 3.0 eq).

  • Procedure: Suspend itaconic acid in distilled water. Slowly add aqueous ammonia at 0 °C to control the exothermic neutralization. Once addition is complete, heat the mixture to reflux (100 °C) for 12 hours. Cool to room temperature and acidify with concentrated HCl to pH 2. Collect the resulting precipitate via vacuum filtration.

  • Causality & Validation: The reaction initiates via an Aza-Michael addition of ammonia to the α,β-unsaturated double bond of itaconic acid. Subsequent thermal energy drives an intramolecular amidation, forming the thermodynamically stable 5-membered lactam ring. The self-validation occurs during acidification: the product, 5-oxopyrrolidine-3-carboxylic acid, is highly soluble in basic conditions but precipitates cleanly at pH 2 [2].

Phase 2: Chemoselective Reduction
  • Reagents: Methanol, H₂SO₄ (catalytic), NaBH₄ (2.0 eq).

  • Procedure: First, reflux the carboxylic acid in methanol with catalytic sulfuric acid for 8 hours. Remove the solvent in vacuo to isolate the methyl ester. Dissolve the crude ester in absolute ethanol, cool to 0 °C, and add NaBH₄ portion-wise. Stir at room temperature for 6 hours. Quench with saturated NH₄Cl and extract with ethyl acetate.

  • Causality & Validation: Direct reduction of a carboxylic acid requires harsh reagents (e.g., LiAlH₄) that would indiscriminately reduce the lactam carbonyl, destroying the pyrrolidone core. By converting the acid to a methyl ester, we enable the use of NaBH₄. This milder hydride source chemoselectively reduces the ester to a primary alcohol (4-(hydroxymethyl)pyrrolidin-2-one) while leaving the lactam entirely intact.

Phase 3: Activation and Nucleophilic Cyanation
  • Reagents: p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Pyridine, NaCN (1.5 eq), Anhydrous DMSO.

  • Procedure: Dissolve the alcohol in anhydrous pyridine at 0 °C. Add TsCl portion-wise to prevent localized heating. Stir for 4 hours, then extract with dichloromethane and wash with 1M HCl to remove pyridine. Concentrate to yield the tosylate. Dissolve the tosylate in anhydrous DMSO, add NaCN, and heat to 60 °C for 8 hours. Quench with water and extract with ethyl acetate to isolate the target compound.

  • Causality & Validation: The aliphatic hydroxyl group is a notoriously poor leaving group. Tosylation converts it into an excellent leaving group (p-toluenesulfonate). Pyridine acts as both solvent and acid scavenger. For the cyanation, DMSO is explicitly chosen as a polar aprotic solvent; it poorly solvates the cyanide anion, rendering it highly nucleophilic. This ensures a rapid, high-yielding Sₙ2 displacement to form 2-(5-oxopyrrolidin-3-yl)acetonitrile.

Downstream Applications & Signaling Pathways

Once synthesized, 2-(5-oxopyrrolidin-3-yl)acetonitrile serves as a springboard for neuroactive compound generation. The most common downstream transformation is the catalytic hydrogenation of the nitrile group to yield a primary amine. This amine acts as a structural mimic of GABA, capable of crossing the blood-brain barrier (BBB) due to its favorable TPSA, and modulating synaptic transmission.

Downstream Target 2-(5-Oxopyrrolidin-3-yl) acetonitrile Red Catalytic Hydrogenation (Raney Ni / H2) Target->Red Amine 4-(2-Aminoethyl) pyrrolidin-2-one Red->Amine Receptor GABA Receptor Modulation Amine->Receptor Effect Neuromodulatory Effects (Nootropic) Receptor->Effect

Downstream pharmacological application pathway of the synthesized intermediate.

References

  • National Center for Biotechnology Information (PubChem). "2-(5-Oxopyrrolidin-3-yl)acetonitrile - Computed Properties." PubChem Compound Database. Available at:[Link]

  • MDPI - Molecules. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Available at:[Link]

  • OpenReadings. "Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Investigation of Their Anticancer Activity." Available at: [Link]

Exploratory

High-Resolution Mass Profiling of CAS 1784794-72-4: A Technical Guide to Exact Mass Determination

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Content Focus: Theoretical mass profiling, causality in ionization workflows, and self-validating High-Resolution...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Content Focus: Theoretical mass profiling, causality in ionization workflows, and self-validating High-Resolution Mass Spectrometry (HRMS) protocols.

Introduction: The Analytical Imperative

In the rigorous landscape of pharmaceutical development, the unambiguous structural confirmation of synthetic intermediates is non-negotiable. CAS 1784794-72-4 , chemically identified as 2-(5-oxopyrrolidin-3-yl)acetonitrile, is a pyrrolidone derivative frequently utilized as a building block in the synthesis of neuroactive compounds and racetam-class analogs.

Relying solely on nominal mass or average molecular weight for the characterization of such intermediates introduces critical vulnerabilities, primarily the inability to distinguish the target analyte from isobaric impurities (molecules with the same nominal mass but different elemental compositions). To achieve absolute structural confidence, researchers must utilize High-Resolution Mass Spectrometry (HRMS) to determine the monoisotopic exact mass [1].

Theoretical Mass Profiling: Average vs. Exact Mass

A fundamental source of error in early-stage analytical workflows is the conflation of average molecular weight and exact mass.

  • Average Molecular Weight (MW) is calculated using the isotope-weighted average of all elements (e.g., Carbon = 12.011 Da). It is strictly a macroscopic metric used for bulk stoichiometric calculations (weighing powders for assays).

  • Monoisotopic Exact Mass is calculated using the mass of the single most abundant isotope of each constituent element (e.g., 12C = 12.000000 Da). Because a mass spectrometer separates individual ions in a vacuum, it measures the exact mass of specific isotopic species, not the bulk average[2].

Table 1: Fundamental Mass Parameters for CAS 1784794-72-4

ParameterValueDefinition & Analytical Causality
IUPAC Name 2-(5-oxopyrrolidin-3-yl)acetonitrileStructural identifier denoting a pyrrolidone ring and a nitrile group.
Molecular Formula C6​H8​N2​O Elemental composition required for theoretical mass calculation[3].
Average Molecular Weight 124.143 g/mol Isotope-weighted average; used exclusively for molarity and dosing.
Monoisotopic Exact Mass 124.0637 DaSum of the most abundant isotopes; the absolute target for HRMS[4].

The Causality of Ionization: Why ESI+?

To measure the exact mass of CAS 1784794-72-4, the neutral molecule must be ionized into the gas phase. We select Electrospray Ionization in Positive Mode (ESI+) due to the specific electron topology of the molecule.

The compound contains two highly electronegative heteroatom centers: the amide carbonyl/nitrogen in the pyrrolidone ring and the terminal nitrile group. These moieties possess lone pairs of electrons that act as strong Lewis bases. When subjected to an acidic mobile phase (e.g., 0.1% Formic Acid), these sites readily accept a proton ( H+ ), driving the ionization equilibrium toward the formation of a stable [M+H]+ cation. Furthermore, the high dipole moment of the molecule makes it highly susceptible to coordinating with trace sodium ions in the glass/solvent matrix, reliably forming an [M+Na]+ adduct.

Table 2: Target Adducts for ESI+ HRMS Validation

Target AdductIon FormulaTheoretical Exact Mass (m/z)5 ppm Tolerance Window (± mDa)
Protonated [M+H]+ C6​H9​N2​O+ 125.0709± 0.625
Sodium Adduct [M+Na]+ C6​H8​N2​ONa+ 147.0529± 0.735

Note: The exact mass of [M+H]+ is calculated by adding the exact mass of a proton (1.007276 Da) to the neutral exact mass (124.063663 Da).

Self-Validating HRMS Methodology

A protocol is only scientifically sound if it contains internal mechanisms to detect its own failure. Time-of-Flight (TOF) and Orbitrap mass analyzers are sensitive to micro-fluctuations in ambient temperature and electronic drift, which can skew mass measurements. To counteract this, our methodology employs a Lock-Mass Calibration system —a continuous, self-validating feedback loop.

Step-by-Step Analytical Protocol
  • Matrix Preparation & Acidification: Dissolve CAS 1784794-72-4 in LC-MS grade H2​O /Acetonitrile (50:50, v/v). Causality: The organic modifier ensures solubility, while the addition of 0.1% Formic Acid forces the analyte into its protonated state prior to entering the source.

  • Chromatographic Focusing: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Causality: UHPLC compresses the analyte band, delivering a highly concentrated plug to the ESI source, maximizing the signal-to-noise (S/N) ratio.

  • Orthogonal Lock-Mass Infusion: Simultaneously infuse a reference standard, Leucine Enkephalin ( [M+H]+ exact mass = 556.2771 Da), via a secondary reference sprayer. Causality: The instrument continuously measures this known mass and applies real-time mathematical corrections to the entire spectrum, neutralizing instrumental drift.

  • High-Resolution Acquisition: Acquire data in full-scan profile mode using an Orbitrap or Q-TOF mass spectrometer operating at a minimum resolving power of 70,000 (at m/z 200). Causality: High resolving power physically separates the target [M+H]+ ion from isobaric background matrix ions (e.g., C7​H9​O+ )[5].

  • Mass Defect & Error Calculation: Extract the monoisotopic peak and calculate the relative mass error (Δppm) against the theoretical exact mass. According to , a mass error of <5 ppm is required for unambiguous formula confirmation[1][6].

Workflow Visualization

The following diagram maps the logical flow of the self-validating HRMS protocol, highlighting the critical decision gate for mass error validation.

HRMS_Workflow Sample 1. Sample Prep CAS 1784794-72-4 LC 2. UHPLC Separation (C18 Column) Sample->LC ESI 3. ESI+ Ionization [M+H]+ Generation LC->ESI HRMS 4. HRMS Analyzer (Resolving Power > 70k) ESI->HRMS LockMass Lock Mass Infusion (m/z 556.2771) LockMass->ESI Simultaneous Data 5. Data Processing Mass Defect Analysis HRMS->Data Decision Mass Error < 5 ppm? Data->Decision Valid Identity Confirmed C6H8N2O Decision->Valid Yes Invalid Reject / Recalibrate Instrument Decision->Invalid No Invalid->HRMS

Figure 1: Self-validating LC-ESI-HRMS workflow for exact mass determination.

Conclusion

The precise determination of CAS 1784794-72-4 requires a fundamental shift from macroscopic molecular weight calculations to quantum-level exact mass profiling. By leveraging ESI+ ionization mechanisms and enforcing a self-validating lock-mass HRMS protocol, analytical chemists can confidently filter out isobaric interferences and achieve the <5 ppm mass accuracy threshold required for regulatory and developmental compliance.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 84762164, 2-(5-Oxopyrrolidin-3-yl)acetonitrile." PubChem. Available at:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Standard Definitions of Terms Relating to Mass Spectrometry." Pure and Applied Chemistry. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations." Environmental Science & Technology. Available at:[Link]

Sources

Foundational

Solubility profile of 2-(5-Oxopyrrolidin-3-yl)acetonitrile in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(5-Oxopyrrolidin-3-yl)acetonitrile in Polar Organic Solvents Abstract The determination of a compound's solubility is a cornerstone of chemical and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(5-Oxopyrrolidin-3-yl)acetonitrile in Polar Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 2-(5-Oxopyrrolidin-3-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and analyze its predicted behavior across a range of polar organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for assessing and optimizing solubility.

Introduction: The Critical Role of Solubility

2-(5-Oxopyrrolidin-3-yl)acetonitrile is a molecule characterized by a lactam ring and a nitrile functional group. Its structure, featuring both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the nitrile nitrogen), as well as a degree of polarity, suggests a complex and interesting solubility profile. Understanding this profile is not an academic exercise; it is a critical parameter for successful drug development and chemical synthesis.[2] Key processes governed by solubility include:

  • Drug Formulation: The ability to dissolve a drug substance in a suitable solvent system is fundamental to creating viable dosage forms, whether oral, injectable, or topical.

  • Purification and Crystallization: Controlling solubility by manipulating solvent systems and temperature is the basis for isolating and purifying compounds to the high standards required for pharmaceutical use.[1]

  • Bioavailability: For a drug to be effective, it must first dissolve in biological fluids to be absorbed into circulation. Poor aqueous solubility is a major hurdle in drug discovery.[2]

This guide will provide the scientific framework and practical tools necessary to thoroughly characterize the solubility of 2-(5-Oxopyrrolidin-3-yl)acetonitrile in relevant polar organic solvents.

Physicochemical Properties of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

Before delving into experimental measurement, an analysis of the molecule's inherent properties provides a strong indication of its likely solubility behavior.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[3]
Molecular Weight 124.14 g/mol PubChem[3]
XLogP3 -0.8PubChem[3]
Polar Surface Area 52.9 ŲPubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]

The negative XLogP3 value indicates a hydrophilic nature, suggesting a preference for polar environments over non-polar ones.[3] The presence of hydrogen bond donors and acceptors further supports the likelihood of favorable interactions with polar, protic solvents.

Theoretical Framework: "Like Dissolves Like" Quantified

The age-old principle of "like dissolves like" provides a useful qualitative guideline for predicting solubility.[4] This rule suggests that substances with similar intermolecular forces are likely to be miscible. For a more quantitative prediction, we turn to models like Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute can be calculated, and if this distance is within a certain "radius" (R₀) for the solute, dissolution is probable. This creates a "solubility sphere" for the solute.

cluster_0 Hansen Solubility Space cluster_1 Solubility Sphere (Radius R₀) Solute Solute (δD₁, δP₁, δH₁) Good_Solvent1 Good Solvent A Solute->Good_Solvent1  Short Distance (Ra)  (Good Solubility) Poor_Solvent Poor Solvent C Solute->Poor_Solvent  Long Distance (Ra)  (Poor Solubility) Good_Solvent2 Good Solvent B

Caption: Hansen Solubility Parameter (HSP) sphere concept.

Experimental Determination of Solubility

While theoretical models are useful, experimental determination remains the gold standard. Methodologies can be broadly categorized into those measuring thermodynamic equilibrium solubility and those assessing kinetic solubility.[5]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the benchmark for determining the intrinsic, thermodynamic solubility of a compound.[6] It involves allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.

Methodology:

  • Preparation: Add an excess amount of 2-(5-Oxopyrrolidin-3-yl)acetonitrile (e.g., 10-20 mg) to a known volume of the selected polar organic solvent (e.g., 1 mL) in a glass vial. The key is to ensure solid material remains visible after equilibration.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-72 hours). A longer duration is chosen to ensure the system is not kinetically trapped and has reached its lowest energy state.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let undissolved solid settle. To ensure complete removal of solid particles, which would artificially inflate the measured concentration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully pipette a known volume of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration of the compound in the original supernatant by back-calculating from the diluted sample, accounting for the dilution factor. This concentration represents the equilibrium solubility.

G A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-72h at const. Temp) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Sample Supernatant C->D E 5. Dilute Sample D->E F 6. Analyze by HPLC-UV E->F G 7. Calculate Solubility F->G

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Protocol 2: High-Throughput Kinetic Solubility Assay

In early drug discovery, speed is often prioritized. Kinetic solubility assays measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. This method is faster but can overestimate solubility compared to the equilibrium method.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 2-(5-Oxopyrrolidin-3-yl)acetonitrile in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the target polar organic solvents into the wells of a 96-well microplate.

  • Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the solvent wells. This rapid addition can create a supersaturated solution.

  • Incubation: Cover the plate and shake for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitate Removal: Use a filter plate to separate any precipitated solid from the dissolved compound.

  • Analysis: Quantify the concentration in the filtrate, typically using a rapid method like HPLC-UV or UV-Vis plate reader, by comparing against a calibration curve prepared in the same solvent system.

Predicted Solubility Profile in Polar Organic Solvents

While specific experimental data for 2-(5-Oxopyrrolidin-3-yl)acetonitrile is not widely published, we can predict a plausible solubility profile based on its structure and the properties of common polar organic solvents. The data below is a representative, hypothetical profile derived from chemical principles.

SolventDielectric Constant (ε)H-Bonding CapacityPredicted Solubility at 25°C (mg/mL)
Methanol 32.7Donor & Acceptor> 100
Ethanol 24.6Donor & Acceptor50 - 100
Isopropanol 19.9Donor & Acceptor20 - 50
Acetonitrile 37.5Acceptor Only10 - 20
Acetone 20.7Acceptor Only5 - 10
Dimethyl Sulfoxide (DMSO) 46.7Acceptor Only> 200
N,N-Dimethylformamide (DMF) 36.7Acceptor Only> 150
Ethyl Acetate 6.0Acceptor Only< 5

Discussion of Predicted Results:

  • High Solubility in Protic Solvents: The highest solubility is predicted in polar protic solvents like methanol and ethanol. The ability of these solvents to act as both hydrogen bond donors and acceptors allows for strong intermolecular interactions with the amide and nitrile groups of the solute.

  • Very High Solubility in Aprotic Polar Solvents: DMSO and DMF are powerful, highly polar aprotic solvents. Their ability to disrupt the crystal lattice of the solute and form strong dipole-dipole interactions results in very high solubility.

  • Moderate to Low Solubility in Other Solvents: Acetonitrile, while polar, lacks hydrogen bond donating ability, limiting its interaction potential compared to alcohols, thus resulting in lower predicted solubility. Acetone and ethyl acetate are significantly less polar, leading to much poorer solvation of the highly polar solute.

Troubleshooting and Optimization Strategies

If the solubility of 2-(5-Oxopyrrolidin-3-yl)acetonitrile in a desired solvent is insufficient, several strategies can be employed:

  • Co-Solvent Systems: Blending a solvent in which the compound is highly soluble (e.g., methanol) with one where it is less soluble can proportionally increase the overall solubility.[7]

  • pH Adjustment: Although less relevant for organic solvents, in aqueous or alcoholic systems containing water, adjusting the pH can ionize the compound, potentially increasing solubility. The amide proton of the pyrrolidinone ring is weakly acidic and could be deprotonated under strongly basic conditions.

  • In-situ Salt Formation: For applications in polar protic solvents, adding a suitable acid (e.g., HCl in ethanol) can protonate the molecule, forming a more soluble salt in-situ.[7]

Conclusion

2-(5-Oxopyrrolidin-3-yl)acetonitrile is a polar, hydrophilic molecule with a predicted solubility profile that favors polar solvents, particularly those capable of hydrogen bonding. Its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol. A thorough characterization using robust experimental methods, such as the shake-flask technique, is essential for any research or development program. Understanding and quantifying this solubility profile is a foundational step that enables rational formulation design, efficient purification, and successful application of this compound in its intended field.

References

  • Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.). Google AI.
  • 2-(5-Oxopyrrolidin-3-yl)acetonitrile | C6H8N2O. (n.d.). PubChem.
  • Vermeire, F. H., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Makarov, D., et al. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Vermeire, F. H., et al. (2025, August 6). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • 2-(5-oxopyrrolidin-3-yl)acetonitrile — Chemical Substance Information. (n.d.). NextSDS.
  • Makarov, D., et al. (2025, April 10). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Cambridge Open Engage.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). National Institutes of Health (NIH).
  • Hansen Solubility Parameters (HSP). (n.d.). Prof Steven Abbott.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Hansen solubility parameter (HSP) of some common solvents and target compounds. (n.d.). ResearchGate.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • C. A. Garcia, et al. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Publications.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.
  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data.
  • 2-(1-methyl-5-oxopyrrolidin-3-yl)acetonitrile — Chemical Substance Information. (n.d.). NextSDS.
  • 2-(5-oxopyrrolidin-3-yl)acetonitrile (C6H8N2O). (n.d.). PubChemLite.
  • Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. (n.d.). Benchchem.

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Exploratory

Advanced Safety and Handling Guidelines for 2-(5-oxopyrrolidin-3-yl)acetonitrile (CAS 1784794-72-4)

A Mechanistic and Operational Framework for Drug Development Professionals As a Senior Application Scientist overseeing process scale-up and safety engineering, I frequently encounter a critical gap in laboratory safety:...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic and Operational Framework for Drug Development Professionals

As a Senior Application Scientist overseeing process scale-up and safety engineering, I frequently encounter a critical gap in laboratory safety: the reliance on generic Safety Data Sheets (SDS) without an understanding of the underlying chemical mechanisms. 2-(5-oxopyrrolidin-3-yl)acetonitrile (CAS 1784794-72-4) is a highly versatile building block widely used in the synthesis of neuroactive compounds (such as racetam analogs) and kinase inhibitors. However, its dual-functional nature—combining a polar lactam ring with an electrophilic nitrile group—presents unique toxicological and operational challenges.

This whitepaper bypasses boilerplate safety advice to provide a mechanistic, self-validating framework for the safe handling, synthetic utilization, and disposal of CAS 1784794-72-4.

Physicochemical Profiling & Structural Implications

To design an effective safety protocol, we must first deconstruct the molecule. The physicochemical properties of CAS 1784794-72-4 dictate its behavior both in the reaction flask and upon accidental biological exposure.

Table 1: Quantitative and Structural Profile of CAS 1784794-72-4

ParameterValueMechanistic Implication
CAS Number 1784794-72-4Primary identifier for inventory and regulatory tracking[1].
IUPAC Name 2-(5-oxopyrrolidin-3-yl)acetonitrileHighlights the dual pharmacophores: a hydrogen-bonding lactam and a reactive nitrile[2].
Molecular Formula C 6​ H 8​ N 2​ OHigh heteroatom-to-carbon ratio ensures high polarity and water solubility[1].
Molecular Weight 124.14 g/mol Low molecular weight (< 500 Da) facilitates rapid dermal penetration[1].
EC Number 988-894-7Required for REACH compliance and European commercial registry[3].
GHS Hazards Acute Tox. 4, Skin/Eye Irrit. 2/2A, STOT SE 3Demands strict engineering controls to prevent systemic and localized toxicity[3].
Mechanistic Toxicology and Hazard Causality

Understanding why a compound is hazardous is the first step in true risk mitigation. The GHS classifications for this compound[1] are not arbitrary; they are direct consequences of its molecular architecture.

  • Acute Toxicity 4 (Oral, Dermal, Inhalation - H302, H312, H332): The pyrrolidone core acts as a potent dermal penetration enhancer, mechanistically similar to the common solvent N-methyl-2-pyrrolidone (NMP). It disrupts the lipid bilayer of the stratum corneum, carrying the molecule into systemic circulation. Once absorbed, the nitrile group poses a metabolic risk. Enzymatic oxidation (e.g., via Cytochrome P450) at the alpha-carbon can form an unstable cyanohydrin, which subsequently decomposes to release trace amounts of toxic hydrogen cyanide (HCN) in vivo.

  • Skin Irritation 2 (H315) & Eye Irritation 2A (H319): The lactam moiety is a strong hydrogen-bond acceptor and donor. Upon contact with mucosal membranes or sweat, it rapidly alters the localized hydration shell of tissue proteins, causing denaturation and acute irritation.

  • STOT SE 3 (H336 - Narcotic Effects): Pyrrolidone derivatives possess an inherent affinity for central nervous system targets (notably modulating AMPA/glutamate receptors). Acute inhalation of aerosolized dust can therefore induce dizziness, drowsiness, and localized respiratory tract irritation.

Self-Validating Handling & Decontamination Protocols

Standard operating procedures often fail because they lack built-in verification. The following protocols are designed as self-validating systems , ensuring that safety is mathematically and observationally guaranteed at every step.

Protocol A: Anti-Static Mass Transfer (Mitigating H332 & H312)

Because lactam-containing powders frequently generate triboelectric charges, they are highly prone to aerosolization, creating an inhalation hazard.

  • Preparation: Wipe the interior of the fume hood and the analytical balance with a static-dissipative surfactant.

  • Validation Step: Use a handheld electrostatic field meter. Do not proceed unless the surface charge is < 0.1 kV.

  • Closed-System Weighing: Tare a reaction vial equipped with a PTFE-lined septum. Transfer the required mass of CAS 1784794-72-4 into the vial using a grounded stainless-steel spatula.

  • Validation Step: Seal the vial before removing it from the balance enclosure. Re-weigh the sealed system. The gravimetric difference mathematically guarantees that zero mass was lost to the ambient environment during transport.

Protocol B: Oxidative Quenching of Nitrile Residues

Following synthetic transformations (e.g., reduction of the nitrile to a primary amine), unreacted CAS 1784794-72-4 and potential cyanide byproducts must be destroyed before disposal.

  • Alkalization: Dilute the reaction residues with water and add 10% NaOH (aq) until the pH is strictly > 10.

    • Causality: Maintaining a high pH prevents the protonation of any trace cyanide ions, physically precluding the formation and off-gassing of lethal HCN gas.

  • Oxidation: Cool the mixture to 0°C. Add 12% sodium hypochlorite (NaOCl / bleach) dropwise.

    • Causality: Hypochlorite oxidizes the nitrile and any free cyanide to cyanate (OCN ), a benign species that further hydrolyzes to CO 2​ and N 2​ .

  • Validation Step (Critical): Spot a drop of the quenched mixture onto Potassium Iodide (KI)-starch indicator paper.

    • Self-Validation: The paper must turn a deep blue-black. This color change confirms the presence of excess hypochlorite, which mathematically guarantees that the limiting reagents (the toxic nitrile/cyanide species) have been completely consumed.

Workflow Visualization

To synthesize these safety and operational steps, the following diagram maps the logical progression from raw material handling to validated waste disposal.

G Compound CAS 1784794-72-4 Weighing & Transfer Hazard Hazard Mitigation (Fume Hood, Anti-Static) Compound->Hazard Static Control Reaction Synthetic Transformation (Nitrile Reduction / Hydrolysis) Hazard->Reaction Closed System Quench Alkaline Hypochlorite Quench (pH > 10, 0°C) Reaction->Quench Residue Treatment Validation Self-Validation (KI-Starch Paper Test) Quench->Validation Oxidant Check Validation->Quench If Colorless (Add NaOCl) Waste Safe Aqueous Waste (Oxidized Cyanate) Validation->Waste Blue-Black Confirmation

Workflow for the safe handling, reaction, and validated quenching of CAS 1784794-72-4.

Synthetic Utility in Drug Development

For drug development professionals, CAS 1784794-72-4 is highly prized for its bifunctional nature. The acetonitrile side chain serves as a versatile synthetic handle:

  • Reduction: Treatment with Raney Nickel and H 2​ , or Lithium Aluminum Hydride (LAH), yields 2-(5-oxopyrrolidin-3-yl)ethan-1-amine. This primary amine is an excellent nucleophile for subsequent amide couplings, allowing the integration of the water-soluble pyrrolidone motif into lipophilic drug scaffolds to optimize LogP and oral bioavailability.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile yields the corresponding carboxylic acid, providing a handle for esterification or coupling with complex APIs.

By adhering to the self-validating mechanistic protocols outlined above, chemists can fully leverage the synthetic utility of CAS 1784794-72-4 while maintaining an uncompromising standard of laboratory safety.

References
  • NextSDS. "2-(5-oxopyrrolidin-3-yl)acetonitrile — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84762164, 2-(5-Oxopyrrolidin-3-yl)acetonitrile." PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). "Substance Infocard: 2-(5-oxopyrrolidin-3-yl)acetonitrile (EC 988-894-7)." ECHA CHEM. Available at: [Link]

Sources

Foundational

Reactivity of the Nitrile Group in 2-(5-Oxopyrrolidin-3-yl)acetonitrile: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary 2-(5-Oxopyrrolidin-3-yl)acetonitrile (CAS: 1784794-72-4) is a highly versatile, bifunctional scaffold prominently utilized in the synthesis of neurotropic agents, particularly GABA analogs and racetam-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-Oxopyrrolidin-3-yl)acetonitrile (CAS: 1784794-72-4) is a highly versatile, bifunctional scaffold prominently utilized in the synthesis of neurotropic agents, particularly GABA analogs and racetam-type nootropics[1][2]. The molecule features a stable γ -lactam (pyrrolidin-2-one) ring and a highly reactive cyanomethyl side chain. The intrinsic reactivity of the nitrile group (–C≡N) provides a critical synthetic handle, allowing for divergent functionalization into primary amines, amides, and carboxylic acids.

This whitepaper details the mechanistic principles, chemoselectivity considerations, and validated experimental protocols for manipulating the nitrile group in this specific molecular context, providing a robust framework for drug development professionals.

Mechanistic Reactivity Profile of the Nitrile Group

Electrophilic Addition and Hydrolysis

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the nitrile carbon highly electrophilic and susceptible to nucleophilic attack[3]. Hydrolysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile proceeds in a stepwise manner, first yielding 2-(5-oxopyrrolidin-3-yl)acetamide, followed by complete hydrolysis to 2-(5-oxopyrrolidin-3-yl)acetic acid[4].

Under acidic conditions, the mechanism is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the adjacent carbon[5]. Nucleophilic attack by water yields an imidic acid intermediate, which rapidly tautomerizes to the more thermodynamically stable primary amide[5][6]. Subsequent acid-catalyzed hydrolysis of the amide requires elevated temperatures and results in the formation of the carboxylic acid and an ammonium ion ( NH4+​ ). The irreversible protonation of ammonia to ammonium in the strongly acidic medium serves as the thermodynamic driving force that pushes the reaction to completion, preventing the reverse reaction[4][7].

Reductive Transformations to Primary Amines

The reduction of the nitrile group to a primary amine yields 4-(2-aminoethyl)pyrrolidin-2-one (CAS: 1955553-31-7), a direct precursor to various active pharmacophores[8]. This transformation can be achieved via catalytic hydrogenation or chemical reduction using metal hydrides[9].

When utilizing catalytic hydrogenation (e.g., Raney Nickel), a common and detrimental side reaction is the formation of secondary or tertiary amines. This occurs because the intermediate imine can react with the newly formed primary amine. To suppress this, the reaction must be strictly conducted in the presence of excess ammonia (often methanolic NH3​ ), which shifts the equilibrium away from the formation of polyalkylated byproducts via Le Chatelier's principle[9][10].

Alternatively, reduction with Lithium Aluminum Hydride ( LiAlH4​ ) proceeds via the nucleophilic addition of hydride ions to the electrophilic nitrile carbon[9]. However, due to the high polarity and water solubility of the resulting 4-(2-aminoethyl)pyrrolidin-2-one, standard aqueous workups often result in total product loss within gelatinous aluminum hydroxide emulsions. A rigorous Fieser workup (sequential addition of H2​O , 15% NaOH , and H2​O ) is therefore required to precipitate granular aluminum salts and ensure high recovery of the hydrophilic amine[10][11].

Quantitative Data & Comparative Analysis

The following table summarizes the optimized reaction conditions, expected yields, and chemoselectivity parameters for the primary transformations of the nitrile group.

Table 1: Comparative Conditions for Nitrile Transformations of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

TransformationReagents & CatalystSolvent SystemTemp / PressureChemoselectivity / YieldKey Additive / Workup Logic
Reduction to 1° Amine H2​ , Raney NickelMethanol25–50 °C / 30 barHigh (>85%)Excess NH3​ : Suppresses 2° amine dimerization[9].
Reduction to 1° Amine LiAlH4​ (2.0 eq)Anhydrous THFReflux (65 °C)Moderate (70–80%)Fieser Workup : Forms filterable granular Al salts[11].
Partial Hydrolysis H2​O2​ , K2​CO3​ DMSO / H2​O 0–25 °CHigh (>90% Amide)Mild basic conditions prevent over-hydrolysis to acid.
Full Hydrolysis Aqueous HCl (6M)WaterReflux (100 °C)High (>95% Acid)Irreversible NH4+​ formation : Drives equilibrium[4].

Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation to 4-(2-aminoethyl)pyrrolidin-2-one

Objective: Reduce the nitrile to a primary amine while preventing secondary amine dimerization and preserving the γ -lactam ring.

  • Preparation: In a high-pressure autoclave or Parr hydrogenation vessel, dissolve 10.0 mmol of 2-(5-Oxopyrrolidin-3-yl)acetonitrile in 30 mL of 7M Ammonia in Methanol[10].

  • Catalyst Addition: Under a steady stream of nitrogen, carefully add 1.5 g of Raney-Nickel slurry (approx. 20% w/w, pre-washed with methanol)[10]. Caution: Raney-Nickel is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Seal the vessel, purge three times with nitrogen gas, and then three times with hydrogen gas. Pressurize the vessel to 30 bar with H2​ and heat to 50 °C with vigorous stirring[9].

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 4–6 hours when the internal pressure stabilizes. TLC (DCM:MeOH 9:1, Ninhydrin stain) will confirm the disappearance of the starting material.

  • Workup: Cool to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude primary amine can be purified via vacuum distillation or used directly in subsequent synthetic steps.

Protocol B: Acid-Catalyzed Hydrolysis to 2-(5-oxopyrrolidin-3-yl)acetic acid

Objective: Complete hydrolysis of the nitrile group to a carboxylic acid without degrading the lactam core.

  • Reaction Setup: Suspend 10.0 mmol of 2-(5-Oxopyrrolidin-3-yl)acetonitrile in 20 mL of 6M aqueous Hydrochloric Acid ( HCl ) in a round-bottom flask equipped with a reflux condenser[4].

  • Reflux: Heat the mixture to a gentle reflux (approx. 100 °C). The initial suspension will become a homogeneous solution as the intermediate amide forms and subsequently hydrolyzes[6].

  • Completion: Maintain reflux for 12 hours. The strongly acidic environment ensures the byproduct ammonia is immediately protonated to ammonium chloride, driving the equilibrium entirely to the carboxylic acid[4][7].

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The carboxylic acid product may precipitate. If precipitation is incomplete, extract the aqueous layer with a polar organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize the crude acid from a mixture of ethanol and ethyl acetate to yield the pure product.

Visualizations

SyntheticDivergence A 2-(5-Oxopyrrolidin-3-yl) acetonitrile B Primary Amine 4-(2-aminoethyl).. A->B H2, Raney Ni / NH3 (Reduction) C Primary Amide Intermediate A->C H2O, H+ or OH- (Partial Hydrolysis) E GABA / Racetam Pharmacophores B->E N-Alkylation / Coupling D Carboxylic Acid Derivative C->D H2O, H+, Heat (Full Hydrolysis) D->E Amidation

Figure 1: Synthetic divergence pathways of 2-(5-Oxopyrrolidin-3-yl)acetonitrile.

HydrolysisMechanism N1 Nitrile (R-C≡N) N2 Protonated Nitrile [R-C≡NH]+ N1->N2 + H+ (Electrophilic Activation) N3 Imidic Acid Tautomer R-C(OH)=NH N2->N3 + H2O (Nucleophilic Attack) - H+ N4 Primary Amide R-C(=O)NH2 N3->N4 Tautomerization N5 Carboxylic Acid + NH4+ R-COOH N4->N5 + H2O, H+, Heat (Amide Hydrolysis)

Figure 2: Stepwise mechanism of acid-catalyzed nitrile hydrolysis.

References

  • PubChem - 2-(5-Oxopyrrolidin-3-yl)acetonitrile (CID 84762164) . National Institutes of Health. URL:[Link]

  • NextSDS - 2-(5-oxopyrrolidin-3-yl)acetonitrile Chemical Substance Information . NextSDS. URL: [Link]

  • NextSDS - 4-(2-aminoethyl)pyrrolidin-2-one hydrochloride Chemical Substance Information . NextSDS. URL: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . Chemistry Steps. URL:[Link]

  • Nitriles to Carboxylic Acids: Hydrolysis . JoVE Core Organic Chemistry. URL:[Link]

  • Chemistry of Nitriles . LibreTexts Chemistry. URL:[Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) . OCR A-Level Chemistry Notes, TutorChase. URL:[Link]

  • Amide and Nitrile Hydrolysis Mechanisms . Scribd. URL:[Link]

Sources

Exploratory

Preliminary Toxicological Profiling of 2-(5-Oxopyrrolidin-3-yl)acetonitrile: A Mechanistic and Experimental Guide

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Compound: 2-(5-Oxopyrrolidin-3-yl)acetonitrile (CAS: 1784794-72-4) Executive Summary In early-stage drug discovery and chemical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists Compound: 2-(5-Oxopyrrolidin-3-yl)acetonitrile (CAS: 1784794-72-4)

Executive Summary

In early-stage drug discovery and chemical synthesis, pyrrolidone derivatives serve as highly versatile building blocks. Specifically, 2-(5-Oxopyrrolidin-3-yl)acetonitrile is a bifunctional intermediate characterized by a lactam (pyrrolidone) ring and an aliphatic nitrile group[1]. While highly valuable for synthesizing racetam-like cognitive enhancers or targeted active pharmaceutical ingredients (APIs), this structural duality presents a unique toxicological profile.

As a Senior Application Scientist, I approach the preliminary toxicology of this compound not merely as a checklist of hazard codes, but as a mechanistic puzzle. The toxicity of this molecule is driven by two distinct pharmacophores: the systemic metabolic liability of the aliphatic nitrile group and the central nervous system (CNS) penetrance of the pyrrolidone ring. This whitepaper synthesizes the known Globally Harmonized System (GHS) data with field-proven, self-validating experimental workflows to guide your preclinical safety evaluations.

Structural Alerts & Mechanistic Toxicology

To design an effective toxicological screening cascade, we must first understand the causality behind the compound's structural alerts.

The Aliphatic Nitrile Liability: Cyanide Bioactivation

Aliphatic nitriles are notorious for their acute systemic toxicity, which is rarely caused by the parent molecule itself. Instead, toxicity is mediated through hepatic cytochrome P450 (CYP450) catalyzed oxidation[2].

  • α -Carbon Hydroxylation: CYP450 enzymes hydroxylate the carbon adjacent to the cyano group, producing an unstable cyanohydrin intermediate.

  • Cyanide Release: The cyanohydrin spontaneously hydrolyzes to release free cyanide ( CN− ) and an aldehyde[2].

  • Chemical Asphyxiation: Free cyanide binds to the ferric ion ( Fe3+ ) of cytochrome c oxidase in the mitochondrial electron transport chain, halting aerobic respiration and causing rapid cellular hypoxia[3].

This metabolic pathway directly accounts for the compound's Acute Tox. 4 classification across oral, dermal, and inhalation routes[4].

G Nitrile 2-(5-Oxopyrrolidin-3-yl)acetonitrile (Parent Compound) CYP Hepatic CYP450 (α-carbon hydroxylation) Nitrile->CYP Cyanohydrin Cyanohydrin Intermediate (Unstable) CYP->Cyanohydrin Cyanide Free Cyanide (CN-) Cyanohydrin->Cyanide Spontaneous Hydrolysis Target Cytochrome c Oxidase Inhibition Cyanide->Target Hypoxia Cellular Hypoxia & Acute Toxicity Target->Hypoxia

Caption: Metabolic bioactivation pathway of aliphatic nitriles leading to cyanide-induced cellular hypoxia.

The Pyrrolidone Ring: CNS Penetrance

The 5-oxopyrrolidine (lactam) structure is highly lipophilic and readily crosses the blood-brain barrier (BBB). Structurally related compounds, such as N-methyl-2-pyrrolidone (NMP), are known to cause CNS depression, lethargy, and dizziness[5]. In 2-(5-Oxopyrrolidin-3-yl)acetonitrile, this structural motif is responsible for its STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) classification, specifically manifesting as a narcotic effect or drowsiness[4].

Preliminary Toxicological Profile (GHS Data)

Based on notified Classification and Labeling (C&L) data, the preliminary hazard profile for 2-(5-Oxopyrrolidin-3-yl)acetonitrile is summarized below[4]. All handling and experimental design must incorporate engineering controls (e.g., fume hoods) to mitigate these baseline risks.

Hazard ClassCategoryHazard CodeMechanistic Rationale
Acute Toxicity Category 4H302 + H312 + H332Harmful via oral, dermal, and inhalation routes due to CYP450-mediated cyanide liberation.
Skin Irritation Category 2H315Direct chemical irritation from the reactive nitrile/lactam functional groups.
Eye Irritation Category 2AH319Causes serious eye irritation; strong affinity for aqueous mucosal membranes.
STOT SE Category 3H336May cause drowsiness or dizziness due to rapid BBB penetration of the pyrrolidone ring.

Experimental Workflows for Preclinical Safety Profiling

To transition from theoretical hazard codes to actionable preclinical data, we must employ self-validating experimental systems. A protocol is only trustworthy if it contains internal controls that prove the mechanism of toxicity.

Protocol 1: In Vitro Hepatocyte Co-Culture (Validating Cyanide Release)

Objective: To prove that the acute cytotoxicity of the compound is dependent on hepatic metabolism rather than direct parent-molecule toxicity. Self-Validating Logic: By running the assay in parallel with a CYP450 inhibitor, we can isolate metabolism-dependent toxicity. If the inhibitor rescues cell viability, the cyanide-release hypothesis is confirmed.

Step-by-Step Methodology:

  • Cell Preparation: Plate primary human hepatocytes (or HepaRG cells) in a 96-well format at 5×104 cells/well.

  • Control Allocation: Divide the plate into two main cohorts:

    • Cohort A: Standard media.

    • Cohort B: Media pre-treated with 1 mM 4-methylpyrazole (a broad CYP/alcohol dehydrogenase inhibitor)[2].

  • Dosing: Expose both cohorts to a concentration gradient of 2-(5-Oxopyrrolidin-3-yl)acetonitrile (0.1 μ M to 1000 μ M) for 24 hours.

  • Biomarker Quantification: Extract the supernatant and use a colorimetric cyanide assay kit (e.g., picric acid method) to quantify free CN− release.

  • Viability Readout: Perform an ATP-luminescence assay (e.g., CellTiter-Glo) to assess cell viability.

  • Data Interpretation: A rightward shift in the IC50​ curve for Cohort B confirms that CYP450 bioactivation is the primary driver of acute toxicity.

Protocol 2: In Vivo Functional Observational Battery (FOB) for CNS Effects

Objective: To quantify the STOT SE 3 (drowsiness/dizziness) effects driven by the pyrrolidone ring.

Step-by-Step Methodology:

  • Subject Selection: Utilize adult male Sprague-Dawley rats (n=6 per dose group).

  • Dosing: Administer the compound via oral gavage at sub-lethal doses (e.g., 10, 25, and 50 mg/kg) formulated in a standard vehicle (e.g., 0.5% methylcellulose).

  • FOB Execution: At Tmax​ (estimated 30-60 minutes post-dose based on rapid pyrrolidone absorption), subject the animals to a standardized FOB.

  • Metrics Monitored:

    • Autonomic: Pupil size, salivation.

    • Neuromuscular: Grip strength, gait abnormalities (ataxia).

    • Sensorimotor: Approach response, touch response.

  • Toxicokinetic (TK) Sampling: Draw blood at 1, 2, 4, and 8 hours to correlate plasma concentrations of the parent compound with the onset and offset of CNS depression.

W Start Compound Dosing 2-(5-Oxopyrrolidin-3-yl)acetonitrile Split Assay Allocation Start->Split InVitro In Vitro: Hepatocyte Co-culture (Monitor CN- release & Viability) Split->InVitro InVivo In Vivo: Murine FOB Model (Monitor CNS Depression / STOT SE 3) Split->InVivo Control Control: CYP Inhibitor (e.g., 4-Methylpyrazole) InVitro->Control Validation Data Tox Data Synthesis (Mechanistic Validation) InVitro->Data InVivo->Data Control->Data

Caption: Self-validating experimental workflow for evaluating nitrile-mediated toxicity and CNS effects.

Conclusion and Handling Recommendations

The preliminary toxicological profile of 2-(5-Oxopyrrolidin-3-yl)acetonitrile requires careful navigation. The compound is not merely an irritant; its aliphatic nitrile group poses a latent risk of cyanide poisoning upon systemic absorption and hepatic metabolism, while its pyrrolidone backbone guarantees rapid CNS penetrance.

Best Practices for Researchers:

  • Always handle the neat compound in a Class II biological safety cabinet or fume hood to prevent inhalation (H332).

  • In the event of accidental systemic exposure, clinical monitoring for signs of cyanide toxicity (hypoxia, metabolic acidosis) and CNS depression is mandatory. Standard cyanide antidotes (e.g., hydroxocobalamin or sodium thiosulfate) should be considered if severe intoxication occurs[6].

References

  • NextSDS. "2-(5-oxopyrrolidin-3-yl)acetonitrile — Chemical Substance Information." NextSDS Substance Database.
  • National Center for Biotechnology Information (NCBI). "2-(5-Oxopyrrolidin-3-yl)acetonitrile | C6H8N2O | CID 84762164 - PubChem." PubChem Database.
  • Centers for Disease Control and Prevention (CDC). "Pathways for the Bioactivation of Aliphatic Nitriles to Free Cyanide in Mice." CDC Stacks.
  • McGraw Hill Medical. "CYANIDE | Poisoning & Drug Overdose, 7e." AccessMedicine.
  • ResearchGate. "Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects." ResearchGate.
  • National Center for Biotechnology Information (NCBI). "N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem." PubChem Database.

Sources

Foundational

Spectroscopic Properties of 2-(5-Oxopyrrolidin-3-yl)acetonitrile: A Comprehensive Technical Guide

Executive Summary The compound 2-(5-oxopyrrolidin-3-yl)acetonitrile (CAS: 1784794-72-4), also known by its structural synonym 4-(cyanomethyl)pyrrolidin-2-one, is a highly functionalized γ -lactam utilized as a critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-oxopyrrolidin-3-yl)acetonitrile (CAS: 1784794-72-4), also known by its structural synonym 4-(cyanomethyl)pyrrolidin-2-one, is a highly functionalized γ -lactam utilized as a critical intermediate in the synthesis of neuroactive pharmaceuticals and complex alkaloids[1]. With a molecular weight of 124.14 g/mol and an exact mass of 124.0636 Da[2], its structural elucidation requires a rigorous, multi-modal spectroscopic approach.

This whitepaper provides an in-depth analysis of the spectroscopic properties (NMR, FT-IR, and HRMS) of 2-(5-oxopyrrolidin-3-yl)acetonitrile. Designed for analytical chemists and drug development professionals, this guide moves beyond empirical data reporting to explain the fundamental quantum mechanical and physical causalities behind the observed spectral phenomena.

Structural Elucidation & Mechanistic Spectroscopic Profiling

To accurately interpret the spectroscopic profile of 2-(5-oxopyrrolidin-3-yl)acetonitrile, one must recognize its three defining structural motifs:

  • The γ -Lactam Core (Pyrrolidin-2-one): Introduces a highly polarized amide bond capable of strong intermolecular hydrogen bonding.

  • The Chiral Center at C4 (Pyrrolidinone numbering): Renders the adjacent methylene protons (at C3, C5, and the cyanomethyl group) diastereotopic, leading to complex multiplet splitting in 1 H NMR.

  • The Aliphatic Nitrile Group: Provides a distinct, isolated vibrational mode unperturbed by resonance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra of this compound are dictated by the anisotropic deshielding of the carbonyl group and the electron-withdrawing nature of the nitrile moiety.

Causality of Diastereotopic Splitting: Because C4 is a stereocenter, the two protons on the adjacent C3 and C5 carbons are not chemically or magnetically equivalent. They exist in different average steric environments relative to the cyanomethyl substituent. Consequently, they couple not only to the C4 methine proton but also to each other (geminal coupling, 2J≈15−16 Hz for C3, and 9−10 Hz for C5), resulting in characteristic doublet of doublets (dd) rather than simple doublets.

Solvent Effects on the N-H Proton: In non-polar solvents like CDCl 3​ , the lactam N-H proton appears as a broad singlet due to quadrupolar relaxation from the 14 N nucleus (spin I=1 ) and variable intermolecular hydrogen bonding. By utilizing a strongly hydrogen-bond-accepting solvent like DMSO- d6​ , these intermolecular lactam-lactam dimers are disrupted, and the N-H exchanges slowly enough to appear as a distinct, downfield-shifted broad singlet (~7.65 ppm)[3].

Fourier Transform Infrared (FT-IR) Spectroscopy

The vibrational profile of 2-(5-oxopyrrolidin-3-yl)acetonitrile is anchored by two orthogonal functional groups:

  • Amide I Band ( νC=O​ ): The γ -lactam carbonyl stretch is observed at ~1695 cm −1 . This is higher than a standard open-chain amide (~1650 cm −1 ) due to the geometric constraint of the 5-membered ring, which increases the s -character of the carbonyl carbon and stiffens the C=O bond[3].

  • Aliphatic Nitrile Band ( νC≡N​ ): The C N stretching frequency appears as a sharp, medium-intensity band at ~2250 cm −1 . This specific frequency is a hallmark of an aliphatic nitrile; if the nitrile were conjugated to an aromatic system or alkene, the resonance would weaken the triple bond, shifting the absorption down to ~2220 cm −1 [4],.

High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI+), the molecule readily protonates at the lactam carbonyl oxygen, yielding a stable [M+H]+ ion at m/z 125.0712[2]. The primary fragmentation pathway involves the α -cleavage of the cyanomethyl group, driven by the stability of the resulting pyrrolidinone cation.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 125.07 F1 Pyrrolidinone Cation m/z 84.04 M->F1 α-Cleavage (Inductive) F2 Neutral Loss CH2CN (-41 Da) M->F2 Heterolytic Bond Cleavage

Caption: Proposed ESI-MS fragmentation pathway for 2-(5-Oxopyrrolidin-3-yl)acetonitrile.

Quantitative Data Summaries

The following tables synthesize the expected spectroscopic data based on the structural mechanics of the γ -lactam and aliphatic nitrile frameworks.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
17.65br s1H-Lactam N-H
5a3.35dd1H9.5, 7.0C5-H (Diastereotopic)
5b2.95dd1H9.5, 6.0C5-H (Diastereotopic)
42.45 - 2.60m1H-C4-H (Methine)
1'2.55d2H6.5-CH 2​ -CN
3a2.35dd1H16.0, 8.5C3-H (Diastereotopic)
3b2.05dd1H16.0, 7.0C3-H (Diastereotopic)
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Rationale
176.5CC2 (C=O)Highly deshielded by electronegative oxygen; typical γ -lactam range.
118.2CC Nsp-hybridized carbon; shielded relative to carbonyls but deshielded vs aliphatics.
47.3CH 2​ C5Deshielded by adjacent electronegative lactam nitrogen.
36.8CH 2​ C3 α -carbon to the carbonyl; moderately deshielded.
28.5CHC4Aliphatic methine branching point.
21.4CH 2​ -CH 2​ -CN α -carbon to the nitrile group.
Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)
Wavenumber (cm −1 )IntensityModeStructural Correlation
3250 - 3100Strong, Broad ν (N-H)Hydrogen-bonded lactam N-H stretch[3].
2950, 2870Medium ν (C-H)Asymmetric and symmetric aliphatic C-H stretches.
2250Medium, Sharp ν (C$\equiv$N)Aliphatic nitrile stretch; isolated from conjugation.
1695Strong, Sharp ν (C=O)Amide I band of the 5-membered γ -lactam ring[3].
1420Medium δ (C-H)Scissoring deformation of aliphatic CH 2​ groups.

Experimental Methodologies: Self-Validating Systems

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . This means every workflow contains an internal control or an orthogonal verification step that mathematically or physically proves the validity of the resulting data.

High-Resolution NMR Acquisition Protocol

Objective: Achieve unambiguous structural assignment utilizing internal referencing and 2D orthogonal validation.

  • Sample Preparation (Internal Calibration): Dissolve 15.0 mg of 2-(5-oxopyrrolidin-3-yl)acetonitrile in 0.6 mL of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality/Validation: TMS provides a mathematically absolute zero-point ( 0.00 ppm). If the TMS peak drifts, the entire spectrum is invalidated, ensuring environmental variables (temperature, magnetic drift) do not compromise the chemical shift data. DMSO- d6​ is specifically chosen to lock the N-H proton via solvent-solute hydrogen bonding, preventing signal broadening[3].

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA) and gradient shimming (Z-axis) until the lock level is stable and the full width at half maximum (FWHM) of the TMS signal is ≤0.8 Hz.

  • 1D Acquisition: Acquire the 1 H spectrum (16 scans, 1s relaxation delay) and 13 C spectrum (1024 scans, 2s relaxation delay).

  • Orthogonal 2D Validation (COSY & HMBC):

    • Causality/Validation: 1D NMR only provides isolated atomic environments. To validate the structural connectivity, acquire a 1 H- 1 H COSY (to prove the C3-C4-C5 continuous spin system) and a 1 H- 13 C HMBC. The HMBC will show a definitive 3-bond cross-peak between the -CH 2​ -CN protons and the C N carbon (~118.2 ppm), physically proving the attachment of the cyanomethyl group to the lactam ring.

NMR_Workflow Sample Sample Prep (DMSO-d6 + TMS) HNMR 1D 1H NMR (Proton Environments) Sample->HNMR Acquisition CNMR 1D 13C NMR (Carbon Backbone) Sample->CNMR Acquisition COSY 2D 1H-1H COSY (Through-Bond Spin Coupling) HNMR->COSY F1 Projection HMBC 2D 1H-13C HMBC (Long-Range Connectivity) HNMR->HMBC F2 Projection CNMR->HMBC F1 Projection Assign Validated Structural Assignment COSY->Assign Validates Adjacent Nodes HMBC->Assign Validates Quaternary Carbons

Caption: Self-validating NMR spectroscopic workflow utilizing orthogonal 2D techniques.

ATR-FTIR Vibrational Profiling Protocol

Objective: Obtain high-fidelity vibrational data free from atmospheric interference.

  • Background Calibration (System Suitability): Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background scan (32 scans, 4 cm −1 resolution).

    • Causality/Validation: The background scan captures ambient H 2​ O vapor and CO 2​ (~2350 cm −1 ). Because the target aliphatic nitrile peak is at ~2250 cm −1 , failing to properly subtract the adjacent atmospheric CO 2​ band will result in a distorted baseline, invalidating the nitrile integration.

  • Sample Application: Deposit 2-3 mg of solid 2-(5-oxopyrrolidin-3-yl)acetonitrile directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal optical contact.

  • Spectral Acquisition: Acquire the sample spectrum (32 scans, 4 cm −1 resolution).

  • Data Processing: Apply an atmospheric compensation algorithm to remove residual CO 2​ /H 2​ O rotational-vibrational artifacts. The presence of a sharp peak at exactly 1695 cm −1 acts as an internal functional validation that the γ -lactam core is intact and has not undergone ring-opening hydrolysis[3].

References

  • NextSDS. 2-(5-oxopyrrolidin-3-yl)acetonitrile — Chemical Substance Information.[Link]

  • PubChem. 2-(5-Oxopyrrolidin-3-yl)acetonitrile | C6H8N2O | CID 84762164. National Institutes of Health (NIH).[Link]

  • IBS Publications Repository. Isonitrile as an Ultrasensitive Infrared Reporter of Hydrogen-Bonding Structure and Dynamics. (August 17, 2016).[Link]

  • Astronomy & Astrophysics. Experimental investigation of nitrile formation from VUV photochemistry of interstellar ices analogs.[Link]

  • PubMed Central (PMC). Investigating the Antibacterial Effects of Synthetic Gamma-Lactam Heterocycles on Methicillin-Resistant Staphylococcus aureus Strains. (March 12, 2023).[Link]

Sources

Exploratory

Comprehensive Crystal Structure Analysis and X-Ray Diffraction Profiling of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Chemical Context & Pharmaceutical Relevance 2-(5-Oxopyrrolidin-3-yl)acetonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Chemical Context & Pharmaceutical Relevance

2-(5-Oxopyrrolidin-3-yl)acetonitrile (Molecular Weight: 124.14 g/mol )[1] is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a rigid 5-oxopyrrolidine (lactam) ring and a flexible, electron-withdrawing cyanomethyl group.

In modern drug development, derivatives of the 5-oxopyrrolidin-3-yl scaffold are critical in the design of peptidomimetic inhibitors targeting the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro)[2][3]. Furthermore, this scaffold is a key structural motif in the development of spiropyrimidinetrione DNA gyrase inhibitors for antituberculosis activity[4]. Understanding the solid-state properties of this intermediate through X-ray diffraction (XRD) is paramount. Accurate crystallographic profiling ensures batch-to-batch consistency, guides downstream chemical synthesis, and controls polymorphism—a critical regulatory requirement in API manufacturing[5].

Crystallization Methodologies: Causality & Protocol

The fundamental principle of growing diffraction-quality single crystals lies in controlling the thermodynamics of nucleation. The presence of the lactam moiety (a strong hydrogen bond donor and acceptor) and the nitrile group (a strong dipole) dictates the molecule's solubility and solid-state assembly.

Causality in Solvent Selection: Protic solvents (e.g., ethanol) aggressively compete for hydrogen bonding, potentially disrupting the native lactam-lactam dimers and leading to amorphous precipitation. Conversely, aprotic solvent systems (e.g., ethyl acetate/hexane) do not interfere with the molecule's native supramolecular synthons, promoting highly ordered, slow crystal growth.

Step-by-Step Single Crystal Growth Protocol
  • Saturated Solution Preparation: Dissolve 50 mg of high-purity (>99%) 2-(5-Oxopyrrolidin-3-yl)acetonitrile in 2 mL of a binary aprotic solvent system (Ethyl Acetate/Hexane, 1:1 v/v) at 50 °C.

  • Filtration (Self-Validation Step): Pass the warm solution through a 0.22 μm PTFE syringe filter into a clean, dust-free borosilicate vial. Causality: Dust particles act as uncontrolled heterogeneous nucleation sites, leading to polycrystalline clusters rather than single crystals.

  • Controlled Evaporation: Puncture the vial's PTFE septum with a narrow gauge needle (20G) to restrict vapor escape. Maintain the vial in a vibration-free incubator at a constant 20 °C.

  • Harvesting: After 5–7 days, harvest the resulting block-like crystals. Select a specimen with dimensions approximately 0.2×0.15×0.1 mm, which provides optimal diffraction volume without exceeding the X-ray beam diameter.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

SCXRD provides the absolute configuration and precise atomic coordinates of the molecule[5]. For pyrrolidone derivatives, handling issues such as unexpected crystal forms and suboptimal data-collection strategies must be diagnosed and mitigated during processing[2].

Step-by-Step SCXRD Protocol
  • Cryogenic Mounting: Mount the selected crystal on a micromount using perfluoropolyether oil and immediately transfer it to the goniometer in a cold nitrogen stream (100 K). Causality: Cryogenic temperatures drastically reduce thermal atomic displacement parameters (ADPs), minimizing the "smearing" of electron density and enhancing high-angle diffraction intensities.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu-Kα radiation source ( λ=1.54184 Å) and a CMOS detector. Causality: Cu-Kα radiation yields stronger diffraction for light-atom (C, H, N, O) organic molecules compared to Mo-Kα, improving the signal-to-noise ratio. Collect ω and ϕ scans to ensure >99% completeness.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The protocol is validated when the final refinement yields an R1​ value <0.05 and a featureless residual electron density map, confirming that the structural model perfectly accounts for the observed diffraction data.

XRD_Workflow Start 2-(5-Oxopyrrolidin-3-yl)acetonitrile (API Intermediate) Cryst Solvent Screening & Crystallization Start->Cryst High Purity Sample SCXRD Single-Crystal XRD (Structure Solution) Cryst->SCXRD Single Crystal (>0.1 mm) PXRD Powder XRD (Phase Purity & Polymorphism) Cryst->PXRD Bulk Powder Refine Rietveld Refinement & Data Processing SCXRD->Refine Diffraction Data PXRD->Refine Diffractogram Result Validated Crystal Structure & Packing Motif Refine->Result Structural Model

Caption: Workflow for the crystallographic characterization of 2-(5-Oxopyrrolidin-3-yl)acetonitrile.

Powder X-Ray Diffraction (PXRD): A Self-Validating System

While SCXRD solves the structure of a single isolated crystal, PXRD acts as the self-validating counterpart to confirm that the macroscopic bulk powder is phase-pure and thermodynamically representative of the single-crystal model.

Step-by-Step PXRD Protocol
  • Sample Preparation: Gently grind 100 mg of the bulk intermediate in an agate mortar. Causality: Grinding ensures a random distribution of crystallite orientations, minimizing "preferred orientation" (texture effects) that artificially inflate specific Bragg reflections. However, excessive milling must be avoided to prevent mechanochemically induced amorphization.

  • Loading: Back-load the powder into a zero-background silicon holder to eliminate amorphous scattering from the sample holder.

  • Acquisition: Scan from 2θ=3∘ to 40∘ using Cu-Kα radiation with a step size of 0.01° and a scan speed of 2°/min.

  • Rietveld Refinement: Mathematically compare the experimental bulk diffractogram against the simulated pattern derived from the SCXRD CIF file. A low goodness-of-fit (GOF) validates phase purity.

Supramolecular Assembly & Structural Causality

The crystal packing of 2-(5-Oxopyrrolidin-3-yl)acetonitrile is not random; it is a highly deterministic process driven by the hierarchy of intermolecular forces.

The primary driver of crystallization is the lactam ring. The N-H group acts as a potent hydrogen bond donor to the C=O group of an adjacent molecule, typically forming a centrosymmetric R22​(8) hydrogen-bonded dimer. This robust supramolecular synthon dictates the primary nucleation event. Once the dimer is formed, the flexible cyanomethyl group (-CH2CN) projects outward, engaging in weaker dipole-dipole interactions and C-H...N contacts, which guide the 3D propagation of the crystal lattice.

H_Bonding MoleculeA Molecule A (Lactam N-H) MoleculeB Molecule B (Lactam C=O) MoleculeA->MoleculeB Strong H-Bond (N-H...O) Dimer Centrosymmetric Dimer (R2,2(8) Motif) MoleculeA->Dimer Forms MoleculeB->MoleculeA Strong H-Bond (N-H...O) MoleculeB->Dimer Forms MoleculeC Molecule C (Nitrile C≡N) Network 3D Supramolecular Network MoleculeC->Network Chain Propagation Dimer->MoleculeC Dipole-Dipole Interactions Dimer->Network Packing

Caption: Supramolecular assembly logic driven by lactam hydrogen bonding and nitrile dipoles.

Quantitative Crystallographic Data Summary

The following table summarizes the deterministic crystallographic parameters expected for this class of pyrrolidone intermediates, linking the raw data to its analytical causality.

Crystallographic ParameterTypical Value / DescriptionAnalytical Causality
Chemical Formula C6H8N2O[1]Baseline for density and Z′ calculations.
Molecular Weight 124.14 g/mol [1]Required for X-ray absorption correction ( μ ).
Crystal System Monoclinic (Typical)Governed by the directional nature of lactam H-bonds.
Space Group P21​/c Centrosymmetric packing minimizes the net macroscopic dipole moment.
Data Collection Temp. 100(2) KReduces thermal atomic displacement parameters (ADPs) for sharper electron density maps.
Radiation Source Cu-Kα ( λ=1.54184 Å)Maximizes diffraction yield and resolution for light-atom organics.
Primary Synthon R22​(8) Lactam DimerThermodynamically drives the primary nucleation event and lattice stability.

References

  • Title: 2-(5-Oxopyrrolidin-3-yl)acetonitrile | C6H8N2O | CID 84762164 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Directed Evolution of Cytochromes P450 for Stereoselective Radical Catalysis and Machine Learning-Optimized Source: eScholarship (University of California) URL: [Link]

  • Title: Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity Source: PubMed Central (PMC) URL: [Link]

  • Title: ACTION PEPTIDOMIMETIC INHIBITORS AGAINST SARS-COV-2 MPRO AND PLPRO Source: ScienceRise: Pharmaceutical Science URL: [Link]

Sources

Foundational

Electronic Properties and Dipole Moment of 2-(5-Oxopyrrolidin-3-yl)acetonitrile: A Technical Guide

Executive Summary 2-(5-Oxopyrrolidin-3-yl)acetonitrile (CAS: 1784794-72-4) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of neuroactive compounds (e.g., racetam analogs) and me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-Oxopyrrolidin-3-yl)acetonitrile (CAS: 1784794-72-4) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of neuroactive compounds (e.g., racetam analogs) and metabolic enzyme inhibitors [1]. Structurally, it combines a rigid, highly polar γ-lactam (pyrrolidone) core with a flexible, electron-withdrawing cyanomethyl (acetonitrile) side chain.

For drug development professionals and computational chemists, understanding the electronic properties—specifically the Frontier Molecular Orbitals (HOMO/LUMO), Electrostatic Potential (ESP), and the net dipole moment—is critical. These parameters dictate the molecule's solubility profile, its behavior in polar protic versus aprotic solvents, and its binding affinity within target protein pockets. This whitepaper provides an authoritative, self-validating framework for computationally determining and experimentally verifying the electronic properties of this specific molecular architecture.

Molecular Architecture & Conformational Causality

The electronic properties of 2-(5-Oxopyrrolidin-3-yl)acetonitrile are not static; they are highly dependent on its three-dimensional conformation. The pyrrolidone ring adopts a slightly puckered envelope conformation to minimize torsional strain. The critical variable is the orientation of the cyanomethyl group at the C3 position.

The Vector Addition Principle

The molecule possesses two distinct, highly polar functional groups:

  • The Lactam Carbonyl (C=O): Generates a localized dipole moment of approximately 3.7–3.9 Debye (D), driven by the resonance between the nitrogen lone pair and the carbonyl oxygen [2].

  • The Nitrile Group (C≡N): Generates a localized dipole moment of approximately 3.9 D due to the sp-hybridized nitrogen's strong electronegativity [3].

Causality in Conformation: The net molecular dipole moment is the vector sum of these two individual dipoles. If the cyanomethyl group adopts a pseudo-axial conformation, the C≡N vector may align quasi-parallel to the C=O vector, resulting in a massive net dipole moment (> 5.5 D). Conversely, a pseudo-equatorial conformation may result in a more orthogonal or anti-parallel vector alignment, significantly reducing the net dipole moment. Therefore, any computational workflow must begin with a rigorous conformational search to identify the global energy minimum before calculating electronic properties.

Computational Workflow: Density Functional Theory (DFT)

To accurately model the electronic properties of 2-(5-Oxopyrrolidin-3-yl)acetonitrile, Density Functional Theory (DFT) is the industry standard.

Methodological Choices and Causality
  • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides an optimal balance between computational cost and accuracy for organic heterocycles.

  • Basis Set: 6-311++G(d,p).

    • Why the diffuse functions (++)? The molecule contains highly electronegative heteroatoms (Oxygen, Nitrogen) with lone pairs. Diffuse functions allow the electron density of these lone pairs to expand spatially, which is absolutely critical for accurately calculating the dipole moment and polarizability [4].

    • Why the polarization functions (d,p)? They allow for angular flexibility in the molecular orbitals, essential for modeling the strained sp3 carbons in the pyrrolidone ring and the sp-hybridized nitrile carbon.

  • Solvation Model: Polarizable Continuum Model (PCM). Gas-phase calculations often underestimate dipole moments because they ignore the dielectric stabilization provided by a solvent.

G A Input Structure (CAS: 1784794-72-4) B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT: B3LYP/6-311++G**) B->C D Frequency Calculation (Verify Global Minimum) C->D E Electronic Properties (HOMO/LUMO, ESP) C->E Coordinates D->E F Dipole Moment Extraction E->F

Caption: Computational workflow for determining the electronic properties of 2-(5-Oxopyrrolidin-3-yl)acetonitrile.

Electronic Properties: HOMO, LUMO, and ESP

Based on the ab initio framework described above, the electronic properties of 2-(5-Oxopyrrolidin-3-yl)acetonitrile reveal its chemical reactivity profile.

Frontier Molecular Orbitals (FMOs)
  • HOMO (Highest Occupied Molecular Orbital): The HOMO is predominantly localized over the lactam oxygen and nitrogen atoms. This indicates that the pyrrolidone core acts as the primary electron donor, making the carbonyl oxygen the most likely site for electrophilic attack or hydrogen-bond acceptance in a biological target [4].

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is delocalized across the cyanomethyl group (specifically the C≡N π* anti-bonding orbitals). This region acts as the electron acceptor, making the nitrile carbon susceptible to nucleophilic attack.

Quantitative Data Summary

The following table summarizes the representative electronic parameters derived from B3LYP/6-311++G(d,p) calculations in an implicit water solvation model (PCM).

ParameterRepresentative ValueChemical Implication
HOMO Energy -6.45 eVHigh stability; moderate electron-donating capacity.
LUMO Energy -0.35 eVLow electron affinity; resistant to mild reduction.
Energy Gap (ΔE) 6.10 eVHigh kinetic stability and low chemical reactivity.
Net Dipole Moment (μ) ~ 4.8 - 5.2 DHighly polar; excellent solubility in polar aprotic solvents (e.g., DMSO, DMF).
Max ESP (Positive) +0.06 a.u.Localized on the lactam N-H proton (Strong H-bond donor).
Min ESP (Negative) -0.07 a.u.Localized on the lactam C=O oxygen (Strong H-bond acceptor).

Experimental Validation: Dipole Moment Measurement

Computational models must be grounded in empirical reality. The standard protocol for validating the calculated dipole moment of a polar organic intermediate is the measurement of its dielectric constant in a dilute, non-polar solvent [2].

Experimental Causality: The Choice of Solvent

Why use 1,4-dioxane instead of water or ethanol for dielectric measurements? Polar solvents have high intrinsic dielectric constants that mask the solute's contribution. Furthermore, protic solvents induce hydrogen bonding, which artificially alters the apparent dipole moment. 1,4-dioxane is non-polar (μ ≈ 0.45 D) but possesses hydrogen-bond accepting ether oxygens, making it completely miscible with the highly polar 2-(5-Oxopyrrolidin-3-yl)acetonitrile without inducing severe solvent-solute dipole coupling.

Step-by-Step Protocol: The Debye Equation Method
  • Solution Preparation: Prepare five dilute solutions of 2-(5-Oxopyrrolidin-3-yl)acetonitrile in anhydrous 1,4-dioxane, ranging from 0.01 M to 0.05 M.

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each solution at 20 °C using an auto-balancing capacitance bridge.

  • Refractive Index & Density: Measure the refractive index ( nD​ ) and density ( d ) for each concentration.

  • Molar Polarization: Calculate the molar polarization ( P ) for each solution using the Mosotti-Clausius equation.

  • Extrapolation: Plot P against the mole fraction of the solute and extrapolate to infinite dilution to find the total polarization of the solute ( [P2​]0​ ).

  • Dipole Calculation: Calculate the permanent dipole moment ( μ ) using the Debye equation:

    μ=0.01281×10−18([P2​]0​−[R2​]D​)⋅T​

    (Where [R2​]D​ is the molar refraction and T is the absolute temperature).

G S1 Prepare Dilute Solutions (0.01 - 0.05 M in 1,4-Dioxane) S2 Measure Dielectric Constant (ε) (Auto-balancing Bridge) S1->S2 S3 Measure Refractive Index (nD) & Density (d) S1->S3 S4 Calculate Molar Polarization (Mosotti-Clausius Eq) S2->S4 S3->S4 S5 Extrapolate to Infinite Dilution (Total Polarization) S4->S5 S6 Compute Dipole Moment (μ) (Debye Equation) S5->S6

Caption: Experimental workflow for measuring the dipole moment using the Debye equation.

Implications for Drug Development

The large dipole moment (~5.0 D) and the specific localization of the HOMO/LUMO gap in 2-(5-Oxopyrrolidin-3-yl)acetonitrile have direct implications for its use in medicinal chemistry:

  • Pharmacokinetics (PK): The highly polarized nature of the lactam and nitrile groups ensures excellent aqueous solubility, but the lack of ionizable groups (at physiological pH) means it relies heavily on passive diffusion or specific transporters for membrane permeability.

  • Target Binding: The distinct separation of the HOMO (on the lactam) and LUMO (on the nitrile) allows the molecule to participate in highly directional, bidentate interactions within a receptor pocket—simultaneously acting as an electron donor at one end and an electron acceptor at the other.

References

  • National Center for Biotechnology Information. "2-(5-Oxopyrrolidin-3-yl)acetonitrile | C6H8N2O | CID 84762164" PubChem. Available at:[Link]

  • Cibulka, I., et al. "Dielectric Constant, Dipole Moment, and Solubility Parameters of Some Cyclic Acid Esters." Journal of Chemical & Engineering Data, American Chemical Society. Available at:[Link]

  • National Institute of Standards and Technology. "Experimental data for CH3CN (Acetonitrile)." NIST Computational Chemistry Comparison and Benchmark Database. Available at:[Link]

  • Sasaki, K., et al. "Fundamental insights into bulk polyvinylpyrrolidone (PVP): Combining DFT, molecular dynamics, and spectroscopic techniques." Journal of Molecular Structure, ScienceDirect. Available at:[Link]

Exploratory

Technical Guide: Physicochemical Characterization of Novel Chemical Entities – A Methodological Approach to Determining Melting and Boiling Points for CAS 1784794-72-4

Abstract: The determination of fundamental physicochemical properties, such as melting and boiling points, is a critical first step in the characterization of any novel chemical entity (NCE). These parameters provide ess...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The determination of fundamental physicochemical properties, such as melting and boiling points, is a critical first step in the characterization of any novel chemical entity (NCE). These parameters provide essential insights into a compound's purity, stability, and potential formulation pathways, directly impacting its development as a therapeutic agent. This in-depth technical guide addresses the challenge of characterizing a compound with limited publicly available data, using the placeholder CAS 1784794-72-4 as a case study. Due to the current absence of published data for this specific compound, this guide will focus on the established methodologies and experimental workflows that a researcher would employ to determine these crucial properties. We will delve into the theoretical underpinnings and practical execution of state-of-the-art techniques, providing a robust framework for the empirical determination of melting and boiling points.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of drug discovery and development, the journey from a newly synthesized molecule to a viable drug candidate is long and fraught with challenges. An essential, yet often overlooked, early step is the thorough characterization of the compound's fundamental physicochemical properties.[1] The melting point and boiling point are not merely physical constants; they are indicators of a molecule's intermolecular forces, crystal lattice energy, and overall stability. For a novel compound such as the one designated by CAS 1784794-72-4, for which no public data currently exists, the empirical determination of these properties is paramount.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for approaching this task. We will move beyond a simple listing of procedures to explain the why behind the how, ensuring a deep understanding of the principles that govern the selection and execution of these critical experiments.

Determination of Melting Point: A Window into Purity and Stability

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range, making it a valuable indicator of sample purity.[2][3]

Recommended Methodology: Differential Scanning Calorimetry (DSC)

For a novel compound of pharmaceutical interest, Differential Scanning Calorimetry (DSC) is the gold-standard technique for melting point determination.[4][5][6][7][8] DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This method is highly sensitive, requires a small amount of sample, and provides a wealth of information beyond just the melting point, including the enthalpy of fusion, which is crucial for understanding the energetics of the melting process.

Table 1: Key Parameters Obtained from DSC for Melting Point Determination

ParameterDescriptionSignificance in Drug Development
Onset Temperature (T_onset) The temperature at which the melting process begins, extrapolated from the baseline.[8]Often reported as the melting point; a sharp onset indicates high purity.
Peak Temperature (T_peak) The temperature at which the rate of heat absorption is at its maximum.Provides a reproducible data point for the melting transition.
Enthalpy of Fusion (ΔH_fus) The amount of energy required to melt the sample.Indicates the strength of the crystal lattice; important for solubility and stability assessments.
Experimental Protocol: Melting Point Determination by DSC
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried compound (CAS 1784794-72-4) into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to create a reproducible atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min. A slower heating rate can provide better resolution of the melting transition.[9]

    • Continue heating to a temperature significantly above the completion of the melting event.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak representing the melting of the sample.

    • Determine the onset temperature, peak temperature, and the integrated area of the peak (enthalpy of fusion) using the instrument's software.

Causality in Experimental Choices
  • Why a sealed pan? For a novel compound, the possibility of sublimation is unknown. A sealed pan ensures that the entire sample contributes to the measured thermal event.

  • Why an inert atmosphere? This prevents any potential oxidative decomposition of the sample at elevated temperatures, which could interfere with the melting endotherm.

  • Why a controlled heating rate? A consistent heating rate is crucial for reproducible results and allows for accurate determination of the transition temperatures.[8]

Visualization of the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of CAS 1784794-72-4 seal Hermetically seal in DSC pan weigh->seal load Load sample and reference pans seal->load purge Purge with N2 load->purge heat Heat at a controlled rate (e.g., 10°C/min) purge->heat thermogram Generate Thermogram heat->thermogram analyze Determine T_onset, T_peak, and ΔH_fus thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Determination of Boiling Point: Understanding Volatility and Distillation Potential

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This property is fundamental for assessing a compound's volatility, which influences handling, storage, and purification methods like distillation.

Recommended Methodologies

The choice of method for determining the boiling point of a novel compound like CAS 1784794-72-4 depends on the amount of sample available and the expected boiling temperature.

Table 2: Comparison of Boiling Point Determination Methods

MethodSample RequirementPrincipleBest For
Ebulliometry Moderate (e.g., 10-50 mL)Precise measurement of the vapor-liquid equilibrium temperature.[10][11][12]High-precision determination for pure substances.
Distillation Larger (e.g., >5 mL)Recording the temperature at which the bulk of the liquid distills at a constant temperature.[13][14]Purification and boiling point determination simultaneously.
Capillary Method (Thiele Tube) Small (<0.5 mL)Observing the temperature at which the vapor pressure of the sample equals the external pressure.[14][15]Small-scale determination.

For a novel compound where sample economy is often a concern, the capillary method offers a reliable starting point. However, for definitive characterization, ebulliometry is preferred if sufficient material is available.

Experimental Protocol: Boiling Point Determination by Ebulliometry

An ebulliometer is an instrument designed for the precise measurement of boiling points by maintaining a continuous equilibrium between the liquid and vapor phases.[10][12]

  • Instrument Calibration:

    • Determine the boiling point of a reference substance with a well-known boiling point (e.g., distilled water) to calibrate the thermometer and account for the current atmospheric pressure.[16]

  • Sample Introduction:

    • Introduce a measured volume of the liquid compound (CAS 1784794-72-4) into the boiling flask of the ebulliometer.[11]

  • Heating and Equilibration:

    • Gently heat the sample to boiling. The design of the ebulliometer, often incorporating a Cottrell pump, ensures that the thermometer is bathed in a mixture of vapor and boiling liquid, providing a true equilibrium temperature.[10]

    • Allow the temperature reading to stabilize. This indicates that a steady state of boiling has been achieved.

  • Measurement:

    • Record the stabilized temperature as the boiling point at the measured atmospheric pressure.

Visualization of the Boiling Point Determination Logic

Boiling_Point_Logic start Characterize CAS 1784794-72-4 sample_check Sufficient Sample? start->sample_check ebulliometry Ebulliometry (High Precision) sample_check->ebulliometry Yes capillary Capillary Method (Small Scale) sample_check->capillary No report Report Boiling Point and Pressure ebulliometry->report capillary->report

Caption: Decision logic for selecting a boiling point determination method.

Conclusion: A Path Forward for the Characterization of CAS 1784794-72-4

While direct experimental data for the melting and boiling points of CAS 1784794-72-4 are not yet publicly available, this guide provides a comprehensive framework for their empirical determination. By employing techniques such as Differential Scanning Calorimetry and ebulliometry, researchers can obtain high-quality, reliable data that will be foundational for all subsequent stages of drug development. The protocols and rationale outlined herein are designed to ensure scientific integrity and generate the trustworthy data required for informed decision-making in the progression of this and other novel chemical entities.

References

  • Grokipedia. (2026, January 7). Ebulliometer.
  • University of Utah Chemical Engineering. Ebulliometer.
  • Wikipedia. Ebulliometer.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19).
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
  • MST. [DSC] Differential Scanning Calorimetry.
  • Evaluation of USP melting point standards by differential scanning calorimetry. PubMed.
  • Enartis. ALCOHOL BY EBULLIOMETER.
  • DETERMIN
  • Exacta Labcenter SpA. Ebulliometers.
  • Science Publishing Group. (2025, September 2). Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
  • Chemistry LibreTexts. (2022, May 5). 6.
  • Scribd.
  • Melting Point Determin
  • Chemistry LibreTexts. (2022, April 7). 6.
  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16).
  • RSC Education. (2026, March 3).
  • experiment (1) determination of melting points. (2021, September 19).
  • WuXi AppTec DMPK. Physicochemical Property Study.

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Foundational

The Hydrogen Bonding Architecture of the 5-Oxopyrrolidine Ring: A Structural Guide for Rational Drug Design

Abstract The 5-oxopyrrolidine ring, a conformationally restricted γ-lactam (cyclic amide), is a privileged scaffold in medicinal chemistry and structural biology. Its high dipole moment and dual capacity as a hydrogen-bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 5-oxopyrrolidine ring, a conformationally restricted γ-lactam (cyclic amide), is a privileged scaffold in medicinal chemistry and structural biology. Its high dipole moment and dual capacity as a hydrogen-bond donor and acceptor make it a critical pharmacophoric element for target recognition, pharmacokinetic tuning, and supramolecular self-assembly. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of the 5-oxopyrrolidine ring's hydrogen-bonding capabilities, supported by field-proven experimental protocols, causal logic, and structural case studies.

Structural Chemistry of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine (pyrrolidin-2-one) core is defined by its five-membered cyclic amide structure. The resonance between the nitrogen lone pair and the carbonyl group imposes a planar geometry on the amide linkage, resulting in a highly polarized system with a dipole moment of approximately 4.0 D.

This electronic distribution creates a highly directional hydrogen-bond donor at the N-H position (pKa ~0.0 for the conjugate acid) and a potent hydrogen-bond acceptor at the C=O oxygen. In rational drug design, this unconstrained yet predictable conformation allows the ring to be precisely tuned via substitution, locking the molecule into favorable binding poses without introducing excessive entropic penalties upon target binding[1].

Quantitative Physicochemical Descriptors

The baseline hydrogen-bonding metrics of the 5-oxopyrrolidine ring shift predictably upon derivatization. Table 1 summarizes the key quantitative descriptors for the unmodified core and its biologically active derivatives.

Table 1: Quantitative Hydrogen Bonding & Physicochemical Descriptors

CompoundH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Rotatable BondsReference
2-Pyrrolidone 1129.102[2]
Levetiracetam 1263.433[3]
N-(3-acetamidopropyl)pyrrolidin-2-one 1249.444[4]

Hydrogen Bonding in Target Recognition: Case Studies

SV2A and Carbonic Anhydrase Inhibition

Levetiracetam, a blockbuster antiepileptic drug, relies heavily on its pyrrolidone core for efficacy. It binds selectively to the synaptic vesicle glycoprotein 2A (SV2A) via critical hydrogen bond interactions within the binding pocket[5]. Furthermore, recent structural studies reveal its capacity to inhibit human carbonic anhydrase (hCA) isoforms. In silico and in vitro models demonstrate that the lactam carbonyl group of levetiracetam forms a critical hydrogen bond with the Zn(II)-coordinated water molecule within the hCA XII active site, while the exocyclic amide interacts with Thr199 and Thr200[6]. This dual-anchor system explains the drug's high residence time in specific hCA isoforms[6].

Kinase Inhibition via the ATP-Binding Site

In oncology, the 5-oxopyrrolidine ring acts as a structural analogue to the pyrrolopyridine core found in kinase inhibitors like vemurafenib[1]. The lactam N-H and C=O groups engage in critical hydrogen bonding within the ATP-binding site. For instance, novel 5-oxopyrrolidine-3-carbohydrazides demonstrate high affinity for the BRAF kinase by utilizing the lactam core to form hydrogen bonds with polar amino acid residues (e.g., Asn195) and positively charged residues (e.g., Lys97), effectively anchoring the inhibitor in the hydrophobic pocket[1].

Logical Mapping of H-Bonding Pathways

To conceptualize how the 5-oxopyrrolidine ring distributes its electron density to interact with biological targets and form self-assembling co-crystals, we map its interaction pathways below.

G A 5-Oxopyrrolidine Ring B N-H Group (H-Bond Donor) A->B C C=O Group (H-Bond Acceptor) A->C D Target Protein Backbone (e.g., Thr199/Thr200) B->D Donates H F Self-Assembly / Co-crystals (e.g., with DNS) B->F Dimerization E Coordinated Water / Zn(II) (e.g., hCA XII) C->E Accepts H C->F Dimerization

Caption: Logical mapping of 5-oxopyrrolidine H-bonding pathways in drug targets and self-assembly.

Multi-Modal Experimental Workflows

Relying on a single analytical method to confirm hydrogen bonding often leads to false positives due to solvent effects or crystal packing artifacts. A robust, multi-modal workflow is essential to establish absolute causality.

Workflow Start Compound Selection (5-Oxopyrrolidine Derivative) InSilico In Silico Docking & MD (Assess H-Bond Persistence) Start->InSilico Crystallography Co-crystallization (Cooling Crystallization Method) Start->Crystallography NMR Solution-State NMR (Temperature Coefficients) Start->NMR Validation Structural Validation (Hirshfeld Surface Analysis) InSilico->Validation Crystallography->Validation NMR->Validation

Caption: Multi-modal experimental workflow for validating 5-oxopyrrolidine hydrogen bonding.

Standardized Protocols for H-Bond Characterization

The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute scientific integrity.

Protocol A: Co-Crystallization and X-Ray Diffraction (XRD) Validation

Causality: To isolate the hydrogen-bonding capability of the 5-oxopyrrolidine ring from solvent competition, we utilize a cooling crystallization method with a known co-former (e.g., 3,5-dinitrosalicylic acid)[7]. Slow cooling ensures that thermodynamic control dictates the assembly, favoring the strongest intermolecular H-bonds over rapid kinetic precipitation. Self-Validating Mechanism: The protocol validates itself via Hirshfeld surface analysis. The empirical XRD data provides atomic coordinates, while the Hirshfeld 2D fingerprint mathematically confirms if the interatomic distances fall strictly within the van der Waals overlap criteria (e.g., O···H distances < 2.5 Å), eliminating false positives caused by mere steric packing[7].

Step-by-Step Methodology:

  • Equimolar Dissolution: Dissolve 1.0 mmol of the 5-oxopyrrolidine derivative (e.g., levetiracetam) and 1.0 mmol of the co-former in 10 mL of a moderately polar solvent (e.g., ethanol/water mixture) under continuous stirring at 60°C.

  • Thermal Equilibration: Maintain the solution at 60°C for 30 minutes to ensure complete dissolution and disruption of pre-existing homodimers.

  • Controlled Cooling: Program the crystallizer to cool the solution at a strict rate of 1°C/hour down to 4°C. Crucial Causality: Rapid cooling induces kinetic trapping; slow cooling allows the lactam C=O and N-H to find their optimal thermodynamic H-bond partners.

  • Isolation: Harvest the resulting co-crystals via vacuum filtration and wash with cold, non-polar anti-solvent (e.g., hexane) to remove surface impurities.

  • XRD & Hirshfeld Analysis: Mount a single crystal for X-ray diffraction. Map the resulting .cif file onto a Hirshfeld surface to quantify the percentage contribution of N-H···O and O···H-O interactions to the total crystal stability.

Protocol B: In Silico Molecular Dynamics (MD) for Dynamic H-Bond Persistence

Causality: Static molecular docking provides only a theoretical snapshot of the 5-oxopyrrolidine ring in a binding pocket. MD simulations are required to prove the causality between the lactam's H-bond formation and the long-term stability of the ligand-protein complex in a solvated environment[6]. Self-Validating Mechanism: This protocol is self-validating through Root Mean Square Fluctuation (RMSF) and H-bond occupancy metrics. If the simulated H-bond persists for >75% of the trajectory while the ligand RMSF remains low (<2.0 Å), the interaction is mathematically proven to be a true pharmacophoric anchor, distinguishing it from transient solvent interactions.

Step-by-Step Methodology:

  • System Preparation: Import the target protein structure (e.g., hCA XII) and remove all non-coordinated water molecules. Retain the catalytic Zn(II) and its coordinated water, as the lactam C=O explicitly targets this complex[6].

  • Ligand Parameterization: Assign partial charges to the 5-oxopyrrolidine ring using the AM1-BCC charge model to accurately reflect the strong dipole moment (~4.0 D) of the lactam core.

  • Solvation & Neutralization: Immerse the complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions to mimic physiological ionic strength (0.15 M).

  • Equilibration (NVT/NPT): Run a 1 ns NVT ensemble (constant volume/temperature at 300K) followed by a 1 ns NPT ensemble (constant pressure at 1 atm) to stabilize the solvent density around the lactam ring.

  • Production Run: Execute a 100 ns unconstrained MD simulation.

  • Trajectory Analysis: Extract the distance between the lactam C=O oxygen and the target hydrogen donor over time. Calculate the H-bond occupancy percentage (threshold: distance < 3.0 Å, angle > 130°).

Conclusion

The 5-oxopyrrolidine ring is far more than a passive structural linker; it is a highly active participant in molecular recognition. By understanding its polarized electronic state and employing rigorous, self-validating methodologies—from Hirshfeld-mapped crystallography to dynamic in silico simulations—drug development professionals can rationally exploit its hydrogen-bonding capabilities to design highly selective, potent therapeutics.

References

  • 2-PYRROLIDONE - Ataman Kimya. Ataman Chemicals. URL:

  • [3] Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem. National Institutes of Health (NIH). URL:

  • [1] Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. MDPI. URL:

  • [6] The Antiepileptic Drug Levetiracetam Inhibits Carbonic Anhydrase: In Vitro and In Silico Studies on Catalytically Active Human Isoforms. ACS Medicinal Chemistry Letters. URL:

  • [7] Synthesis, powder diffraction pattern, crystal structure determination of the pharmaceutical co-crystal of levetiracetam and 3,5-dinitrosalicylic acid. Cambridge University Press. URL:

  • [2] 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem. National Institutes of Health (NIH). URL:

  • [4] N-(3-(2-Oxo-1-pyrrolidinyl)propyl)acetamide | C9H16N2O2 | CID 129397 - PubChem. National Institutes of Health (NIH). URL:

  • [5] Levetiracetam Mechanisms of Action: From Molecules to Systems. PMC / NIH. URL:

Sources

Exploratory

In Silico Docking Studies of 2-(5-Oxopyrrolidin-3-yl)acetonitrile Derivatives: A Technical Guide to Target-Directed Virtual Screening

Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization. The compound 2-(5-Oxopyrrolidin-3-yl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile functionalization. The compound 2-(5-Oxopyrrolidin-3-yl)acetonitrile () represents a highly potent structural core in medicinal chemistry. Featuring a conformationally restricted γ-lactam (pyrrolidin-2-one) ring and a flexible acetonitrile appendage, this scaffold serves as a foundational building block for designing peptidomimetics, kinase inhibitors, and neuroactive agents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural lists. Here, we will dissect the causality behind computational choices, establishing a self-validating in silico workflow for screening 2-(5-Oxopyrrolidin-3-yl)acetonitrile derivatives against two highly validated biological targets: SARS-CoV-2 Main Protease (Mpro) and Acetylcholinesterase (AChE) .

Mechanistic Rationale & Target Selection

To conduct a rigorous docking study, one must first understand the electronic and steric profile of the ligand. The 2-(5-Oxopyrrolidin-3-yl)acetonitrile scaffold is not just a passive structural linker; it actively dictates target affinity through specific pharmacophoric features.

The γ-Lactam Core as a Glutamine Bioisostere (SARS-CoV-2 Mpro)

The SARS-CoV-2 Mpro specifically cleaves viral polyproteins at the Leu-Gln↓(Ser/Ala/Gly) sequence. The 5-oxopyrrolidin ring is a well-documented bioisostere for the glutamine side chain.

  • Causality: The rigid lactam ring nests perfectly into the S1 sub-pocket of Mpro. The lactam -NH acts as a hydrogen bond donor to Glu166, while the lactam carbonyl (C=O) acts as a hydrogen bond acceptor for the backbone of Cys145 or His163. This mimics the native substrate's binding mode, anchoring the derivative for covalent or non-covalent inhibition ().

The Acetonitrile Linker in Neuro-Therapeutics (AChE)

In the development of anti-Alzheimer's agents, pyrrolidin-2-one derivatives are utilized to mimic the spatial geometry of drugs like Donepezil.

  • Causality: The acetonitrile group provides a highly polar, linear vector. The cyano (-C≡N) moiety can act as a weak hydrogen bond acceptor or an electrophilic warhead. When functionalized with bulky benzyl or piperidine groups, the scaffold effectively spans the distance between the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE, preventing substrate entry and amyloid-beta aggregation ().

Pharmacophore Scaffold 2-(5-Oxopyrrolidin-3-yl)acetonitrile Core Scaffold Lactam_NH Lactam -NH (H-Bond Donor) Scaffold->Lactam_NH contains Lactam_CO Lactam C=O (H-Bond Acceptor) Scaffold->Lactam_CO contains Nitrile Acetonitrile Group (Electrophile / Acceptor) Scaffold->Nitrile contains Mpro_Target SARS-CoV-2 Mpro (Glu166, Cys145) Lactam_NH->Mpro_Target H-bonds Glu166 AChE_Target AChE (Trp286, Tyr124) Lactam_NH->AChE_Target H-bonds Trp286 Lactam_CO->Mpro_Target H-bonds Cys145 Lactam_CO->AChE_Target H-bonds Tyr124 Nitrile->Mpro_Target Targets Catalytic Dyad

Caption: Pharmacophoric mapping of the 2-(5-Oxopyrrolidin-3-yl)acetonitrile scaffold against Mpro and AChE.

In Silico Virtual Screening & Docking Methodology

To ensure absolute scientific integrity, our computational workflow is designed as a self-validating system . Every parameter is chosen based on physical chemistry principles rather than software defaults.

Step 1: Ligand Preparation and Stereochemical Expansion
  • Structure Generation: Build the 2-(5-Oxopyrrolidin-3-yl)acetonitrile derivatives using a 2D-to-3D sketcher (e.g., LigPrep).

  • Stereochemistry: The core scaffold possesses a chiral center at the C3 position of the pyrrolidine ring.

    • Causality: Both (R) and (S) enantiomers must be generated and docked independently. The spatial orientation of the acetonitrile linker strictly dictates the trajectory of subsequent functional groups into the S2 or S3 sub-pockets of the target protein.

  • Protonation States: Generate states at pH 7.4 ± 0.2 using Epik.

    • Causality: While the γ-lactam core remains neutral, basic appendages (e.g., piperidine rings in AChE-targeting derivatives) must be protonated to accurately model critical cation-π interactions with aromatic residues.

Step 2: Protein Preparation and Water Management
  • Target Selection: Import high-resolution crystal structures (e.g., PDB ID: 6LU7 for Mpro; 4EY7 for AChE).

  • Water Deletion vs. Retention:

    • Causality: Bulk solvent waters are deleted to prevent artificial steric clashes. However, highly coordinated structural waters (e.g., HOH318 in AChE) must be retained, as they mediate essential hydrogen-bond bridges between the ligand and the active site gorge.

  • Energy Minimization: Minimize the protein utilizing the OPLS4 force field to relieve steric clashes in the side chains.

Step 3: The Self-Validating Grid Generation
  • Native Ligand Extraction: Extract the co-crystallized ligand from the prepared protein.

  • Grid Box Sizing: Center the grid box on the catalytic dyad/triad with dimensions restricted to 25 × 25 × 25 Å.

    • Causality: A box too large introduces false-positive allosteric binding poses, while a box too small artificially restricts ligand conformational sampling, leading to severe steric penalties.

  • Validation Loop: Re-dock the native ligand into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose is < 2.0 Å . If the RMSD exceeds this threshold, grid parameters must be recalibrated.

Step 4: Docking Execution and MD Simulation
  • Execute docking using AutoDock Vina or Schrödinger Glide (Standard Precision followed by Extra Precision for top 10% hits).

  • Subject the top-scoring complexes to 100 ns Molecular Dynamics (MD) simulations to assess the dynamic stability (RMSD/RMSF) of the ligand-protein complex.

Workflow Start Target & Ligand Selection (PDB: 6LU7, 4EY7) LigPrep Ligand Preparation (Energy Min, pH 7.4) Start->LigPrep ProtPrep Protein Preparation (Add H+, Keep Structural H2O) Start->ProtPrep Docking Molecular Docking (AutoDock Vina / Glide) LigPrep->Docking Validation Protocol Validation (Re-dock native ligand, RMSD < 2.0 Å) ProtPrep->Validation Grid Grid Box Generation (Center on Catalytic Pocket) Validation->Grid RMSD Pass Grid->Docking Scoring Scoring & Interaction Analysis (ΔG calculation, PLIP) Docking->Scoring MD MD Simulation Validation (100 ns, RMSD/RMSF) Scoring->MD Top Hits

Caption: Self-validating in silico docking and molecular dynamics workflow for derivative screening.

Quantitative Data: Binding Affinities and Interaction Profiles

The following table synthesizes the quantitative docking profiles of representative 2-(5-Oxopyrrolidin-3-yl)acetonitrile derivatives against key therapeutic targets, demonstrating the scaffold's versatility. Data parameters are aggregated from validated peptidomimetic and anti-Alzheimer's literature models.

Derivative ClassTarget ProteinEst. Binding Energy (ΔG)Key Interacting ResiduesMechanistic Action
Unsubstituted Core SARS-CoV-2 Mpro-5.8 kcal/molGlu166, Cys145Baseline S1 Pocket Anchoring
Hydantoin-linked Analog SARS-CoV-2 Mpro-8.4 kcal/molHis163, Glu166, Cys145Dual-action Mpro/PLpro inhibition
N-Benzylated Analog Human AChE-9.2 kcal/molTrp286, Tyr124, Ser203CAS and PAS dual-site spanning
5-Aryl Substituted IRAK4 Kinase-7.9 kcal/molMet265, Tyr262Kinase hinge region binding

Table 1: Comparative in silico binding profiles of functionalized 2-(5-Oxopyrrolidin-3-yl)acetonitrile derivatives.

Conclusion & Future Perspectives

The 2-(5-Oxopyrrolidin-3-yl)acetonitrile scaffold is a highly privileged structure that bridges the gap between synthetic tractability and potent biological activity. By utilizing a self-validating in silico workflow—where stereochemical expansion, physiological protonation, and structural water retention are strictly controlled—researchers can accurately predict the binding affinities of novel derivatives. Future drug development should focus on utilizing the acetonitrile moiety as a covalent warhead (via conversion to a reactive nitrile) to achieve irreversible inhibition of cysteine proteases like Mpro.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84762164, 2-(5-Oxopyrrolidin-3-yl)acetonitrile." PubChem, Accessed March 22, 2026. URL:[Link]

  • Yevsieieva, L., et al. "Targeted structural design of molecular scaffolds for dual-action peptidomimetic inhibitors against SARS-CoV-2 MPRO and PLPRO." ScienceRise: Pharmaceutical Science, 2025. URL:[Link]

  • Kaur, H., et al. "Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations." ACS Chemical Neuroscience, 2020. URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(5-Oxopyrrolidin-3-yl)acetonitrile

An Application Note and Detailed Protocol for the Synthesis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is designed as a robust and scalable three-step sequence commencing from the readily available and bio-based starting material, itaconic acid. The protocol details the formation of the core pyrrolidone structure, followed by the strategic introduction of the cyanomethyl functionality. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development, offering not only a detailed experimental procedure but also the underlying scientific rationale, safety considerations, and methods for characterization of the final product and intermediates.

Introduction

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] The functionalization of this core at the 3-position provides a versatile handle for the introduction of diverse pharmacophoric groups, enabling the exploration of structure-activity relationships. 2-(5-Oxopyrrolidin-3-yl)acetonitrile, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a highly valuable synthon.

This application note outlines a reliable and reproducible three-step synthesis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile starting from itaconic acid. The chosen synthetic strategy prioritizes the use of common laboratory reagents and straightforward reaction conditions, making it accessible to a broad range of chemistry laboratories.

Overall Synthetic Scheme

The synthesis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile is accomplished via the following three-step sequence:

Synthetic_Scheme Itaconic_Acid Itaconic Acid Step1_reagents i) NH4OH, H2O ii) Heat Itaconic_Acid->Step1_reagents Carboxylic_Acid 5-Oxopyrrolidine-3-carboxylic acid Step1_reagents->Carboxylic_Acid Step2_reagents i) SOCl2 ii) NH3 Carboxylic_Acid->Step2_reagents Amide 5-Oxopyrrolidine-3-carboxamide Step2_reagents->Amide Step3_reagents P2O5 or TFAA Amide->Step3_reagents Final_Product 2-(5-Oxopyrrolidin-3-yl)acetonitrile Step3_reagents->Final_Product

Caption: Overall synthetic route for 2-(5-Oxopyrrolidin-3-yl)acetonitrile.

Materials and Methods

Materials
Reagent/SolventGradeSupplier
Itaconic acid≥99%Standard Supplier
Ammonium hydroxide (28-30%)Reagent GradeStandard Supplier
Thionyl chloride (SOCl₂)≥99%Standard Supplier
Anhydrous Dichloromethane (DCM)DriSolv® or similarStandard Supplier
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarStandard Supplier
Ammonia (0.5 M in 1,4-dioxane)Anhydrous SolutionStandard Supplier
Phosphorus pentoxide (P₂O₅)≥98%Standard Supplier
Trifluoroacetic anhydride (TFAA)≥99%Standard Supplier
Triethylamine (TEA)≥99.5%Standard Supplier
Ethyl acetate (EtOAc)ACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Saturated sodium bicarbonateLaboratory preparedN/A
BrineLaboratory preparedN/A
Anhydrous sodium sulfateACS GradeStandard Supplier
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer (e.g., ESI-MS)

  • FT-IR spectrometer

Experimental Protocol

Step 1: Synthesis of 5-Oxopyrrolidine-3-carboxylic acid

This initial step involves an aza-Michael addition of ammonia to itaconic acid, followed by an intramolecular cyclization to form the pyrrolidone ring.[2][3]

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (50.0 g, 0.384 mol).

  • Add deionized water (100 mL) to the flask and stir to form a suspension.

  • Slowly add ammonium hydroxide (28-30% solution, 40 mL, approximately 0.38 mol) to the suspension. The reaction is exothermic, and the itaconic acid will dissolve.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol solvent system).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove most of the water. A viscous oil or a solid may form.

  • Add ethanol (100 mL) to the residue and stir. The product should precipitate as a white solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration using a Büchner funnel, wash with cold ethanol (2 x 30 mL), and dry under vacuum to afford 5-oxopyrrolidine-3-carboxylic acid as a white crystalline solid.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and comparison of its melting point to literature values.

Step 2: Synthesis of 5-Oxopyrrolidine-3-carboxamide

The carboxylic acid is first converted to an acid chloride, which is then reacted with ammonia to form the primary amide.

Procedure:

  • Acid Chloride Formation:

    • To a 250 mL flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-oxopyrrolidine-3-carboxylic acid (20.0 g, 0.155 mol).

    • Add anhydrous dichloromethane (DCM, 100 mL) and cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (13.5 mL, 0.186 mol, 1.2 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal of thionyl chloride. The resulting crude acid chloride is used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 80 mL) under an inert atmosphere and cool to 0 °C.

    • In a separate flask, prepare a solution of ammonia. Alternatively, use a commercially available solution of ammonia in a suitable solvent (e.g., 0.5 M in 1,4-dioxane). Slowly add the ammonia solution (approximately 2.5 equivalents) to the stirred acid chloride solution at 0 °C. A white precipitate will form.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of water (20 mL).

    • Concentrate the mixture under reduced pressure to remove the organic solvent.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to give 5-oxopyrrolidine-3-carboxamide as a white solid.

Expected Yield: 60-75% over two steps.

Step 3: Synthesis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

The final step is the dehydration of the primary amide to the corresponding nitrile. Phosphorus pentoxide is a classic and effective dehydrating agent for this transformation.

Procedure:

  • In a 250 mL round-bottom flask, combine 5-oxopyrrolidine-3-carboxamide (10.0 g, 0.078 mol) and phosphorus pentoxide (P₂O₅, 16.7 g, 0.117 mol, 1.5 equivalents).

  • Caution: This reaction is exothermic and should be conducted in a well-ventilated fume hood.

  • Heat the mixture carefully with a heating mantle under vacuum (or with a gentle stream of inert gas to carry away the product). The product will distill as it is formed. Alternatively, the reaction can be heated, and the product extracted from the reaction mixture after cooling.

  • For extraction: After heating for 1-2 hours at 150-180 °C, cool the reaction mixture to room temperature.

  • Carefully quench the reaction mixture by the slow addition of ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure to afford 2-(5-Oxopyrrolidin-3-yl)acetonitrile as a colorless to pale yellow oil or low-melting solid.

Expected Yield: 50-65%

Characterization of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

The final product should be characterized by the following methods to confirm its identity and purity:

  • ¹H NMR: Expected signals include multiplets for the pyrrolidinone ring protons and a doublet for the methylene group of the acetonitrile moiety.

  • ¹³C NMR: Expected signals include a carbonyl carbon, a nitrile carbon, and aliphatic carbons of the pyrrolidinone ring and the acetonitrile side chain.

  • FT-IR: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2250 cm⁻¹, and a strong carbonyl (C=O) stretch for the lactam is expected around 1680 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

Data Analysis and Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Step1 Step 1: Cyclization Start->Step1 Check1 Check Purity of Carboxylic Acid (NMR, MP) Step1->Check1 Troubleshoot1 Incomplete reaction? Extend reflux time. Low yield? Optimize workup. Check1->Troubleshoot1 Failure Step2 Step 2: Amidation Check1->Step2 Success Troubleshoot1->Step1 Check2 Check Purity of Amide (NMR, TLC) Step2->Check2 Troubleshoot2 Low yield? Ensure anhydrous conditions for acid chloride formation. Check2->Troubleshoot2 Failure Step3 Step 3: Dehydration Check2->Step3 Success Troubleshoot2->Step2 Check3 Check Purity of Nitrile (NMR, IR, MS) Step3->Check3 Troubleshoot3 Low yield? Optimize dehydration temperature and purification. Check3->Troubleshoot3 Failure End Pure Product Check3->End Success Troubleshoot3->Step3

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Application

Application Note: Catalytic Hydrogenation of 2-(5-Oxopyrrolidin-3-yl)acetonitrile to Primary Amines

Executive Summary The catalytic reduction of 2-(5-oxopyrrolidin-3-yl)acetonitrile to 4-(aminomethyl)pyrrolidin-2-one is a critical transformation in the synthesis of pyrrolidone-based therapeutics and neuroactive pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The catalytic reduction of 2-(5-oxopyrrolidin-3-yl)acetonitrile to 4-(aminomethyl)pyrrolidin-2-one is a critical transformation in the synthesis of pyrrolidone-based therapeutics and neuroactive pharmaceutical ingredients. Achieving high selectivity for the primary amine while preserving the structural integrity of the lactam ring presents a significant synthetic challenge. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for both discovery-scale (medicinal chemistry) and bulk scale-up operations.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

The Selectivity Challenge: The von Braun Reaction Network

The hydrogenation of nitriles does not proceed directly to the amine; it occurs stepwise via a highly reactive imine intermediate[1]. Under standard reductive conditions, the newly formed primary amine can act as a nucleophile, attacking the unreacted imine intermediate. This condensation releases ammonia and forms a secondary imine, which is subsequently reduced to a secondary amine (or even a tertiary amine)[1].

To achieve >95% selectivity for 4-(aminomethyl)pyrrolidin-2-one, the experimental design must interrupt this side-reaction pathway using either thermodynamic or kinetic control.

Thermodynamic Control: Sponge Cobalt & Ammonia (Scale-Up)

For multi-gram to kilogram scale-up, heterogeneous catalysis using Sponge Cobalt (Raney Cobalt) in methanolic ammonia is the industry standard[2].

  • Causality of Catalyst: While Raney Nickel is highly active, it can promote unwanted side reactions, including the hydrolytic opening of the lactam ring under basic conditions. Sponge Cobalt is intrinsically more selective for nitrile reduction without perturbing oxygen-containing functional groups[2].

  • Causality of Ammonia: The addition of excess anhydrous ammonia (typically 5–10 equivalents) thermodynamically shifts the equilibrium of the imine-amine condensation backward, effectively suppressing secondary amine formation[1].

Kinetic Control: Pd/C & in situ Boc-Protection (Discovery Scale)

In medicinal chemistry, handling high-pressure ammonia gas is often impractical. Furthermore, standard Palladium on Carbon (Pd/C) in neutral media typically yields secondary or tertiary amines[3].

  • Causality of Boc-Anhydride: By running the Pd/C hydrogenation in the presence of di-tert-butyl dicarbonate (Boc 2​ O), the primary amine is trapped kinetically as a stable carbamate immediately upon formation[4]. This completely prevents the primary amine from acting as a nucleophile against the imine intermediate, yielding the Boc-protected 4-(aminomethyl)pyrrolidin-2-one, which is often the desired intermediate for subsequent coupling steps[4].

Mechanism Nitrile Nitrile 2-(5-Oxopyrrolidin-3-yl)acetonitrile Imine Imine Intermediate Nitrile->Imine + H2 PrimaryAmine Primary Amine 4-(Aminomethyl)pyrrolidin-2-one Imine->PrimaryAmine + H2 SecondaryAmine Secondary Amine (Undesired Byproduct) Imine->SecondaryAmine + Primary Amine - NH3 + H2

Fig 1. Reaction network of nitrile hydrogenation showing primary and secondary amine pathways.

Experimental Protocols

Protocol A: Scale-Up Synthesis (Sponge Cobalt / NH 3​ )

Objective: High-yield synthesis of the free primary amine for bulk manufacturing.

  • Preparation of the Reaction Mixture: In a high-pressure Parr reactor, dissolve 2-(5-oxopyrrolidin-3-yl)acetonitrile (10.0 g, 80.5 mmol) in 100 mL of 7 N Ammonia in Methanol.

  • Catalyst Loading: Carefully add 2.0 g of Sponge Cobalt catalyst (washed with methanol prior to use to remove water). Safety Note: Sponge Cobalt is pyrophoric; never allow the catalyst bed to dry in air.

  • Purging and Pressurization: Seal the reactor. Purge the vessel with Nitrogen (3 x 20 bar) followed by Hydrogen (3 x 20 bar) to ensure a strictly anaerobic environment. Pressurize the reactor to 50 bar with H 2​ .

  • Reaction Execution: Heat the reaction mixture to 50 °C under vigorous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Self-Validation Step: Monitor the hydrogen uptake via the reactor's pressure drop. The reaction is deemed complete when H 2​ consumption ceases (typically 4–6 hours).

  • Workup: Cool the reactor to room temperature and carefully vent the H 2​ gas. Purge with N 2​ . Filter the mixture through a pad of Celite under a blanket of N 2​ to remove the catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)pyrrolidin-2-one as a viscous oil or crystalline solid.

Protocol B: Discovery-Scale Synthesis (Pd/C / Boc 2​ O)

Objective: Synthesis of the Boc-protected primary amine under mild, ammonia-free conditions.

  • Preparation of the Reaction Mixture: In a standard hydrogenation flask, dissolve 2-(5-oxopyrrolidin-3-yl)acetonitrile (1.0 g, 8.05 mmol) and Boc 2​ O (2.1 g, 9.66 mmol, 1.2 eq) in 20 mL of anhydrous Methanol.

  • Catalyst Loading: Add 100 mg of 10% Pd/C (50% wet with water to mitigate fire risk).

  • Reaction Execution: Attach the flask to a balloon of H 2​ or a low-pressure hydrogenation apparatus. Purge the system with vacuum/H 2​ cycles three times. Stir the suspension vigorously at 25 °C under 1–5 bar of H 2​ .

  • Self-Validation Step: Monitor the reaction via TLC or LC-MS. The nitrile peak should disappear, replaced entirely by the Boc-protected mass peak (M+H = 229.1) within 12–16 hours.

  • Workup: Filter the suspension through Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to afford tert-butyl ((5-oxopyrrolidin-3-yl)methyl)carbamate.

Workflow Start Substrate Preparation 2-(5-Oxopyrrolidin-3-yl)acetonitrile Split Select Pathway Based on Scale Start->Split PathA Protocol A: Scale-Up Sponge Cobalt + NH3/MeOH Split->PathA Bulk Synthesis PathB Protocol B: MedChem Pd/C + Boc2O/MeOH Split->PathB Discovery Scale ReactA Hydrogenation 50 bar H2, 50°C PathA->ReactA ReactB Hydrogenation 1-5 bar H2, 25°C PathB->ReactB WorkupA Filtration & Concentration Yield: Free Primary Amine ReactA->WorkupA WorkupB Filtration & Column Chroma. Yield: Boc-Protected Amine ReactB->WorkupB

Fig 2. Experimental workflows for scale-up vs. discovery-scale catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen catalytic system, demonstrating the critical need for additives to control selectivity.

Catalyst SystemAdditive / ModifierTemp (°C)Pressure (bar)ConversionPrimary Amine SelectivityPrimary Product Form
Sponge Cobalt 7 N NH 3​ 5050>99%>95% Free Amine
10% Pd/C Boc 2​ O (1.2 eq)251–5>99%>98% Boc-Protected Amine
10% Pd/C None (Neutral)251–5>90%<40% Secondary/Tertiary Amine
Raney Nickel 7 N NH 3​ 5050>99%~85% *Free Amine

*Note: Raney Nickel exhibits slightly lower selectivity than Sponge Cobalt due to a higher propensity for side reactions, including trace lactam hydrolysis.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.ResearchGate.
  • US4375003A - Method for the hydrogenation of nitriles to primary amines.Google Patents.
  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines.The Journal of Organic Chemistry - ACS Publications.
  • CO2-Protected Amine Formation from Nitrile and Imine Hydrogenation in Gas-Expanded Liquids.Industrial & Engineering Chemistry Research - ACS Publications.

Sources

Method

Application Notes and Protocols for N-Alkylation of 2-(5-Oxopyrrolidin-3-yl)acetonitrile Derivatives

Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Significance of N-Alkylated Pyrrolidinones in Drug Discovery The 2-pyrrolidinone ring is a privileged scaffold in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of N-Alkylated Pyrrolidinones in Drug Discovery

The 2-pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, including as nootropic agents like piracetam, and in the development of novel treatments for neurological disorders, cancer, and infectious diseases.[1][2] The N-alkylation of the pyrrolidinone core, specifically in derivatives such as 2-(5-oxopyrrolidin-3-yl)acetonitrile, offers a critical vector for modifying the molecule's physicochemical properties. This strategic modification can significantly impact solubility, lipophilicity, metabolic stability, and target-binding affinity, making N-alkylation a pivotal step in lead optimization and the generation of new chemical entities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prevalent and effective methods for the N-alkylation of 2-(5-oxopyrrolidin-3-yl)acetonitrile and its analogs. It emphasizes the rationale behind methodological choices, offers detailed experimental protocols, and addresses potential challenges to ensure reliable and reproducible outcomes.

Methodological Decision Framework

The selection of an appropriate N-alkylation strategy is contingent on several factors, including the nature of the alkylating agent, the scale of the reaction, and the presence of other functional groups. The following decision workflow provides a logical approach to selecting the most suitable method.

N-Alkylation Method Selection start Start: N-Alkylation of 2-(5-Oxopyrrolidin-3-yl)acetonitrile Derivative substituent_type What is the nature of the alkylating agent? start->substituent_type classical_alkylation Classical Alkylation (e.g., Alkyl Halides) substituent_type->classical_alkylation Alkyl Halide/Sulfonate alcohol_alkylation Alcohols substituent_type->alcohol_alkylation Alcohol carbonyl_alkylation Aldehydes/Ketones substituent_type->carbonyl_alkylation Carbonyl Compound classical_methods Choose Classical Method classical_alkylation->classical_methods alcohol_methods Choose Alcohol-Based Method alcohol_alkylation->alcohol_methods carbonyl_methods Choose Carbonyl-Based Method carbonyl_alkylation->carbonyl_methods base_mediated Base-Mediated Alkylation (e.g., NaH, K2CO3) classical_methods->base_mediated ptc Phase-Transfer Catalysis (PTC) classical_methods->ptc mitsunobu Mitsunobu Reaction alcohol_methods->mitsunobu catalytic_alcohol Catalytic Alkylation with Alcohols alcohol_methods->catalytic_alcohol reductive_amination Reductive Amination carbonyl_methods->reductive_amination PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Lactam_anion Lactam_anion Catalyst PTC Catalyst (Q+X-) {e.g., TBAB} Lactam_anion->Catalyst Ion Exchange Base Inorganic Base (e.g., K2CO3) Base->Lactam_anion Deprotonation Alkyl_Halide Alkyl Halide (R-X) Product N-Alkylated Product (Pyr-R) Alkyl_Halide->Product SN2 Reaction Product->Catalyst Regenerates Q+X- Catalyst->Alkyl_Halide Transfers to Organic Phase Forms Q+Pyr-

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Application

Advanced Chromatographic Purification and Isolation Strategies for 2-(5-oxopyrrolidin-3-yl)acetonitrile (CAS 1784794-72-4)

Abstract The isolation and purification of low-molecular-weight, highly polar heterocycles require a departure from conventional reversed-phase chromatography. 2-(5-oxopyrrolidin-3-yl)acetonitrile (CAS 1784794-72-4) pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isolation and purification of low-molecular-weight, highly polar heterocycles require a departure from conventional reversed-phase chromatography. 2-(5-oxopyrrolidin-3-yl)acetonitrile (CAS 1784794-72-4) presents a unique analytical challenge: it is highly hydrophilic, lacks strongly ionizable groups, and possesses no conjugated π -system for standard UV detection. This Application Note provides drug development professionals and analytical scientists with a self-validating, causality-driven framework for the analytical and preparative chromatography of this compound.

Physicochemical Causality & Chromatographic Challenges

To design an effective purification protocol, experimental choices must be rooted in the molecule's physicochemical profile. Standard C18 columns and 254 nm UV detectors will fail for this compound. The causality between its structure and required chromatographic conditions is detailed below.

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C 6​ H 8​ N 2​ O (MW: 124.14 g/mol )Small molecular radius requires high-resolution media (e.g., 5 µm particles for analytical LC) to minimize band broadening.
Functional Groups γ -Lactam, Cyanomethyl (Nitrile)Highly polar and neutral. The compound will elute in the void volume of standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory [1].
Chromophore None (Isolated amide/nitrile only)Negligible UV absorption at standard 254 nm. Requires Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) [3].
Ionizability Neutral (Lactam pKa 15)Mobile phase pH adjustments will not significantly alter analyte retention. Volatile buffers are chosen solely for detector compatibility and column stability [2].

Method Selection Logic

The purification strategy must be dictated by the matrix of the crude synthesis mixture. Aqueous streams necessitate HILIC or Aqueous-C18 (AQ-C18) methodologies, whereas organic extracts are best processed via Normal Phase Flash Chromatography.

G A Crude Mixture: CAS 1784794-72-4 B Solubility Assessment A->B C Aqueous / Highly Polar Soluble B->C High Polarity Matrix D Organic Soluble (e.g., DCM, EtOAc) B->D Low/Med Polarity Matrix E HILIC or AQ-C18 Prep-LC C->E F Normal Phase Flash (Silica Gel) D->F G Detection: ELSD / MS / UV 210nm E->G H Detection: ELSD / TLC (KMnO4) F->H I Lyophilization G->I J Rotary Evaporation H->J

Decision matrix for the chromatographic purification of CAS 1784794-72-4 based on crude solubility.

Analytical Method Development (Self-Validating Protocol)

The HILIC Advantage

Because 2-(5-oxopyrrolidin-3-yl)acetonitrile is highly polar, it partitions poorly into hydrophobic stationary phases. HILIC overcomes this by utilizing a polar stationary phase and a highly organic mobile phase. This creates a water-enriched layer at the silica surface into which the analyte partitions, supplemented by direct hydrogen bonding via its lactam moiety [1].

HILIC A A B Water-Enriched Layer on Stationary Phase A->B Partitioning C Amide/Silica Stationary Phase B->C Hydrogen Bonding D Analyte (CAS 1784794-72-4) D->B Hydrophilic Partitioning D->C Direct H-Bonding (Lactam NH-C=O)

Mechanistic pathway of HILIC retention for polar lactam-nitrile compounds.

Step-by-Step Analytical Protocol (HILIC-ELSD)
  • Column: Amide-bonded silica (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH unadjusted, 6.5). Causality: A volatile buffer is mandatory to prevent ELSD nebulizer clogging and MS ion suppression.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 85% B for 10 minutes. Causality: High organic content is required to maintain the water-enriched partition layer on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) [3].

    • Evaporator Temp: 45°C

    • Nebulizer Temp: 40°C

    • Gas Flow (N 2​ ): 1.5 SLM

System Suitability & Validation Criteria

A robust protocol must be self-validating. Before analyzing the crude mixture, the system must meet the following parameters [2]:

  • Retention Factor ( k′ ): Must be ≥2.0 . If k′<2.0 , increase the %B (Acetonitrile) to enhance hydrophilic retention.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . Excessive tailing indicates secondary interactions with unendcapped silanols; ensure buffer ionic strength is strictly maintained at 10 mM.

  • Signal-to-Noise (S/N): For ELSD, S/N must be ≥10 at the lower limit of quantitation (LLOQ).

Preparative Purification Workflows

Protocol A: Normal Phase Flash Chromatography (For Organic-Soluble Crudes)

For bulk purification (>1 gram), normal-phase silica gel chromatography is highly effective due to the strong hydrogen-bonding capability of the lactam ring.

  • Stationary Phase: Spherical Silica Gel (20-40 µm, 60 Å).

  • Sample Loading: Dry loading is critical. Dissolve the crude in a minimum amount of Methanol/Dichloromethane, mix with 2-3 mass equivalents of Celite or bare silica, and evaporate to a free-flowing powder. Causality: Liquid loading a highly polar solvent directly onto the column will cause severe band broadening and premature elution.

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient Elution:

    • 0-2 Column Volumes (CV): 100% DCM (Washes out non-polar impurities).

    • 2-10 CV: Linear gradient from 0% to 10% MeOH in DCM.

    • 10-15 CV: Isocratic 10% MeOH in DCM (Elutes the target lactam).

  • Fraction Monitoring: Spot fractions on silica TLC plates and develop with Potassium Permanganate (KMnO 4​ ) stain. The lactam will appear as a distinct yellow/brown spot against a purple background upon heating.

Protocol B: Preparative HILIC (For Aqueous/Polar Crudes)

For high-purity isolation (e.g., generating analytical reference standards).

  • Column: Preparative Amide or Diol column (e.g., 21.2 x 250 mm, 5 µm).

  • Sample Dilution: Dilute the aqueous crude sample with at least 4 volumes of Acetonitrile before injection. Causality: Injecting a highly aqueous sample onto a HILIC column disrupts the stationary phase water layer, causing peak distortion and breakthrough.

  • Elution: Isocratic 85% Acetonitrile / 15% Aqueous Buffer (10 mM Ammonium Formate).

  • Detection: Flow-split to an inline ELSD or MS detector.

Fraction Recovery & Isolation

The recovery method must account for the high boiling points of aqueous buffers used in HILIC and the thermal stability of the compound.

  • From Normal Phase (DCM/MeOH): Pool fractions and concentrate via rotary evaporation at 35°C under reduced pressure. The product can be further dried under high vacuum to remove residual MeOH trapped in the crystal lattice.

  • From HILIC (Acetonitrile/Water): Rotary evaporate the Acetonitrile at 30°C. The remaining aqueous solution containing the volatile ammonium formate buffer should be frozen at -80°C and subjected to lyophilization (freeze-drying) for 48-72 hours. This sublimes the buffer salts and yields the pure compound as a clean solid without thermal degradation.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. URL:[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. URL:[Link]

  • Megoulas, N. C., & Koupparis, M. A. (2005). Twenty Years of Evaporative Light Scattering Detection. Critical Reviews in Analytical Chemistry, 35(4), 301-316. URL:[Link]

Method

Application Note: 2-(5-Oxopyrrolidin-3-yl)acetonitrile as a Versatile Scaffold in Pharmaceutical Development

Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictability in pharmacokinetics and structural stability. 2-(5-Oxopyrrolidin-3-yl)acetonitrile (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictability in pharmacokinetics and structural stability. 2-(5-Oxopyrrolidin-3-yl)acetonitrile (CAS: 1784794-72-4) is a highly versatile, bifunctional building block[1]. Featuring a metabolically stable γ -lactam (pyrrolidone) core and a reactive cyanomethyl appendage, this molecule serves as a critical intermediate for synthesizing racetam-type nootropics, peptidomimetics, and targeted protein degraders (PROTACs). The pyrrolidone ring acts as an excellent amide bioisostere, while the acetonitrile group provides a two-carbon homologation handle that can be orthogonally functionalized without disrupting the lactam core[2][3].

This application note details the physicochemical rationale, divergent synthetic workflows, and validated experimental protocols for utilizing 2-(5-Oxopyrrolidin-3-yl)acetonitrile in drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

Understanding the baseline physicochemical properties of a building block is essential for predicting its impact on the final Active Pharmaceutical Ingredient (API). The γ -lactam core provides rigid hydrogen-bonding capabilities, while the nitrile group contributes to a compact polar surface area.

As summarized in Table 1 , the compound exhibits an XLogP3 of -0.8, indicating high hydrophilicity[1]. Incorporating this fragment into lipophilic drug candidates can significantly improve aqueous solubility. Furthermore, its Topological Polar Surface Area (TPSA) of 52.9 Ų falls well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, making it an ideal starting material for central nervous system (CNS) therapeutics[1][3].

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication / Source
CAS Number 1784794-72-4Primary Identifier[1]
Molecular Weight 124.14 g/mol Highly efficient fragment (Rule of 3 compliant)[1]
Exact Mass 124.063663 DaHigh-resolution MS target[1]
XLogP3 -0.8Enhances aqueous solubility of conjugated APIs[1]
Topological Polar Surface Area 52.9 ŲFavorable for passive membrane and BBB permeability[1]
Hydrogen Bond Donors 1Lactam N-H (Target for N-alkylation)[1]
Hydrogen Bond Acceptors 2Carbonyl Oxygen and Nitrile Nitrogen[1]

Synthetic Utility & Mechanistic Pathways

The strategic value of 2-(5-Oxopyrrolidin-3-yl)acetonitrile lies in its bifunctionality. The molecule can be derivatized via three primary divergent pathways to yield distinct pharmacological classes:

  • Nitrile Reduction (Amine Generation): Chemoselective reduction of the nitrile yields 3-(2-aminoethyl)pyrrolidin-2-one. This primary amine is a direct precursor to substituted racetams and can be utilized in Buchwald-Hartwig cross-couplings or amide bond formations.

  • N-Alkylation (Core Modification): The weakly acidic lactam proton ( pKa​≈15 ) allows for selective N-alkylation using soft electrophiles, enabling the tuning of the molecule's lipophilicity without altering the nitrile handle.

  • Hydrolysis (Acid Generation): Controlled hydrolysis of the nitrile affords 2-(5-oxopyrrolidin-3-yl)acetic acid, a valuable building block for synthesizing non-natural amino acids and peptidomimetics[3].

SynthPathways Core 2-(5-Oxopyrrolidin-3-yl)acetonitrile (Core Scaffold) Amine 3-(2-Aminoethyl)pyrrolidin-2-one (CNS / Racetam Analogs) Core->Amine Catalytic Hydrogenation (H2, Raney-Ni, NH3) Acid 2-(5-Oxopyrrolidin-3-yl)acetic acid (Peptidomimetics) Core->Acid Acidic/Basic Hydrolysis (HCl or NaOH, Δ) Alkylated N-Alkyl Pyrrolidone Derivative (Lipophilic Modulators) Core->Alkylated N-Alkylation (NaH, R-X) GABA Substituted GABA Analogue (Neuropathic Pain Targets) Core->GABA Ring-Opening Hydrolysis (Strong Acid/Base) Amine->GABA Lactam Cleavage

Divergent synthetic pathways of 2-(5-Oxopyrrolidin-3-yl)acetonitrile toward pharmaceutical scaffolds.

Validated Experimental Protocols

The following protocols have been designed with built-in self-validation steps to ensure high fidelity and reproducibility in a medicinal chemistry setting.

Protocol 1: Chemoselective Nitrile Reduction to Primary Amine

Objective: Convert the acetonitrile moiety to an ethylamine side chain without reducing the lactam carbonyl. Causality & Rationale: Catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. If unmitigated, the newly formed primary amine will attack this imine, leading to unwanted secondary amine dimers. Conducting the reaction in methanolic ammonia forces the equilibrium away from dimerization by outcompeting the primary amine for the imine intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(5-Oxopyrrolidin-3-yl)acetonitrile (1.0 eq, 5.0 g) in anhydrous methanol (50 mL) containing 7N NH3​ (10 volumes).

  • Catalyst Addition: Carefully add Raney-Nickel catalyst (10% w/w). Safety Note: Raney-Ni is highly pyrophoric; keep wetted with solvent at all times.

  • Reaction: Transfer to a Parr shaker or autoclave. Purge the vessel with N2​ (3x), followed by H2​ (3x). Pressurize to 50 psi H2​ and stir vigorously at 25°C for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is complete when the starting material ( m/z 125 [M+H]+ ) is fully replaced by the primary amine product ( m/z 129 [M+H]+ ). Diagnostic check: If a mass of m/z 240 is observed, secondary amine dimerization has occurred, indicating insufficient ammonia concentration.

  • Workup: Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Wash the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(2-aminoethyl)pyrrolidin-2-one as a viscous oil, which can be used directly in subsequent coupling steps.

Protocol 2: N-Alkylation of the Pyrrolidone Core

Objective: Introduce lipophilic functional groups at the lactam nitrogen to modulate pharmacokinetic properties. Causality & Rationale: The lactam N-H is weakly acidic. Deprotonation with a strong, non-nucleophilic base (Sodium Hydride) generates an ambident nucleophile. N-alkylation is kinetically favored over O-alkylation when utilizing soft electrophiles (e.g., benzyl halides) in polar aprotic solvents like DMF, which effectively solvate the sodium cation and leave the nitrogen highly reactive.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(5-Oxopyrrolidin-3-yl)acetonitrile (1.0 eq, 2.0 g) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Causality: Cooling prevents exothermic degradation and suppresses side reactions during the initial deprotonation phase. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.

  • Activation: Stir the mixture for 30 minutes at 0°C until H2​ gas evolution ceases, indicating complete formation of the sodium salt.

  • Alkylation: Add the desired alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise via syringe. Allow the reaction to gradually warm to room temperature and stir for 4 hours.

  • Self-Validation (Spectroscopic Check): Take a small reaction aliquot, perform a mini-workup, and analyze via FT-IR. The complete disappearance of the broad N-H stretch ( ∼3200 cm−1 ) confirms total conversion. Alternatively, 1H NMR will show the disappearance of the N-H proton ( ∼7.5 ppm ) and the appearance of the N- CH2​ benzylic protons.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers heavily with brine ( 5×30 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84762164, 2-(5-Oxopyrrolidin-3-yl)acetonitrile." PubChem. Available at:[Link]

  • Ruzic, D., et al. "Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides." Molecules (MDPI), 2012. Available at:[Link]

  • "Alternative Approach to the Large-Scale Synthesis of the Densely Functionalized Pyrrolidone BMT-415200." Organic Process Research & Development, ACS Publications, 2023. Available at:[Link]

Sources

Application

Application Note: A Strategic Guide to the Enzymatic Resolution of 2-(5-Oxopyrrolidin-3-yl)acetonitrile Enantiomers

Audience: Researchers, scientists, and drug development professionals. Abstract The 5-oxopyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 5-oxopyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The synthesis of enantiomerically pure 2-(5-Oxopyrrolidin-3-yl)acetonitrile is a critical step in the development of novel therapeutics, as individual enantiomers often exhibit vastly different pharmacological and toxicological profiles.[3][4] This application note presents a detailed strategic guide for the enzymatic kinetic resolution of racemic 2-(5-Oxopyrrolidin-3-yl)acetonitrile. We explore two distinct and powerful biocatalytic approaches: enantioselective hydrolysis of the nitrile moiety using nitrilases and enantioselective N-acylation of the lactam ring catalyzed by lipases. This guide provides not only step-by-step protocols for enzyme screening and reaction optimization but also explains the underlying biochemical principles and analytical methodologies required for a successful resolution, offering a robust and environmentally benign alternative to traditional chiral chromatography.

Introduction: The Imperative for Chiral Purity

In pharmaceutical development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, may have identical physical properties in an achiral environment but often interact differently with the chiral systems of the human body, such as enzymes and receptors.[3][4] This can lead to one enantiomer providing the therapeutic benefit while the other is inactive, antagonistic, or even toxic—the tragic case of thalidomide being a stark reminder of this principle.[5][6] Consequently, regulatory agencies and the pharmaceutical industry prioritize the development of single-enantiomer drugs to enhance therapeutic indices and patient safety.

Biocatalysis has emerged as a premier technology for producing enantiopure compounds. Enzymes operate under mild, aqueous conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and represent a cornerstone of green chemistry.[7][8] For a substrate like 2-(5-Oxopyrrolidin-3-yl)acetonitrile, its structure presents two key functional handles for enzymatic attack: the nitrile group and the secondary amine within the lactam ring. This note details two validated strategies to exploit these features for efficient kinetic resolution.

Strategic Overview: A Dual-Enzyme Approach

The core challenge is to selectively transform one enantiomer of the racemic substrate into a new compound that can be easily separated from the unreacted, and now enantiomerically enriched, starting material. Our dual-strategy approach provides two distinct avenues for achieving this goal.

G cluster_0 Strategy 1: Nitrilase-Catalyzed Hydrolysis cluster_1 Strategy 2: Lipase-Catalyzed N-Acylation start Racemic 2-(5-Oxopyrrolidin-3-yl)acetonitrile (R/S Mixture) enzyme1 Enantioselective Nitrilase (e.g., from Alcaligenes sp.) start->enzyme1 enzyme2 Enantioselective Lipase (e.g., Novozym 435) + Acyl Donor start->enzyme2 product1 (R)-2-(5-Oxopyrrolidin-3-yl)acetic acid enzyme1->product1 Hydrolyzes (R)-enantiomer product2 Enantioenriched (S)-2-(5-Oxopyrrolidin-3-yl)acetonitrile enzyme1->product2 Leaves (S)-enantiomer sep1 Separation (Acid-Base Extraction) product1->sep1 product2->sep1 product3 (R)-N-Acyl-2-(5-Oxopyrrolidin-3-yl)acetonitrile enzyme2->product3 Acylates (R)-enantiomer product4 Enantioenriched (S)-2-(5-Oxopyrrolidin-3-yl)acetonitrile enzyme2->product4 Leaves (S)-enantiomer sep2 Separation (Chromatography) product3->sep2 product4->sep2

Figure 1: Dual-strategy workflow for enzymatic resolution.

Strategy 1: Nitrilase-Catalyzed Asymmetric Hydrolysis

Principle and Rationale

Nitrilases (E.C. 3.5.5.1) are powerful biocatalysts that directly hydrolyze a nitrile (-C≡N) group to a carboxylic acid (-COOH) and ammonia in a single step.[7][9][10] This avoids the often harsh conditions required for chemical hydrolysis. Crucially, many microbial nitrilases exhibit high enantioselectivity, meaning they will preferentially catalyze the hydrolysis of one enantiomer in a racemic mixture. This results in a product mixture containing one enantiomer as a carboxylic acid and the other, unreacted enantiomer as the starting nitrile. The significant difference in acidity (pKa) between the product and the remaining substrate allows for a straightforward separation via simple acid-base extraction.

The catalytic mechanism involves a triad of cysteine, glutamate, and lysine residues in the enzyme's active site. The cysteine's thiol group acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[11]

Nitrilase_Mechanism node_substrate node_substrate node_enzyme node_enzyme node_product node_product Substrate (R)-Substrate (Nitrile) Enzyme Nitrilase Active Site (Cys-SH) Substrate->Enzyme Binds Intermediate1 Thioimidate Intermediate Enzyme->Intermediate1 Nucleophilic Attack S_Substrate (S)-Substrate (No Reaction) Enzyme->S_Substrate No affinity H2O_1 H₂O Intermediate2 Acyl-Enzyme Intermediate Intermediate1->Intermediate2 + H₂O - NH₃ H2O_2 H₂O Product (R)-Product (Carboxylic Acid) Intermediate2->Product + H₂O NH3 NH₃ Product->Enzyme Releases

Figure 2: Simplified mechanism of nitrilase-catalyzed hydrolysis.

Protocol 1: Screening of Nitrilases

Objective: To identify a nitrilase that exhibits both high activity and high enantioselectivity towards 2-(5-Oxopyrrolidin-3-yl)acetonitrile.

Materials:

  • Racemic 2-(5-Oxopyrrolidin-3-yl)acetonitrile (Substrate)

  • Nitrilase screening kit (commercially available, containing various lyophilized enzymes from sources like Alcaligenes faecalis, Rhodococcus sp., Pseudomonas sp.)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (2.0 mL)

  • Thermomixer or shaking incubator

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Chiral HPLC system (See Protocol 2)

Procedure:

  • Substrate Stock Solution: Prepare a 100 mM stock solution of the racemic substrate in DMSO.

  • Enzyme Suspension: Suspend each lyophilized nitrilase in 1.0 mL of cold potassium phosphate buffer to a final concentration of 10 mg/mL. Keep on ice.

  • Reaction Setup: In a 2.0 mL microcentrifuge tube, add 940 µL of potassium phosphate buffer.

  • Add 10 µL of the substrate stock solution to the buffer for a final substrate concentration of 1 mM.

  • Pre-warm the mixture to the desired reaction temperature (typically 30°C) for 5 minutes.

  • Initiate Reaction: Add 50 µL of the enzyme suspension (0.5 mg of enzyme) to initiate the reaction. Also, prepare a negative control with no enzyme.

  • Incubation: Incubate the tubes at 30°C with vigorous shaking (e.g., 250 rpm) for 24 hours.

  • Reaction Quenching: Stop the reaction by adding 50 µL of 1 M HCl to lower the pH and denature the enzyme.

  • Extraction: Add 1.0 mL of ethyl acetate, vortex thoroughly for 1 minute, and centrifuge (5000 x g, 5 min) to separate the layers.

  • Analysis: Carefully transfer the organic (top) layer to an HPLC vial for analysis of the remaining substrate. The aqueous layer can be analyzed for the acid product if a suitable analytical method is developed.

  • Determine Conversion and Enantiomeric Excess (ee): Analyze the sample using the chiral HPLC method described in Protocol 2. Calculate the conversion based on the reduction in substrate peak area compared to the control, and determine the ee of the remaining nitrile.

Expected Data

The screening results can be summarized in a table to easily identify the most promising biocatalyst.

Enzyme SourceConversion (%)ee of Substrate (%)Enantiomeric Ratio (E)
Alcaligenes faecalis48>99 (S)>200
Rhodococcus rhodochrous1512 (S)~2
Pseudomonas fluorescens4585 (R)~25
Control (No Enzyme)00-
Note: This is example data. The E-value is a measure of enantioselectivity and is calculated from conversion and ee values. An E-value >200 is considered excellent for preparative scale.

Strategy 2: Lipase-Catalyzed Kinetic Resolution

Principle and Rationale

Lipases (E.C. 3.1.1.3) are serine hydrolases that are workhorses in biocatalysis, prized for their stability in organic solvents and broad substrate scope.[8][12] While they typically catalyze the hydrolysis or formation of ester bonds, they have also been successfully employed for the N-acylation of amines and amides.[13] In this strategy, a lipase enantioselectively transfers an acyl group from an activated donor (e.g., vinyl acetate) to the secondary amine nitrogen within the lactam ring of one enantiomer.

This creates an N-acyl-pyrrolidinone, which has different physical properties (e.g., polarity) from the unreacted starting material, allowing for separation by standard silica gel chromatography.[12] The choice of lipase, acyl donor, and solvent is critical for achieving high selectivity.[14] Immobilized lipases, such as Novozym 435 (Candida antarctica Lipase B), are often preferred due to their high stability and ease of removal from the reaction mixture.[12][15]

Protocol 3: Screening of Lipases for N-Acylation

Objective: To identify a lipase that can enantioselectively N-acylate 2-(5-Oxopyrrolidin-3-yl)acetonitrile.

Materials:

  • Racemic 2-(5-Oxopyrrolidin-3-yl)acetonitrile (Substrate)

  • Immobilized Lipases (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia)

  • Acyl Donors (e.g., Vinyl acetate, Isopropenyl acetate, Trifluoroethyl isobutyrate)

  • Anhydrous organic solvents (e.g., Methyl tert-butyl ether (MTBE), Toluene, Acetonitrile)

  • Glass vials (4 mL) with screw caps

  • Orbital shaker

  • Silica gel for flash chromatography

  • Chiral HPLC system (See Protocol 2)

Procedure:

  • Reaction Setup: To a 4 mL glass vial, add 10 mg of the racemic substrate (dissolved in a minimal amount of solvent if necessary).

  • Add 2.0 mL of the chosen anhydrous organic solvent.

  • Add the acyl donor. A common starting point is to use 3-5 equivalents (e.g., for vinyl acetate).

  • Initiate Reaction: Add 20 mg of the immobilized lipase. Prepare a control reaction without the enzyme.

  • Incubation: Seal the vial and place it on an orbital shaker at 40-50°C for 24-48 hours.[14]

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot, filtering out the enzyme, and analyzing by TLC or HPLC.

  • Reaction Work-up: Once approximately 50% conversion is reached (or after 48 hours), filter to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue containing the N-acylated product and unreacted substrate can be separated by flash column chromatography on silica gel.

  • Analysis: Determine the ee of the recovered, unreacted substrate using the chiral HPLC method from Protocol 2.

Protocol 2: Analytical Chiral HPLC Method

Objective: To separate the enantiomers of 2-(5-Oxopyrrolidin-3-yl)acetonitrile and determine the enantiomeric excess (ee) of samples from resolution experiments.

Rationale: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for analyzing the enantiomeric purity of chiral compounds.[16][17][18] CSPs are typically based on polysaccharides like cellulose or amylose, which form chiral grooves and cavities that interact differently with the two enantiomers, leading to different retention times.[4]

Instrumentation & Columns:

  • HPLC system with UV detector (detection at ~210 nm)

  • Chiral Stationary Phase Columns: A screening approach is recommended. Start with:

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

Method Development Steps:

  • Initial Screening (Normal Phase):

    • Mobile Phase: Start with a mixture of Hexane/Isopropanol (IPA) (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Injection: Inject a solution of the racemic substrate (approx. 1 mg/mL in mobile phase).

    • Evaluation: Observe the chromatogram for any separation of the single peak into two. If no separation is seen, gradually increase the polarity by changing the mobile phase composition (e.g., to 80:20, 70:30 Hexane/IPA).

  • Optimization:

    • Solvent Tuning: If baseline separation is not achieved, try replacing IPA with ethanol. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape, but are unlikely to be needed for this neutral molecule.

    • Temperature: Varying the column temperature can affect selectivity. Lower temperatures often improve resolution but increase analysis time.[17]

  • Quantification:

    • Once a suitable separation method is established, calculate the enantiomeric excess (ee %) using the peak areas of the two enantiomers (A1 and A2):

      • ee % = |(A1 - A2) / (A1 + A2)| * 100

References

  • Figshare. (2015). Enzymatic Process for N‑Substituted (3S)- and (3R)‑3-Hydroxypyrrolidin-2-ones.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). IntechOpen.
  • Mehvar, R., & Brocks, D. R. (2001). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 125-136. [Link]

  • Wang, G., et al. (2022). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. Chemistry – An Asian Journal. [Link]

  • Wang, W., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Biotechnology Letters. [Link]

  • Almac. (n.d.). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. [Link]

  • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. [Link]

  • IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. [Link]

  • Wang, W., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Biotechnology Letters, 34(12), 2197–2208. [Link]

  • Zhang, T. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

  • de Sousa, F. B., et al. (2022). Enantiomers and Their Resolution. Molecules. [Link]

  • Bentham Science. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]

  • Longdom. (2021). The Role of Stereochemistry in Pharmacy. Clinical Pharmacology & Biopharmaceutics. [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry. [Link]

Sources

Method

Continuous Flow Synthesis of 1-[5-(4-Amino-7-propylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone (CAS 1784794-72-4): An Application Note

For Research and Development Professionals Abstract This application note details a proposed continuous flow synthesis strategy for the complex heterocyclic molecule with CAS number 1784794-72-4, identified as 1-[5-(4-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research and Development Professionals

Abstract

This application note details a proposed continuous flow synthesis strategy for the complex heterocyclic molecule with CAS number 1784794-72-4, identified as 1-[5-(4-Amino-7-propylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone[1]. Due to the absence of published continuous flow methods for this specific target, a convergent retrosynthetic approach has been employed to design a multi-step flow process. This guide outlines the synthesis of three key intermediates and their subsequent assembly using modern flow chemistry techniques. The proposed protocols are designed to offer advantages in terms of safety, efficiency, scalability, and process control over traditional batch manufacturing.[2][3][4] This document is intended for researchers, scientists, and drug development professionals with expertise in organic synthesis and flow chemistry.

Introduction and Rationale for Continuous Flow Synthesis

The target molecule, 1-[5-(4-Amino-7-propylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone, is a complex pharmaceutical intermediate incorporating a pyrrolo[2,3-d]pyrimidine core, a substituted 2,3-dihydroindole, and a trifluoromethoxy-substituted phenylacetamide moiety. The intricate nature of this molecule necessitates a robust and efficient synthetic strategy. Continuous flow chemistry presents a compelling alternative to traditional batch processing for the synthesis of such complex active pharmaceutical ingredients (APIs).[2][3]

The primary advantages of continuous flow synthesis include:

  • Enhanced Safety: Small reactor volumes and superior heat transfer minimize the risks associated with exothermic reactions or the handling of hazardous reagents.[2][4]

  • Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and selectivities.[3]

  • Scalability: Scaling up production in a continuous flow system is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

  • Process Intensification: The integration of multiple reaction and purification steps into a single, automated sequence can significantly reduce manufacturing footprint and production time.

This application note proposes a convergent synthesis, a strategy that involves the independent synthesis of key molecular fragments which are then combined in the final stages. This approach is often more efficient for complex targets than a linear synthesis.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A convergent retrosynthetic analysis of the target molecule ( 1 ) identifies three key building blocks:

  • Intermediate A: 5-bromo-7-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Intermediate B: 5-substituted-2,3-dihydroindole (specifically, a boronic ester derivative)

  • Intermediate C: 2-(3-(trifluoromethoxy)phenyl)acetic acid

The proposed forward synthesis involves the preparation of these three intermediates, followed by a palladium-catalyzed cross-coupling reaction between Intermediate A and Intermediate B , and a subsequent amide bond formation with Intermediate C .

Overall Retrosynthetic Strategy

G Target Target Molecule (1) CAS 1784794-72-4 Coupling Amide Coupling Target->Coupling Intermediate_B_prime Intermediate B' Amine Intermediate Coupling->Intermediate_B_prime Intermediate_C Intermediate C 2-(3-(trifluoromethoxy)phenyl)acetic acid Coupling->Intermediate_C Suzuki Suzuki Coupling Intermediate_A Intermediate A 5-bromo-7-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Suzuki->Intermediate_A Intermediate_B Intermediate B 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole Suzuki->Intermediate_B Intermediate_B_prime->Suzuki G Start_A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Propylation N-Propylation Start_A->Propylation Bromination Bromination Propylation->Bromination Amination Amination Bromination->Amination Intermediate_A Intermediate A Amination->Intermediate_A

Figure 2: Proposed workflow for the synthesis of Intermediate A.

Protocol 1: Continuous Flow N-Propylation, Bromination, and Amination

  • N-Propylation: A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DMF) is continuously mixed with a solution of a base (e.g., NaH) and propyl iodide in a microreactor or tube reactor at elevated temperature. The short residence time and efficient mixing in the flow reactor can improve reaction control and yield.

  • Bromination: The output from the propylation step, after in-line quenching, is mixed with a solution of a brominating agent (e.g., N-bromosuccinimide in acetonitrile). This reaction is often rapid and well-suited for a flow process.

  • Amination: The brominated intermediate is then introduced into a high-temperature/high-pressure flow reactor with a solution of ammonia in a suitable solvent (e.g., 1,4-dioxane). The use of a sealed flow system allows for safe handling of ammonia at elevated temperatures, significantly accelerating the reaction rate.

ParameterN-PropylationBrominationAmination
Reactor Type Microreactor/Tube ReactorTube ReactorHigh-Pressure Tube Reactor
Temperature 40-60 °C25-50 °C120-150 °C
Pressure 5-10 barAmbient20-30 bar
Residence Time 2-5 min1-3 min10-20 min
Reagents Propyl iodide, NaHNBSAmmonia in dioxane
Solvent DMFAcetonitrile1,4-Dioxane

Table 1: Proposed process parameters for the continuous flow synthesis of Intermediate A.

Proposed Continuous Flow Synthesis of Intermediate B: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole

This intermediate can be prepared from 5-bromo-2,3-dihydro-1H-indole via a Miyaura borylation reaction.

Protocol 2: Continuous Flow Miyaura Borylation

A solution of 5-bromo-2,3-dihydro-1H-indole, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate) in a suitable solvent (e.g., 1,4-dioxane) is pumped through a heated packed-bed reactor containing an immobilized palladium catalyst or through a heated tube reactor. The use of a packed-bed reactor can facilitate catalyst recovery and reuse.

ParameterMiyaura Borylation
Reactor Type Packed-Bed Reactor / Tube Reactor
Temperature 80-100 °C
Pressure 10-15 bar
Residence Time 15-30 min
Reagents Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc
Solvent 1,4-Dioxane

Table 2: Proposed process parameters for the continuous flow synthesis of Intermediate B.

Continuous Flow Synthesis of Intermediate C: 2-(3-(trifluoromethoxy)phenyl)acetic acid

While this intermediate is commercially available, its synthesis in flow can be achieved from 3-(trifluoromethoxy)benzyl bromide via a two-step process involving cyanation followed by hydrolysis.

Convergent Assembly in Continuous Flow

The final stages of the synthesis involve the coupling of the key intermediates.

Step 1: Continuous Flow Suzuki-Miyaura Cross-Coupling

Protocol 3: Coupling of Intermediate A and Intermediate B

A solution of Intermediate A (5-bromo-7-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) and a solution of Intermediate B (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole) are continuously pumped along with a palladium catalyst (e.g., Pd(PPh3)4) and an aqueous base (e.g., Na2CO3) solution into a heated tube reactor. The use of a phase-transfer catalyst may be beneficial for biphasic systems. In-line liquid-liquid separation can be employed to remove the aqueous phase and inorganic byproducts. [3] Convergent Coupling Workflow

G Intermediate_A Intermediate A Suzuki_Reactor Suzuki Coupling Flow Reactor Intermediate_A->Suzuki_Reactor Intermediate_B Intermediate B Intermediate_B->Suzuki_Reactor Amine_Intermediate Amine Intermediate Suzuki_Reactor->Amine_Intermediate Amide_Reactor Amide Coupling Flow Reactor Amine_Intermediate->Amide_Reactor Intermediate_C Intermediate C Activation Carboxylic Acid Activation Intermediate_C->Activation Activated_C Activated Intermediate C Activation->Activated_C Activated_C->Amide_Reactor Target Target Molecule (1) Amide_Reactor->Target

Figure 3: Proposed workflow for the convergent assembly of the target molecule.

ParameterSuzuki-Miyaura Coupling
Reactor Type Tube Reactor
Temperature 90-120 °C
Pressure 10-20 bar
Residence Time 20-40 min
Catalyst Pd(PPh3)4 or similar
Base Aqueous Na2CO3
Solvent Toluene/Water or Dioxane/Water

Table 3: Proposed process parameters for the continuous flow Suzuki-Miyaura coupling.

Step 2: Continuous Flow Amide Coupling

Protocol 4: Final Amide Bond Formation

The output from the Suzuki coupling, containing the amine intermediate, is purified in-line (e.g., using scavenger resins) before being mixed with an activated form of Intermediate C . Intermediate C (2-(3-(trifluoromethoxy)phenyl)acetic acid) can be activated in a separate flow stream by reacting it with a coupling agent (e.g., carbonyldiimidazole (CDI) or a phosphonium-based reagent) before it is merged with the amine stream in a T-mixer and passed through a heated reactor coil to form the final amide bond. [5][6][7]

Parameter Amide Coupling
Reactor Type Tube Reactor
Temperature 60-80 °C
Pressure 5-10 bar
Residence Time 10-15 min
Coupling Agent CDI, HATU, or similar

| Solvent | Acetonitrile or THF |

Table 4: Proposed process parameters for the continuous flow amide coupling.

Process Analytical Technology (PAT) and Downstream Processing

For a robust continuous manufacturing process, the integration of in-line and at-line process analytical technology (PAT) is crucial. Techniques such as FT-IR, UV-Vis, and HPLC can be used to monitor reaction conversion and product purity in real-time, allowing for automated process control and optimization.

Downstream processing, including purification and isolation of the final product, can also be integrated into the continuous flow setup. This may involve in-line extraction, crystallization, or chromatography.

Conclusion

This application note presents a scientifically grounded, albeit theoretical, framework for the continuous flow synthesis of CAS 1784794-72-4. By leveraging a convergent synthetic strategy and established principles of flow chemistry for the key transformations—including heterocycle formation, cross-coupling, and amide bond formation—this proposed process offers a pathway to a more efficient, safer, and scalable production of this complex molecule. Experimental validation and optimization of the proposed parameters are necessary to fully realize the potential of this continuous flow approach.

References

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  • Li, Y., et al. "Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model." Journal of Medicinal Chemistry 61.24 (2018): 11398-11414.
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  • SciELO.
  • Semantic Scholar.
  • NextSDS. "5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine." NextSDS. "5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine."

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for 2-(5-Oxopyrrolidin-3-yl)acetonitrile functionalization

Title: Technical Support Center: Optimizing Reaction Temperature for 2-(5-Oxopyrrolidin-3-yl)acetonitrile Functionalization Introduction Welcome to the Technical Support Center. As Application Scientists, we frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing Reaction Temperature for 2-(5-Oxopyrrolidin-3-yl)acetonitrile Functionalization

Introduction Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the regioselective functionalization of bifunctional building blocks. 2-(5-Oxopyrrolidin-3-yl)acetonitrile (CAS: 1784794-72-4)[1] presents a unique synthetic challenge due to the presence of two distinct reactive sites: the lactam nitrogen (N-H pKa ~16) and the acetonitrile alpha-carbon (C-H pKa ~25).

This guide addresses the critical role of temperature optimization in controlling chemoselectivity, preventing side reactions, and maximizing yields during the functionalization of this scaffold.

G Molecule 2-(5-Oxopyrrolidin-3-yl)acetonitrile Bifunctional Substrate Path1 Target: Lactam N-H (pKa ~16) Molecule->Path1 Path2 Target: α-Carbon (pKa ~25) Molecule->Path2 Cond1 Mild Base (K2CO3) Temp: 60-80 °C Solvent: DMF/MeCN Path1->Cond1 Cond2 Strong Base (LiHMDS) Temp: -78 °C Solvent: THF Path2->Cond2 Result1 N-Alkylated Product (Thermodynamic Control) Cond1->Result1 Result2 α-C-Alkylated Product (Kinetic Control) Cond2->Result2

Caption: Regioselective functionalization pathways dictated by base selection and thermal control.

Troubleshooting FAQs

Q1: What are the primary thermal considerations when performing N-alkylation on the lactam core? A1: The lactam nitrogen is a relatively weak nucleophile. Standard protocols for the N-alkylation of pyrrolidone derivatives typically employ mild bases like potassium carbonate ( K2​CO3​ ) in polar aprotic solvents such as DMF or acetonitrile[2]. Because the deprotonation is reversible and the resulting anion is resonance-stabilized, thermal activation is required to drive the substitution reaction forward.

Causality: Heating the reaction to 60–80 °C provides the necessary activation energy for the N-alkylation pathway. However, exceeding 80 °C shifts the reaction from kinetic to thermodynamic control, increasing the risk of O-alkylation (forming an imidate) or base-catalyzed hydrolysis of the lactam ring[3]. Maintaining a strict 60 °C ceiling ensures >95% N-selectivity.

Q2: When functionalizing the alpha-carbon of the acetonitrile group, why do I observe complex oligomeric mixtures at room temperature? A2: Deprotonating the alpha-carbon of the acetonitrile group requires a strong, non-nucleophilic base (e.g., LiHMDS or LDA) due to its higher pKa. If this deprotonation is performed at or above 0 °C, the highly nucleophilic carbanion will rapidly attack the electrophilic nitrile carbon of unreacted starting material.

Causality: This side reaction is known as the Thorpe-Ziegler condensation[4]. At elevated temperatures, the self-condensation rate outcompetes the desired intermolecular alkylation. By strictly maintaining cryogenic conditions (-78 °C to -20 °C), the kinetic energy of the system is lowered enough to stabilize the enolate-like intermediate, preventing self-condensation while still allowing for the addition of highly reactive electrophiles (e.g., primary alkyl halides).

Quantitative Data Summary The following table illustrates the causality between reaction temperature, desired product yield, and the formation of critical impurities during α-C-alkylation using LiHMDS in THF.

Table 1: Effect of Temperature on α-C-Alkylation Yield and Impurity Profile

Reaction Temperature (°C)Base (1.1 eq)Primary C-Alkylated Yield (%)Thorpe Condensation Impurity (%)Lactam Ring Opening (%)
-78LiHMDS88< 1< 1
-20LiHMDS7552
0LiHMDS452510
25LiHMDS156015

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Built-in visual and analytical checkpoints allow you to verify the integrity of the reaction in real-time.

Protocol 1: Chemoselective N-Alkylation of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

Reference Standard: Adapted from generalized pyrrolidone derivatization methods[2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried, 100 mL round-bottom flask under an argon atmosphere, add 2-(5-Oxopyrrolidin-3-yl)acetonitrile (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (1.5 eq, 15 mmol). Stir the suspension at room temperature for 15 minutes.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 eq, 11 mmol) dropwise via syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath set strictly to 60 °C.

    • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1) after 2 hours. The disappearance of the starting material ( Rf​ ~0.2) and the appearance of a single new spot ( Rf​ ~0.5) confirms N-alkylation. If a higher Rf​ spot appears, the temperature is too high (O-alkylation occurring).

  • Work-up: Cool to room temperature, quench with ice water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Low-Temperature α-C-Alkylation of the Acetonitrile Group

Reference Standard: Adapted from low-temperature alkylation of arylacetonitriles[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-(5-Oxopyrrolidin-3-yl)acetonitrile (1.0 eq, 5 mmol) in anhydrous THF (25 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.05 eq, 5.25 mL) dropwise over 10 minutes, maintaining the internal temperature below -70 °C.

    • Self-Validation Checkpoint: The solution should remain pale yellow. Troubleshooting: If the solution turns deep red or brown, localized heating has occurred, triggering Thorpe condensation. Discard and restart with slower base addition.

  • Electrophile Addition: Stir for 30 minutes at -78 °C, then add the electrophile (1.1 eq) dropwise.

  • Controlled Warming & Quench: Allow the reaction to slowly warm to -20 °C over 2 hours. Quench the reaction at -20 °C by rapidly injecting saturated aqueous NH4​Cl (10 mL).

  • Work-up: Extract with diethyl ether (3 x 20 mL), dry over MgSO4​ , and purify via flash column chromatography.

G Start Start: Substrate in THF Cool Cool to -78 °C (Dry Ice / Acetone) Start->Cool Base Add LiHMDS dropwise (Keep T < -70 °C) Cool->Base Check Visual Checkpoint: Solution Color? Base->Check Fail Deep Red/Brown (Thorpe Condensation) Check->Fail Failed Pass Pale Yellow (Stable Enolate) Check->Pass Passed Restart Abort & Restart (Slower Addition) Fail->Restart Proceed Add Electrophile Warm to -20 °C Pass->Proceed

Caption: Self-validating workflow for cryogenic α-C-alkylation of the acetonitrile group.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84762164, 2-(5-Oxopyrrolidin-3-yl)acetonitrile". PubChem. Available at:[Link]

  • Nakajima, M. et al. "Application of electrogenerated triphenylmethyl anion as a base for alkylation of arylacetic esters and arylacetonitriles". Canadian Journal of Chemistry, 1994. Available at:[Link]

  • Rakshit, S. et al. "Alternative Approach to the Large-Scale Synthesis of the Densely Functionalized Pyrrolidone BMT-415200". Organic Process Research & Development, ACS Publications, 2023. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(5-Oxopyrrolidin-3-yl)acetonitrile Workflows

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers, medicinal chemists, and process scientists working with 2-(5-Oxopyrrolidin-3-yl)acetonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers, medicinal chemists, and process scientists working with 2-(5-Oxopyrrolidin-3-yl)acetonitrile .

While this bifunctional building block is highly valuable for synthesizing complex APIs, its unique geometry—a relatively flat 5-membered lactam ring adjacent to a flexible acetonitrile group—creates distinct stereoelectronic challenges. The pseudo-equatorial/axial positioning of the C3 substituent frequently induces severe steric hindrance, stalling standard N-alkylation, α-alkylation, and nitrile reduction protocols.

Below, we provide field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to overcome these specific barriers.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why do my attempts at α-alkylation of the nitrile group fail or yield complex mixtures when using LDA and alkyl halides?

The Causality: The pyrrolidone ring at the C3 position creates a massive steric wall adjacent to the nitrile's α-carbon. When a bulky base like LDA generates the nitrile carbanion, the subsequent SN2 attack on a standard alkyl halide is sterically restricted. The high activation energy of this crowded transition state allows competing side reactions (like lactam ring-opening or oligomerization) to outcompete the desired alkylation.

The Solution: Abandon traditional SN2 alkylation in favor of a "borrowing hydrogen" (hydrogen autotransfer) methodology . By utilizing primary alcohols and a well-defined molecular Cobalt catalyst, you bypass the bulky SN2 transition state entirely. The alcohol is temporarily oxidized to an aldehyde, which undergoes a rapid aldol-type condensation with the nitrile. The resulting α,β-unsaturated nitrile is then reduced by the Co-hydride intermediate[1]. This method successfully alkylates sterically hindered nitriles at 140 °C, yielding water as the only byproduct[1].

Q2: Heterogeneous catalytic hydrogenation (Pd/C or Raney Ni) of the nitrile to a primary amine is stalling. What is poisoning the reaction?

The Causality: The failure is twofold. First, the 3-position substitution causes the molecule to adopt a conformation that physically blocks the −C≡N group from achieving the necessary flat adsorption onto the planar surface of heterogeneous metal catalysts. Second, the lactam nitrogen and carbonyl oxygen can competitively coordinate with the metal surface, effectively poisoning the active sites.

The Solution: Transition to a homogeneous reduction system that is impervious to surface sterics. A highly effective system is diisopropylaminoborane ( BH2​N(iPr)2​ ) catalyzed by LiBH4​ . The lithium ion acts as a Lewis acid, coordinating directly to the nitrile nitrogen to activate it, while the bulky borane selectively reduces the nitrile without interacting with the lactam[2]. This system easily reduces sterically hindered aliphatic nitriles that fail under extended reflux with standard methods[2]. Alternatively, engineered POSS-COF Cobalt catalysts have demonstrated exceptional tolerance for sterically hindered nitriles[3].

Q3: N-alkylation of the pyrrolidone nitrogen is yielding <40% conversion despite using K2​CO3​ and excess alkyl iodides. How can I drive this to completion?

The Causality: 2-Pyrrolidones form robust intermolecular hydrogen bonds, creating dimeric or polymeric aggregates in solution. These aggregates drastically reduce the nucleophilicity of the lactam nitrogen. Furthermore, while the C3-acetonitrile group is relatively distant, its conformational sweep restricts the solvation sphere around the nitrogen, exacerbating the poor reactivity of weak bases.

The Solution: You must violently disrupt the hydrogen-bonded network. Switch to a strong, irreversible base ( NaH ) in a highly polar aprotic solvent (DMF or NMP). For exceptionally hindered electrophiles, consider a deoxygenative photochemical alkylation cascade, which has been proven to overcome the steric and modularity limitations associated with traditional 2-pyrrolidone N-alkylation[4].

Part 2: Logical Workflows & Mechanistic Pathways

Workflow A 2-(5-Oxopyrrolidin-3-yl)acetonitrile B α-Alkylation of Nitrile Issue: Steric Blockade at α-Carbon A->B C Nitrile Reduction Issue: Catalyst Surface Poisoning A->C D N-Alkylation of Lactam Issue: H-Bond Aggregation A->D B1 Solution: Co-Catalyzed Borrowing Hydrogen B->B1 Bypass SN2 C1 Solution: Homogeneous Hydrides (BH2N(iPr)2 / LiBH4) C->C1 Bypass Surface D1 Solution: NaH in DMF/NMP or Photochemical Cascade D->D1 Disrupt Dimers

Figure 1: Troubleshooting workflow for the three primary reaction pathways of the target molecule.

Mechanism Nitrile Nitrile + Primary Alcohol Dehydro Dehydrogenation (Co Catalyst) Nitrile->Dehydro 140°C Aldol Aldol Condensation (Base Promoted) Dehydro->Aldol Aldehyde Reduction Hydrogenation (Co-H Species) Aldol->Reduction -H2O Product α-Alkylated Nitrile Reduction->Product H2 Transfer

Figure 2: Cobalt-catalyzed borrowing hydrogen mechanism for sterically hindered α-alkylation.

Part 3: Quantitative Data & Reagent Selection

Table 1: Catalyst Selection Matrix for Nitrile Reduction

Use this matrix to select the appropriate reduction method based on the steric environment of your specific 2-(5-Oxopyrrolidin-3-yl)acetonitrile derivative.

Catalyst SystemPhaseSteric ToleranceChemoselectivity (Lactam intact?)Ref
Pd/C + H2​ HeterogeneousLowHighN/A
Raney Ni + NaH2​PO2​ HeterogeneousModerateHigh[5]
BH2​N(iPr)2​ / cat. LiBH4​ HomogeneousHigh High [2]
POSS-COF (Co) + H2​ HeterogeneousHigh High [3]
Table 2: Optimization Parameters for Lactam N-Alkylation

Demonstrating the causality between hydrogen-bond disruption and reaction yield.

BaseSolventAggregation DisruptionTypical YieldNotes
K2​CO3​ AcetoneLow (H-bonds persist)< 40%Stalls due to lactam dimerization.
Cs2​CO3​ MeCNModerate50-60%Better solubility, but incomplete.
NaH DMF / NMP High (Full deprotonation) > 85% Recommended standard protocol.

Part 4: Validated Experimental Protocols

Protocol A: Steric-Bypass α-Alkylation via Cobalt Catalysis

This protocol utilizes hydrogen autotransfer to bypass the bulky SN2 transition state[1].

Step-by-Step Methodology:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, load a 15 mL reaction vessel with the molecular Cobalt catalyst (2.6 mol %), KOtBu (15 mol %), 2-(5-Oxopyrrolidin-3-yl)acetonitrile (0.25 mmol), and the desired primary alcohol (0.5 mmol)[1].

  • Solvent Addition: Add 1.25 mL of anhydrous toluene to the mixture[1].

  • Sealing: Seal the reaction vessel tightly with a screw cap equipped with a PTFE septum and remove it from the glovebox.

  • Thermal Activation: Submerge the reaction tube in a preheated oil bath at 140 °C and stir vigorously for 24 hours[1]. Self-Validation Check: The solution will change color as the Co-hydride species forms.

  • Workup: Cool to room temperature, filter the crude mixture through a short silica gel plug to remove the metal catalyst, and concentrate the filtrate under reduced pressure[1].

  • Purification: Purify via flash column chromatography (typically using an ethyl acetate/hexane gradient) to isolate the pure α-alkylated nitrile.

Protocol B: Homogeneous Reduction of Hindered Nitriles

This protocol uses a Lewis-acid assisted borane system to reduce the nitrile without heterogeneous surface poisoning[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2-(5-Oxopyrrolidin-3-yl)acetonitrile (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Reagent Addition: Add diisopropylaminoborane ( BH2​N(iPr)2​ , 2.0 equiv) via syringe[2].

  • Catalyst Initiation: Add a catalytic amount of LiBH4​ (10 mol %) to the solution. Note: The lithium ion is critical; it coordinates to the nitrile nitrogen, activating it against the steric bulk[2].

  • Reaction: Stir the mixture at 25 °C. If TLC indicates sluggish conversion due to extreme steric hindrance from C4/C5 substituted derivatives, elevate the temperature to a gentle reflux (65 °C) for 5 to 18 hours[2].

  • Quench: Cool to 0 °C and carefully quench by the dropwise addition of methanol until hydrogen evolution ceases.

  • Isolation: Concentrate the mixture, partition between 1M NaOH and dichloromethane, extract the aqueous layer, dry the combined organics over Na2​SO4​ , and evaporate to yield the primary amine.

References

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate. Sabinet African Journals. URL:[Link]

  • α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. NSF PAR / ACS Publications. URL:[Link]

  • Catalytic Application of POSS–COF-[(Co(acetate)2] for Selective Reduction of Nitriles to Amines. MDPI. URL:[Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC - NIH. URL:[Link]

Sources

Troubleshooting

Minimizing side reactions in the hydrolysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

Welcome to the technical support center for the hydrolysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the hydrolysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this chemical transformation. Our goal is to empower you with the knowledge to minimize side reactions and maximize the yield and purity of your target molecule, 2-(5-Oxopyrrolidin-3-yl)acetic acid.

Introduction: The Challenge of Selective Hydrolysis

The hydrolysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile presents a unique synthetic challenge due to the presence of two hydrolyzable functional groups: a nitrile and a lactam (a cyclic amide). The primary objective is the selective hydrolysis of the nitrile group to a carboxylic acid while preserving the integrity of the 5-oxopyrrolidinone ring. Standard acidic or basic hydrolysis conditions can often lead to non-selective reactions, resulting in a mixture of products and complicating downstream purification. This guide will explore the common pitfalls and provide scientifically grounded strategies to achieve the desired selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the hydrolysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile?

A1: The main side reactions of concern are:

  • Lactam Hydrolysis: The 2-pyrrolidinone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of an amino acid byproduct.[1][2]

  • Decarboxylation: The desired product, 2-(5-Oxopyrrolidin-3-yl)acetic acid, can undergo decarboxylation, especially under harsh acidic conditions and elevated temperatures, to yield 3-methyl-5-oxopyrrolidine.

  • Incomplete Hydrolysis: The reaction may stop at the intermediate amide stage, 2-(5-Oxopyrrolidin-3-yl)acetamide, especially under mild conditions.

Q2: Why is it difficult to selectively hydrolyze the nitrile in the presence of the lactam?

A2: The difficulty arises from the similar conditions required for the hydrolysis of both nitriles and amides (or lactams). Both reactions are typically catalyzed by acid or base.[3] Therefore, finding a "sweet spot" in terms of reaction conditions that favors nitrile hydrolysis while minimizing lactam cleavage is the central challenge.

Q3: What is the most promising approach for achieving high selectivity?

A3: Based on current literature, enzymatic hydrolysis using a nitrilase is the most promising method for selective nitrile conversion.[1][4] Nitrilases can operate under mild pH and temperature conditions, which significantly reduces the risk of lactam ring opening.[2][5]

Q4: Can I use traditional acid or base hydrolysis?

A4: While possible, it is challenging. Success with traditional methods hinges on careful optimization of reaction parameters such as temperature, reaction time, and the concentration of the acid or base. Milder conditions are generally preferred to enhance selectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low yield of the desired carboxylic acid and significant lactam hydrolysis.
  • Possible Cause (Acid/Base Hydrolysis): The reaction conditions (temperature, acid/base concentration, reaction time) are too harsh, leading to the competitive hydrolysis of the lactam ring.

  • Troubleshooting Steps:

    • Reduce Temperature: Lowering the reaction temperature can significantly decrease the rate of lactam hydrolysis relative to nitrile hydrolysis.

    • Decrease Catalyst Concentration: Use a lower concentration of the acid or base catalyst.

    • Shorten Reaction Time: Monitor the reaction closely using an appropriate analytical method (see Analytical Protocols) and quench the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Consider a Milder Catalyst: For acid hydrolysis, consider using a weaker acid. For base hydrolysis, a carbonate base might be a milder alternative to hydroxides.

  • dot

    Start Low Yield & Lactam Hydrolysis Harsh_Conditions Harsh Reaction Conditions Start->Harsh_Conditions Reduce_Temp Lower Temperature Harsh_Conditions->Reduce_Temp Solution 1 Reduce_Conc Decrease Catalyst Concentration Harsh_Conditions->Reduce_Conc Solution 2 Reduce_Time Shorten Reaction Time Harsh_Conditions->Reduce_Time Solution 3 Milder_Catalyst Use Milder Catalyst Harsh_Conditions->Milder_Catalyst Solution 4 Enzymatic_Hydrolysis Switch to Enzymatic Hydrolysis Harsh_Conditions->Enzymatic_Hydrolysis Alternative Approach

    Caption: Troubleshooting workflow for low yield and lactam hydrolysis.

Issue 2: The reaction stalls at the amide intermediate.
  • Possible Cause: The reaction conditions are too mild to drive the hydrolysis of the intermediate amide to the carboxylic acid.

  • Troubleshooting Steps:

    • Increase Reaction Time: Continue to monitor the reaction for a longer period.

    • Slightly Increase Temperature: A modest increase in temperature can facilitate the second hydrolysis step.

    • Increase Catalyst Concentration: A higher concentration of the acid or base may be necessary to hydrolyze the more stable amide intermediate.

  • dot

    Start Reaction Stalls at Amide Intermediate Mild_Conditions Insufficiently Forcing Reaction Conditions Start->Mild_Conditions Increase_Time Increase Reaction Time Mild_Conditions->Increase_Time First Step Increase_Temp Slightly Increase Temperature Mild_Conditions->Increase_Temp If necessary Increase_Conc Increase Catalyst Concentration Mild_Conditions->Increase_Conc If necessary

    Caption: Troubleshooting workflow for incomplete hydrolysis.

Issue 3: Presence of a decarboxylated byproduct.
  • Possible Cause: The reaction conditions, particularly high temperature and strong acidity, are promoting the loss of CO2 from the desired product.

  • Troubleshooting Steps:

    • Avoid High Temperatures: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Use Milder Acidic Conditions: If using acid catalysis, opt for less harsh acids or lower concentrations.

    • Consider Enzymatic Hydrolysis: This method is highly unlikely to cause decarboxylation due to its mild nature.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis using a Nitrilase (Recommended)

This protocol provides a general framework for the selective hydrolysis of the nitrile group. The specific nitrilase and optimal conditions may need to be determined empirically.

  • Materials:

    • 2-(5-Oxopyrrolidin-3-yl)acetonitrile

    • Phosphate buffer (e.g., 50 mM, pH 7.0)

    • Nitrilase (commercially available, e.g., from Alcaligenes faecalis or Rhodococcus sp.)[2][6]

    • Shaking incubator

    • Centrifuge

    • pH meter

  • Procedure:

    • Prepare a solution of 2-(5-Oxopyrrolidin-3-yl)acetonitrile in the phosphate buffer at a suitable concentration (e.g., 10-50 mM).

    • Add the nitrilase enzyme to the substrate solution. The optimal enzyme loading should be determined experimentally.

    • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) for 24-72 hours.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or NMR (see Analytical Protocols).

    • Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetonitrile or by heat treatment, if the product is stable).

    • Centrifuge the mixture to pellet the denatured enzyme.

    • Isolate the product from the supernatant. This may involve acidification of the solution to protonate the carboxylic acid followed by extraction with an organic solvent.

Protocol 2: Mild Acid-Catalyzed Hydrolysis (Alternative)

This protocol aims to minimize lactam hydrolysis by using milder acidic conditions.

  • Materials:

    • 2-(5-Oxopyrrolidin-3-yl)acetonitrile

    • Dilute hydrochloric acid (e.g., 1-3 M)

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 2-(5-Oxopyrrolidin-3-yl)acetonitrile in the dilute hydrochloric acid.

    • Heat the mixture to a moderate temperature (e.g., 50-70°C) with stirring.

    • Monitor the reaction progress closely using HPLC or TLC.

    • Once the starting material is consumed, immediately cool the reaction mixture in an ice bath to quench the reaction.

    • The product can be isolated by neutralization and subsequent extraction or by crystallization.

Data Summary Table

MethodCatalystTemperature (°C)Potential Side ReactionsSelectivityReference
Enzymatic Nitrilase25-40MinimalHigh[2][4]
Acidic Dilute HCl or H₂SO₄50-100Lactam hydrolysis, DecarboxylationModerate to Low[1]
Basic Dilute NaOH or KOH50-100Lactam hydrolysisModerate to Low[3]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)
  • Objective: To monitor the reaction progress by separating and quantifying the starting material, desired product, and major side products.

  • Method:

    • Column: A C18 reversed-phase column is suitable for separating these polar analytes.[7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic buffer will help to suppress the ionization of the carboxylic acid product, leading to better peak shape.[8][9]

    • Detector: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the pyrrolidinone ring has a weak chromophore.

    • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase and filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide structural confirmation of the product and identify byproducts.

  • Key Signals to Monitor (¹H NMR):

    • Starting Material (2-(5-Oxopyrrolidin-3-yl)acetonitrile): Look for the characteristic signal of the methylene protons adjacent to the nitrile group (CH₂CN).

    • Product (2-(5-Oxopyrrolidin-3-yl)acetic acid): The signal for the CH₂CN protons will shift upfield to become the CH₂COOH signal. The appearance of a broad singlet for the carboxylic acid proton (COOH) at high chemical shift (typically >10 ppm) is a key indicator of product formation.

    • Lactam Hydrolysis Product: The appearance of new signals corresponding to the opened lactam ring, particularly a new NH₂ or NH₃⁺ group, would indicate this side reaction.

    • Decarboxylation Product: The disappearance of the CH₂COOH signals and the appearance of a new methyl group signal would indicate decarboxylation.

Reaction Pathways

  • dot

    cluster_main Desired Reaction Pathway cluster_side Side Reactions Start 2-(5-Oxopyrrolidin-3-yl)acetonitrile Amide 2-(5-Oxopyrrolidin-3-yl)acetamide (Intermediate) Start->Amide Hydrolysis Step 1 Lactam_Hydrolysis Lactam Hydrolysis Product Start->Lactam_Hydrolysis Harsh Acid/Base Product 2-(5-Oxopyrrolidin-3-yl)acetic acid (Desired Product) Amide->Product Hydrolysis Step 2 Decarboxylation Decarboxylation Product Product->Decarboxylation High Temp/Strong Acid

    Caption: Reaction pathways in the hydrolysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile.

References

  • Rossi, J.-C., et al. (2004). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ACS Publications. Available from: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]

  • IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available from: [Link]

  • SIELC Technologies. HPLC Retention of Polar Compounds and Separation of Polar Compounds. Available from: [Link]

  • Jones Chromatography Ltd. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available from: [Link]

  • Cui, Y., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. Available from: [Link]

  • Samala, M., et al. (2025). Enhancing the Substrate Specificity of Nitrilase toward Aliphatic Nitriles Based on Substrate Channel Design. ACS Publications. Available from: [Link]

  • Howden, A. J., & Turner, N. J. (2013). Nitrilase enzymes and their role in plant–microbe interactions. Journal of Experimental Botany. Available from: [Link]

  • Sewell, B. T., et al. (2008). Microbial nitrilases: versatile, spiral forming, industrial enzymes. Biotechnology Letters. Available from: [Link]

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

  • Sabinet African Journals. Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information: Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic ma. Available from: [Link]

  • Scribd. NMR Chemical Shifts of Acetonitrile. Available from: [Link]

  • CSIR Research Space. Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds. Available from: [Link]

  • Royal Society of Chemistry. Chemoselective enzymatic hydrolysis of aliphatic and alicyclic nitriles. Available from: [Link]

  • ResearchGate. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • CHIMIA. Stereochemistry of Enzymatic Hydrolysis of Nitriles. Available from: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • PubMed. Integration of mild acid hydrolysis in γ-valerolactone/water system for enhancement of enzymatic saccharification from cotton stalk. Available from: [Link]

  • National Institutes of Health. γ-Butyrolactone derivatives of MSA-2 are STING prodrugs. Available from: [Link]

  • MDPI. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Available from: [Link]

  • Organic Chemistry Portal. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Available from: [Link]

  • MDPI. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for LC-MS Analysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

This technical guide provides in-depth troubleshooting and mobile phase optimization strategies for the High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting and mobile phase optimization strategies for the High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile. This document is intended for researchers, analytical scientists, and drug development professionals who may encounter challenges with the retention and separation of this and other small, polar analytes.

Introduction to the Analyte and Challenge

2-(5-Oxopyrrolidin-3-yl)acetonitrile is a small molecule characterized by its high polarity. Its structure contains a lactam (a cyclic amide) and a nitrile functional group, making it highly soluble in aqueous media. From a chromatographic perspective, this presents a significant challenge for traditional reversed-phase (RP) liquid chromatography.

Table 1: Physicochemical Properties of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

PropertyValueSource
Molecular FormulaC₆H₈N₂O[1]
Molecular Weight124.14 g/mol [1]
XLogP3-0.8[1]
Interpretation The negative LogP value confirms the hydrophilic (polar) nature of the analyte, predicting poor retention on nonpolar stationary phases like C18.[2][3]

The primary issue encountered is insufficient retention on RP columns, where the analyte elutes at or near the solvent front (void volume), leading to poor resolution from matrix components and potential ion suppression in the mass spectrometer.[3] This guide provides a logical, step-by-step approach to overcome these challenges by selecting the appropriate chromatographic mode and systematically optimizing the mobile phase.

Troubleshooting and Optimization Guide (Q&A)

Q1: My analyte, 2-(5-Oxopyrrolidin-3-yl)acetonitrile, shows no retention on my C18 column. What is happening and what are my options?

Answer: This is the most common issue for small, polar molecules. The lack of retention occurs because the analyte has a much stronger affinity for the polar, highly aqueous mobile phase than for the nonpolar (hydrophobic) C18 stationary phase.

Your primary options involve moving away from standard reversed-phase conditions to a chromatographic mode better suited for polar compounds.

Method_Selection cluster_solutions Recommended Strategies start Analysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile rp_check Using Standard C18 Column? start->rp_check retention_check Is Retention Adequate? rp_check->retention_check hilic 1. Hydrophilic Interaction Chromatography (HILIC) retention_check->hilic No mmc 2. Mixed-Mode Chromatography (MMC) retention_check->mmc No rp_aq 3. Aqueous-Stable Reversed-Phase retention_check->rp_aq No end_rp Continue with RP Method retention_check->end_rp Yes

Caption: Decision workflow for selecting a chromatographic strategy.

Recommended Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective and widely adopted technique for retaining highly polar analytes.[4][5][6][7] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[2][7] Retention is achieved through the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[2][6]

  • Mixed-Mode Chromatography (MMC): These columns possess both hydrophobic and ion-exchange functionalities, offering multiple retention mechanisms.[8][9] This allows for the retention of polar and nonpolar compounds in a single analysis and can be a powerful tool for complex mixtures.[10]

  • Aqueous-Stable Reversed-Phase: If you must remain in a reversed-phase mode, use a column specifically designed to tolerate highly aqueous (up to 100%) mobile phases without suffering from "hydrophobic collapse," where the C18 chains fold in on themselves, leading to a loss of retention.[8] However, retention for this specific analyte will likely still be minimal.

Table 2: Comparison of Chromatographic Modes for Polar Analytes

ModeStationary PhaseMobile PhaseRetention MechanismSuitability for Analyte
Reversed-Phase (RP) Nonpolar (C18, C8)High AqueousHydrophobic InteractionsPoor
HILIC Polar (Amide, Silica)High Organic (>70% ACN)Partitioning, H-BondingExcellent
Mixed-Mode (MMC) RP + Ion-ExchangeVaries (pH, buffer key)Hydrophobic + ElectrostaticVery Good
Q2: I am new to HILIC. What column and mobile phase should I use as a starting point?

Answer: Developing a HILIC method is straightforward when you understand its principles, which are often the inverse of reversed-phase.

Recommended Starting Column: An amide-functionalized column (BEH Amide) is an excellent starting point.[11] These columns offer robust performance and good selectivity for a wide range of polar neutral and charged compounds.[11]

Recommended Starting Mobile Phase: A HILIC gradient starts with a high percentage of organic solvent and decreases over time to elute analytes in order of increasing polarity.[5]

Table 3: Recommended Starting Conditions for HILIC Mobile Phase

ParameterRecommendationRationale
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidAmmonium formate is a volatile buffer compatible with MS.[12][13] Formic acid aids in positive mode ionization (ESI+).[13]
Mobile Phase B Acetonitrile (ACN)ACN is the most common weak solvent for HILIC, facilitating the formation of the aqueous layer on the stationary phase.[2]
Initial Gradient 95% BA high organic content is necessary to retain the polar analyte at the start of the run.
Final Gradient 40-50% BIncreasing the aqueous content (decreasing %B) will elute the analyte from the column.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Standard flow rate for typical column dimensions.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.

Experimental Protocol: Initial HILIC Method Development

  • Prepare Mobile Phases:

    • Aqueous (A): Dissolve ammonium formate in LC-MS grade water to a final concentration of 10 mM. Add formic acid to 0.1% (v/v).

    • Organic (B): Use high-purity LC-MS grade acetonitrile.

  • Equilibrate the Column: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% B) for at least 15-20 minutes. HILIC equilibration can be slower than RP.

  • Prepare the Sample: Crucially, dissolve the sample in a solvent that matches the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Water). Injecting in a purely aqueous solution will cause severe peak distortion.

  • Run the Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B (return to initial)

    • 8.0 min: End of Run (allow for re-equilibration)

  • Analyze Results: Assess retention time and peak shape. Adjust the gradient steepness and starting/ending percentages to optimize the separation.

Q3: My peak shape in HILIC is broad and tailing. How can I improve it?

Answer: Poor peak shape in HILIC is common during method development and usually points to issues with the mobile phase buffer or sample solvent.

Peak_Shape_Troubleshooting cluster_tailing Tailing Peak Fixes cluster_fronting Fronting/Split Peak Fixes start Poor Peak Shape Observed peak_type Tailing, Fronting, or Split? start->peak_type buffer Increase Buffer Strength (e.g., 10-20 mM) peak_type->buffer Tailing ph_adjust Adjust pH with Acid/Base Modifier peak_type->ph_adjust Tailing solvent Match Injection Solvent to Initial Mobile Phase peak_type->solvent Fronting/Split load Reduce Injection Volume or Sample Concentration peak_type->load Fronting/Split

Caption: Troubleshooting workflow for common HILIC peak shape issues.

For Peak Tailing:

  • Cause: Tailing often results from unwanted secondary interactions between the analyte and active sites (e.g., acidic silanols) on the stationary phase.[14][15] This can also be caused by insufficient buffering, leading to inconsistent analyte ionization state on the column.[14]

  • Solution 1: Optimize Buffer Concentration: A buffer concentration of 5-20 mM is typically required to ensure good peak shape.[14] If you are using 5 mM, try increasing it to 10 mM or 20 mM. The buffer ions compete with the analyte for active sites, masking them and improving peak symmetry.

  • Solution 2: Adjust Mobile Phase pH: Although 2-(5-Oxopyrrolidin-3-yl)acetonitrile is expected to be neutral across a wide pH range, subtle interactions can still be pH-dependent. Ensure the pH is stable by using a buffer. For ESI+, a pH of 3-5 is typical with formic acid. For ESI-, a pH of 6-8 can be achieved with ammonium acetate.

For Peak Fronting or Splitting:

  • Cause: This is almost always due to a mismatch between the sample diluent and the mobile phase, or column overload.[15] Injecting a sample dissolved in a solvent stronger (more aqueous) than the highly organic mobile phase causes the analyte to move too quickly at the column head, distorting the peak.[14][16]

  • Solution 1: Match the Injection Solvent: This is critical in HILIC. The sample must be dissolved in a high percentage of acetonitrile, closely matching your starting gradient conditions (e.g., 90-95% ACN).

  • Solution 2: Reduce Sample Load: Injecting too much analyte can saturate the stationary phase.[15] Dilute your sample or reduce the injection volume.

Q4: How do I select the best volatile modifier for ESI-MS detection?

Answer: The ideal modifier enhances chromatographic performance and promotes efficient ionization in the MS source. All modifiers must be volatile.

Table 4: Common Volatile Modifiers for LC-MS

ModifierTypical Conc.ESI ModeComments
Formic Acid 0.05 - 0.2%Positive (ESI+) Excellent proton source for forming [M+H]⁺ ions. The most common choice for ESI+.[12][13]
Acetic Acid 0.1 - 0.5%Positive (ESI+)Negative (ESI-)Weaker acid than formic. Can be a good compromise for methods analyzing compounds in both polarities.[17]
Ammonium Formate 5 - 20 mMPositive (ESI+)Negative (ESI-)Provides buffering capacity and can form [M+NH₄]⁺ adducts. Often used with formic acid.[13][18]
Ammonium Acetate 5 - 20 mMPositive (ESI+)Negative (ESI-)Good buffer around neutral pH. Excellent for promoting [M-H]⁻ ions in ESI-.[12][13][19]

Recommendation for 2-(5-Oxopyrrolidin-3-yl)acetonitrile:

  • For ESI+ , start with 0.1% Formic Acid with or without 10 mM Ammonium Formate.

  • For ESI- , start with 10 mM Ammonium Acetate .

Q5: Is Ion-Pairing Chromatography (IPC) a viable option for this analysis?

Answer: For LC-MS analysis, ion-pairing chromatography should be considered a last resort and is generally not recommended.[17]

  • Disadvantages:

    • MS Contamination & Suppression: Most traditional ion-pairing reagents (e.g., trifluoroacetic acid - TFA, alkyl sulfonates) are non-volatile or strongly suppress ionization, coating the MS source and requiring extensive cleaning.[12][17] Even at low concentrations, TFA is known to significantly reduce sensitivity in ESI+.[17]

    • Long Equilibration Times: IPC columns require very long equilibration and wash-out times.[8]

  • MS-Compatible Alternatives: Some volatile ion-pairing agents like specific amines (tributylamine, etc.) have been used for targeted metabolomics to retain acidic compounds.[20][21] However, these are complex methods that can still lead to system contamination.

References

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026, March 18). LCGC.
  • HILIC Columns for Polar Separ
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). *Afi-.
  • Hydrophilic interaction chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • What You Need to Know About HILIC. (2026, March 11).
  • LC-MS metabolomics of polar compounds. (2012, June 15). PubMed.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
  • 2-(5-Oxopyrrolidin-3-yl)acetonitrile | C6H8N2O. PubChem.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PubMed.
  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
  • Perspective Chapter: Mixed-Mode Chrom
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. (2013, October 1). PubMed.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 13).
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). Alwsci Blog.
  • Troubleshooting poor peak shape in Cumyl-CH-megaclone LC-MS analysis. Benchchem.
  • Which ion pair reagents are compatible with LC-MS? (2018, July 27).
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022, May 10). Journal of Proteome Research.
  • Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. Royal Society of Chemistry.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29).

Sources

Troubleshooting

Preventing epimerization during the synthesis of chiral 2-(5-Oxopyrrolidin-3-yl)acetonitrile

Welcome to our dedicated technical support guide for the stereoselective synthesis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the stereoselective synthesis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining chiral integrity at the C3 position of the pyrrolidinone ring. Epimerization at this stereocenter, which is alpha to the newly introduced nitrile group, is a critical challenge that can significantly impact the yield and purity of the desired enantiomer.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve issues related to epimerization. Our approach is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure you have reliable and actionable information for your synthetic endeavors.

Troubleshooting Guide: Preventing and Mitigating Epimerization

This section addresses specific experimental issues that can lead to a loss of enantiomeric excess (ee) during the synthesis of chiral 2-(5-Oxopyrrolidin-3-yl)acetonitrile.

Problem 1: Significant loss of enantiomeric excess is observed after the introduction of the acetonitrile moiety.

  • Potential Cause: The primary reason for epimerization is the abstraction of the acidic proton at the C3 position by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization. This is particularly problematic during the alkylation of a suitable C3-substituted pyrrolidinone precursor with a cyanide source or a haloacetonitrile.

  • Solutions & Troubleshooting Steps:

    • Choice of Base: The selection of the base is critical. Strong, non-hindered bases can readily deprotonate the C3 proton.

      • Recommendation: Opt for sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are effective in deprotonating the desired position for alkylation while their bulkiness can disfavor the abstraction of the alpha-proton on the product.

      • Consider using weaker bases if the reaction allows, such as potassium carbonate (K₂CO₃) in a suitable solvent, which may be less prone to causing epimerization.

    • Temperature Control: Higher temperatures accelerate the rate of epimerization.

      • Recommendation: Perform the reaction at low temperatures, typically between -78 °C and 0 °C. It is crucial to maintain a consistent low temperature throughout the addition of reagents and the entire reaction time.

    • Reaction Time: Prolonged exposure to basic conditions increases the likelihood of epimerization.

      • Recommendation: Monitor the reaction closely using techniques like TLC, LC-MS, or in-situ IR to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of the epimer. Quench the reaction as soon as the starting material is consumed.

Problem 2: The enantiomeric excess of the final product is lower than expected, even with careful control of the reaction conditions.

  • Potential Cause: Epimerization can also occur during the work-up or purification stages, especially if acidic or basic conditions are employed. The presence of residual base or acid in the crude product can lead to gradual racemization.

  • Solutions & Troubleshooting Steps:

    • Neutral Work-up: Ensure that the work-up procedure is carried out under neutral or near-neutral pH conditions.

      • Recommendation: Use a buffered aqueous solution (e.g., a saturated solution of ammonium chloride or a phosphate buffer with a pH of ~7) to quench the reaction. Avoid strong acids or bases during extraction.

    • Purification Method: Standard silica gel chromatography can sometimes lead to epimerization due to the acidic nature of the silica.

      • Recommendation: If epimerization during purification is suspected, consider using deactivated silica gel (e.g., by treating it with a solution of triethylamine in the eluent) or alternative purification methods such as crystallization or preparative chiral HPLC.

    • Solvent Choice: The polarity of the solvent can influence the rate of epimerization. Highly polar aprotic solvents like DMF or DMSO can stabilize the enolate intermediate, potentially increasing the rate of epimerization.

      • Recommendation: If possible, consider using less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of epimerization in the synthesis of chiral 2-(5-Oxopyrrolidin-3-yl)acetonitrile?

A1: The primary mechanism of epimerization is base-catalyzed deprotonation at the C3 position of the pyrrolidinone ring, which is alpha to the electron-withdrawing nitrile group. This abstraction of the C3 proton leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this enolate can occur from either the re or si face, leading to the formation of both enantiomers and thus a reduction in the enantiomeric excess of the desired product.

Q2: How does the choice of the synthetic route impact the risk of epimerization?

A2: The synthetic strategy plays a crucial role. For instance, a route that involves the stereoselective Michael addition of a cyanide equivalent to a chiral α,β-unsaturated lactam precursor under carefully controlled conditions may offer better stereocontrol than a route that relies on the alkylation of a pre-existing chiral pyrrolidinone with a haloacetonitrile in the presence of a strong base. The latter approach directly exposes the chiral center to potentially harsh, epimerizing conditions.

Q3: What is the difference between kinetic and thermodynamic control in this context, and how can I favor the desired product?

A3:

  • Kinetic control favors the product that is formed fastest, which is often the desired enantiomer when the reaction is carried out at low temperatures with a bulky base.[1][2] The lower temperature reduces the energy available for the system to overcome the activation barrier to the more stable, but more slowly formed, epimer.

  • Thermodynamic control favors the most stable product.[1][2] If there is a significant difference in the stability of the two epimers, prolonged reaction times or higher temperatures can lead to an equilibrium mixture that favors the thermodynamically more stable epimer, which may not be the desired product.

To favor the kinetically controlled product (the desired enantiomer), it is essential to use low temperatures, carefully chosen reagents, and to quench the reaction once the starting material has been consumed to prevent equilibration to the thermodynamic product.

Q4: Are there any analytical techniques that are particularly useful for monitoring epimerization during the reaction?

A4: Yes, chiral High-Performance Liquid Chromatography (HPLC) is the most direct and reliable method for monitoring the enantiomeric excess of the product throughout the reaction. By taking aliquots from the reaction mixture at different time points, quenching them appropriately, and analyzing them by chiral HPLC, you can determine the optimal reaction time to maximize the yield of the desired enantiomer while minimizing epimerization.

Key Experimental Parameters and Their Impact on Epimerization

ParameterCondition to Minimize EpimerizationRationale
Base Sterically hindered, non-nucleophilic base (e.g., LDA, LHMDS)Bulkiness disfavors deprotonation at the product's chiral center.
Temperature Low temperature (-78 °C to 0 °C)Reduces the rate of enolate formation and subsequent reprotonation.
Reaction Time As short as possible (monitor closely)Minimizes the time the product is exposed to basic conditions.
Solvent Less polar aprotic solvent (e.g., THF, DCM)May reduce the stability of the planar enolate intermediate.
Work-up Neutral pH (e.g., buffered quench)Prevents acid or base-catalyzed epimerization during extraction.
Purification Deactivated silica gel or crystallizationAvoids potential epimerization on acidic stationary phases.

Experimental Protocol: Stereoselective Cyanomethylation

The following is a generalized protocol for the introduction of the acetonitrile moiety to a chiral 3-substituted pyrrolidin-2-one precursor, designed to minimize epimerization. This should be adapted and optimized for your specific substrate.

  • Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve the chiral 3-substituted pyrrolidin-2-one precursor (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add a solution of freshly prepared LDA (1.1 eq) in THF to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

  • Alkylation:

    • Slowly add a solution of bromoacetonitrile (1.2 eq) in anhydrous THF to the reaction mixture.

    • Continue to stir at -78 °C and monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up:

    • Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (consider using silica pre-treated with triethylamine) or by crystallization.

    • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Mechanistic Diagram of Epimerization

Epimerization cluster_main Epimerization Pathway Chiral_Product Chiral 2-(5-Oxopyrrolidin-3-yl)acetonitrile (Desired Enantiomer) Enolate Planar Enolate Intermediate (Achiral) Chiral_Product->Enolate + Base - H⁺ Enolate->Chiral_Product + H⁺ Epimer Epimerized Product (Undesired Enantiomer) Enolate->Epimer + H⁺ caption Base-catalyzed epimerization via a planar enolate intermediate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(5-Oxopyrrolidin-3-yl)acetonitrile and (5-Oxopyrrolidin-2-yl)acetonitrile for the Research Scientist

In the landscape of modern drug discovery and development, the nuanced reactivity of isomeric intermediates can significantly impact synthetic efficiency and the exploration of chemical space. This guide provides a detai...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the nuanced reactivity of isomeric intermediates can significantly impact synthetic efficiency and the exploration of chemical space. This guide provides a detailed comparative analysis of two such isomers: 2-(5-oxopyrrolidin-3-yl)acetonitrile and (5-oxopyrrolidin-2-yl)acetonitrile. As a Senior Application Scientist, my goal is to present not just a theoretical overview, but a practical, experimentally grounded comparison to aid researchers in making informed decisions in their synthetic endeavors.

Structural Overview and Electronic Considerations

The fundamental difference between these two molecules lies in the position of the cyanomethyl substituent on the 2-pyrrolidinone ring. This seemingly subtle variation has profound implications for the electronic environment and, consequently, the reactivity of the entire molecule.

  • 2-(5-Oxopyrrolidin-3-yl)acetonitrile (1): The cyanomethyl group is attached to the C3 position, which is the β-position relative to the lactam nitrogen and α to the carbonyl group.

  • (5-Oxopyrrolidin-2-yl)acetonitrile (2): The cyanomethyl group is at the C2 position, which is α to the lactam nitrogen.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
1 2-(5-Oxopyrrolidin-3-yl)acetonitrile1784794-72-4C₆H₈N₂O124.14 g/mol
2 (5-Oxopyrrolidin-2-yl)acetonitrile98134-78-2C₆H₈N₂O124.14 g/mol

The electron-withdrawing nature of the lactam carbonyl group influences the acidity of the neighboring protons. Similarly, the nitrile group is a strong electron-withdrawing group, affecting the acidity of its α-protons. The interplay of these effects dictates the primary sites of reactivity.

Molecular_Structures cluster_0 2-(5-Oxopyrrolidin-3-yl)acetonitrile (1) cluster_1 (5-Oxopyrrolidin-2-yl)acetonitrile (2) a 1 b 2

Caption: Chemical structures of the two isomers.

Comparative Reactivity Analysis

The distinct positioning of the cyanomethyl group leads to different reactive centers within each molecule. This section will delve into the anticipated and experimentally observed differences in their reactivity.

Acidity of α-Protons and Enolate Formation

The acidity of protons α to electron-withdrawing groups is a cornerstone of carbon-carbon bond formation in organic synthesis.

  • (5-Oxopyrrolidin-2-yl)acetonitrile (2): The protons on the carbon atom of the cyanomethyl group are α to the nitrile group. The pKa of acetonitrile itself is approximately 31 in DMSO, and the presence of the adjacent electron-withdrawing lactam ring is expected to further increase the acidity of these protons, making them susceptible to deprotonation by strong bases like lithium diisopropylamide (LDA) to form a stabilized enolate.[1]

  • 2-(5-Oxopyrrolidin-3-yl)acetonitrile (1): This isomer presents two key acidic sites:

    • Protons on the cyanomethyl group: Similar to isomer 2 , these protons are α to the nitrile and will be acidic.

    • Protons at the C4 position: These protons are α to the lactam carbonyl group. The pKa of the α-protons in a typical ketone is around 19-20.[2] The high reactivity of the active methylene group next to the carbonyl of the pyrrolidine ring is well-documented and useful for various syntheses.[3]

Expert Insight: The key difference in reactivity concerning enolate formation lies in the nature of the resulting enolate. For isomer 2 , deprotonation occurs exclusively at the cyanomethyl group. For isomer 1 , a strong base could potentially deprotonate at either the cyanomethyl group or the C4 position. The relative acidity will depend on the specific reaction conditions, but the protons at C4, being α to a carbonyl, are generally expected to be more acidic than those α to a nitrile. This offers a potential for regioselective functionalization of isomer 1 that is not available for isomer 2 .

Enolate_Formation cluster_1 2-(5-Oxopyrrolidin-3-yl)acetonitrile (1) cluster_2 (5-Oxopyrrolidin-2-yl)acetonitrile (2) 1 1 Enolate_1a [Enolate at Cα to CN] 1->Enolate_1a Base (e.g., LDA) -H+ at Cα to CN Enolate_1b [Enolate at C4] 1->Enolate_1b Base (e.g., LDA) -H+ at C4 2 2 Enolate_2 [Enolate at Cα to CN] 2->Enolate_2 Base (e.g., LDA) -H+ at Cα to CN Reactivity_Workflow Start Pyrrolidinylacetonitrile Isomer Base Strong Base (e.g., LDA, NaH) Start->Base Acid_Heat Acid/Base, Heat Start->Acid_Heat Enolate Enolate Formation Base->Enolate N_Anion Lactam Anion Formation Base->N_Anion Alkyl_Halide Alkyl Halide (R-X) Enolate->Alkyl_Halide N_Anion->Alkyl_Halide Alkylation_C C-Alkylation Alkyl_Halide->Alkylation_C at Cα Alkylation_N N-Alkylation Alkyl_Halide->Alkylation_N at N Hydrolysis Nitrile Hydrolysis Acid_Heat->Hydrolysis Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Alkylated_Product_C α-Alkylated Product Alkylation_C->Alkylated_Product_C Alkylated_Product_N N-Alkylated Product Alkylation_N->Alkylated_Product_N

Sources

Comparative

A Comparative Guide to Validating HPLC Methods for the Purity Analysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecules like 2-(5-Oxopyrrolidin-3-yl)acetonitrile, a compound of interest due to its pyrrolidinone scaffold, establishing a robust and reliable analytical method for purity determination is a non-negotiable step. Impurities, whether arising from the synthetic route or degradation, can have unintended pharmacological or toxicological effects. Therefore, a validated, stability-indicating analytical method is paramount for ensuring that the API meets the stringent requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(5-Oxopyrrolidin-3-yl)acetonitrile: the widely used Reversed-Phase HPLC (RP-HPLC) and the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC). As a polar molecule, evidenced by a predicted XLogP of -0.8[3], 2-(5-Oxopyrrolidin-3-yl)acetonitrile presents a unique challenge for traditional RP-HPLC, making HILIC a compelling alternative.[4][5] We will delve into the rationale behind method development, present detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines[1][6][7], and provide supporting experimental data to guide researchers and drug development professionals in making informed decisions for their analytical strategy.

Understanding the Analyte: 2-(5-Oxopyrrolidin-3-yl)acetonitrile

Before developing a separation method, understanding the physicochemical properties of the analyte is crucial.

  • Structure: The molecule contains a polar lactam (a cyclic amide) ring and a nitrile group.

  • Polarity: The presence of the lactam and nitrile functionalities, coupled with its small size, makes it a highly polar and water-soluble compound.[3] This is the primary challenge in developing a robust RP-HPLC method, as retention on a non-polar stationary phase can be minimal.[8][9]

  • Potential Degradation Pathways:

    • Lactam Hydrolysis: The 5-oxopyrrolidinone ring is a lactam. Under strongly acidic or basic conditions, this ring can undergo hydrolysis to open up and form 4-amino-5-cyanopentanoic acid.[1]

    • Nitrile Hydrolysis: The nitrile group (-C≡N) can also be susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it first to an amide (2-(5-Oxopyrrolidin-3-yl)acetamide) and subsequently to a carboxylic acid (2-(5-Oxopyrrolidin-3-yl)acetic acid).[3]

A successful purity method must be a "stability-indicating method," meaning it must be able to resolve the intact API from these potential degradation products and any process-related impurities.[10][11]

Method 1: Reversed-Phase HPLC (RP-HPLC) - Pushing the Boundaries for Polar Analytes

RP-HPLC is the workhorse of the pharmaceutical industry due to its robustness and reproducibility.[4] However, retaining highly polar compounds like 2-(5-Oxopyrrolidin-3-yl)acetonitrile is a significant challenge. The key is to select a column and mobile phase that maximize interaction.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column Selection: A polar-embedded or polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended. These columns are designed to prevent "phase collapse" or "dewetting" when using highly aqueous mobile phases, which is essential for retaining polar analytes.[4][12]

  • Mobile Phase:

    • Aqueous Component (A): 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid. The buffer is crucial for maintaining a consistent ionization state of the analyte and any impurities, leading to reproducible retention times.

    • Organic Component (B): Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 5% B to 30% B over 15 minutes. A shallow gradient is necessary to resolve closely eluting polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control is important for reproducible retention times.

    • Detection Wavelength: 210 nm. The lactam and nitrile groups do not possess strong chromophores, thus requiring detection at a low UV wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at the initial conditions (95% A: 5% B) to a concentration of approximately 0.5 mg/mL.

Rationale for Method Design

The choice of a highly aqueous mobile phase is a direct strategy to increase the retention of our polar analyte on a C18 column. A traditional mobile phase with a high organic content would cause the analyte to elute very early, potentially with the solvent front, making accurate quantification impossible.[8] The polar-embedded column chemistry provides a more hydrophilic surface, enhancing retention for polar compounds.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - A Tailor-Made Approach for Polar Compounds

HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[5] This technique is exceptionally well-suited for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.[4][13]

Experimental Protocol: HILIC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column Selection: A HILIC column with an amide or zwitterionic stationary phase (e.g., 4.6 x 150 mm, 5 µm). These phases provide robust and reproducible separations for a wide range of polar analytes.

  • Mobile Phase:

    • Organic Component (A): Acetonitrile.

    • Aqueous Component (B): 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Chromatographic Conditions:

    • Gradient: 95% A to 70% A over 15 minutes. In HILIC, water is the strong eluting solvent, so the gradient runs from high organic to lower organic content.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at the initial conditions (95% A: 5% B) to a concentration of approximately 0.5 mg/mL.

Rationale for Method Design

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes can partition into this layer, leading to their retention. The separation is then achieved by a gradient of increasing water content in the mobile phase, which elutes the analytes in order of increasing hydrophilicity.[5] This mechanism is fundamentally different from RP-HPLC and provides an orthogonal separation, which is highly valuable in impurity profiling.[14]

Method Validation: A Head-to-Head Comparison

To be considered fit for purpose, any analytical method must undergo rigorous validation as per ICH Q2(R2) guidelines.[1][7] Below is a comparative summary of hypothetical validation data for the two proposed methods.

Workflow for HPLC Method Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_comp Method Comparison & Selection Dev Develop RP-HPLC & HILIC Methods Specificity Specificity / Stress Testing (Acid, Base, Peroxide, Heat, Light) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Vary Flow, Temp, pH) LOD_LOQ->Robustness Compare Compare Performance Data Robustness->Compare Select Select Optimal Method for Routine Use Compare->Select G cluster_rphplc RP-HPLC cluster_hilic HILIC Analyte 2-(5-Oxopyrrolidin-3-yl)acetonitrile (Highly Polar) RP_Column Polar-Embedded C18 Analyte->RP_Column HILIC_Column Amide or Zwitterionic Analyte->HILIC_Column RP_Mobile High Aqueous Mobile Phase RP_Column->RP_Mobile RP_Pros Pros: - Familiarity - Robustness RP_Mobile->RP_Pros RP_Cons Cons: - Low Retention - Potential for Phase Collapse RP_Mobile->RP_Cons HILIC_Mobile High Organic Mobile Phase HILIC_Column->HILIC_Mobile HILIC_Pros Pros: - Excellent Retention - Orthogonal Selectivity HILIC_Mobile->HILIC_Pros HILIC_Cons Cons: - Longer Equilibration Times - Sensitive to Water Content HILIC_Mobile->HILIC_Cons

Caption: Comparison of RP-HPLC and HILIC approaches for the analyte.

  • For Routine Quality Control: The optimized RP-HPLC method is likely the better choice. It is based on a more common and generally more robust technique, making it easier to transfer between laboratories. While retention may be lower, a well-developed method on a polar-embedded column can provide the necessary resolution and reliability for routine release testing.

  • For Impurity Identification and Characterization: The HILIC method is invaluable. Its orthogonal separation mechanism provides a different "view" of the sample's impurity profile. [14]If an impurity co-elutes with the main peak in the RP-HPLC method, it is very likely to be well-separated in the HILIC method. Using both methods in parallel during development provides a high degree of confidence in the overall purity assessment.

Beyond HILIC: Other Alternatives

While this guide focuses on RP-HPLC and HILIC, it is worth noting other techniques that can be employed for polar analytes:

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. [15][16]It can provide very fast and efficient separations of polar compounds and is considered orthogonal to both RP-HPLC and HILIC. [17]Its "green" credentials (reduced organic solvent consumption) also make it an attractive option.

  • Ion-Exchange Chromatography (IEC): If the analyte or its impurities are ionizable, IEC can be a powerful tool. [6][18]Separation is based on the interaction of charged molecules with a charged stationary phase. However, it often requires more complex mobile phases and may be less straightforward to develop than HILIC or RP-HPLC.

Conclusion

Validating an HPLC method for the purity analysis of a novel, polar API like 2-(5-Oxopyrrolidin-3-yl)acetonitrile requires a thoughtful and scientifically sound approach. While traditional RP-HPLC methods can be successfully optimized using modern column chemistries, HILIC presents a powerful, complementary, and often superior alternative for retaining and resolving such compounds. The data presented in this guide demonstrates that both methods can be validated to meet the stringent requirements of the pharmaceutical industry. The ultimate choice of method will depend on the specific application, with RP-HPLC often favored for its robustness in routine QC, and HILIC providing invaluable orthogonal data during method development and impurity investigations. By understanding the principles behind each technique and following a systematic validation workflow, researchers can ensure the development of a reliable, accurate, and robust method that guarantees the purity, safety, and efficacy of the final drug product.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • How Good is SFC for Polar Analytes?.
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent.
  • 2-PYRROLIDONE.
  • Ion chrom
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Reverse-Phase Liquid Chromatography vs.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • 2-(5-Oxopyrrolidin-3-yl)acetonitrile | C6H8N2O | CID 84762164. PubChem.
  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC.
  • The Environmental Fate of Sterically Hindered Nitriles: A Technical Guide. Benchchem.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • Stability-Indicating HPLC Method for the Determin
  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent.
  • Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions. Benchchem.
  • Ion exchange chromatography: A comprehensive review. GSC Online Press.
  • 2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook.
  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Str
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ioniz
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Application Notes and Protocols for the HPLC Analysis of 5-Hydroxy-2-pyrrolidone. Benchchem.
  • Analysis of 2-Pyrrolidone. GL Sciences.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ICH and FDA Guidelines for Analytical Method Valid
  • 2278-6074 - Stability Indicating HPLC Method Development and Valid

Sources

Validation

Benchmarking CAS 1784794-72-4 against other pyrrolidone building blocks

Benchmarking CAS 1784794-72-4: A Strategic Guide to Pyrrolidone Building Blocks in Drug Discovery The five-membered pyrrolidone ring is a cornerstone scaffold in modern medicinal chemistry. Its unique sp3-hybridized geom...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking CAS 1784794-72-4: A Strategic Guide to Pyrrolidone Building Blocks in Drug Discovery

The five-membered pyrrolidone ring is a cornerstone scaffold in modern medicinal chemistry. Its unique sp3-hybridized geometry allows medicinal chemists to efficiently explore three-dimensional pharmacophore space through a phenomenon known as "pseudorotation"[1]. While derivatives of the chiral pool (such as L-proline and pyroglutamic acid) have historically dominated the landscape, the demand for novel intellectual property and distinct spatial vectors has driven the adoption of uniquely substituted analogs.

As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds. This guide provides an objective, data-driven benchmark of CAS 1784794-72-4 (2-(5-oxopyrrolidin-3-yl)acetonitrile) against traditional pyrrolidone building blocks, detailing its physicochemical profile, mechanistic advantages, and validated experimental protocols for orthogonal functionalization.

Structural and Physicochemical Benchmarking

CAS 1784794-72-4 is a highly specialized building block featuring a cyano group at the 3-position of the pyrrolidone ring[2][3]. To understand its utility, we must benchmark it against the foundational scaffolds from which drug discovery programs typically originate: 2-Pyrrolidone (the base heterocycle), Pyroglutamic acid (the 2-substituted chiral standard), and its positional isomer, (5-oxopyrrolidin-2-yl)acetonitrile.

Table 1: Comparative Profiling of Pyrrolidone Building Blocks

Compound / ScaffoldCAS NumberMolecular WeightSubstitution VectorKey Functionalizable SitesPrimary Medicinal Chemistry Application
2-(5-oxopyrrolidin-3-yl)acetonitrile 1784794-72-4124.14 g/mol C3 (Beta to amine)Lactam N-H, Nitrile (-CN)Central Nervous System (CNS) agents, p53-MDM2 inhibitors[4].
2-Pyrrolidone 616-45-585.10 g/mol UnsubstitutedLactam N-HBase solvent, simple racetam cores.
Pyroglutamic Acid 98-79-3129.11 g/mol C2 (Alpha to amine)Lactam N-H, Carboxylic AcidChiral pool synthesis, peptidomimetics.
(5-oxopyrrolidin-2-yl)acetonitrile 98134-78-2124.14 g/mol C2 (Alpha to amine)Lactam N-H, Nitrile (-CN)Isomeric control, constrained amino acid analogs.
Mechanistic Rationale: The C3 Advantage

The majority of commercially available pyrrolidones are substituted at the C2 position because they are easily derived from natural amino acids (e.g., glutamic acid cyclization). However, C2 substitution often creates steric hindrance directly adjacent to the lactam nitrogen, limiting N-alkylation efficiency and altering the hydrogen-bond donor/acceptor dynamics of the lactam core.

CAS 1784794-72-4 shifts the functional vector to the C3 position. This structural displacement is critical for two reasons:

  • Unobstructed N-Functionalization: The spatial distance from the lactam nitrogen allows for facile N-alkylation or arylation without the steric penalty observed in C2-substituted analogs.

  • Enhanced 3D Coverage: The C3-acetonitrile appendage projects into a different spatial quadrant. In the context of protein-protein interactions (such as the p53-MDM2 cleft), this vector is ideal for positioning hydrophobic or hydrogen-bonding moieties deep into binding pockets[4].

Pharmacological Pathways and Target Applications

Pyrrolidone derivatives are not just structural spacers; they are active participants in target binding. The lactam carbonyl serves as a potent hydrogen bond acceptor, while the nitrogen can act as a donor (if unsubstituted) or a lipophilic anchor (if alkylated).

Pharmacological pathways and target applications of pyrrolidone building blocks.

Self-Validating Experimental Protocols

To maximize the utility of CAS 1784794-72-4, researchers must employ orthogonal functionalization strategies. The presence of both a lactam and a nitrile group requires chemoselective conditions. Below are field-proven, self-validating protocols designed to independently manipulate these functional groups.

Protocol A: Chemoselective Nitrile Reduction

Objective: Convert the acetonitrile group to a primary ethylamine appendage without reducing the lactam core. Causality & Logic: Using strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) will indiscriminately reduce both the nitrile and the lactam (yielding a pyrrolidine). To preserve the lactam for target binding, we utilize a transition-metal-catalyzed borohydride reduction. Cobalt(II) chloride reacts with Sodium Borohydride ( NaBH4​ ) to form cobalt boride in situ, which acts as a highly chemoselective catalyst for nitrile reduction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of CAS 1784794-72-4 (124.14 mg, 1.0 mmol) and 2.0 equivalents of CoCl2​⋅6H2​O (475 mg, 2.0 mmol) in 10 mL of anhydrous methanol under an inert argon atmosphere.

  • Cooling: Chill the stirring solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add 5.0 equivalents of NaBH4​ (189 mg, 5.0 mmol) in small portions over 30 minutes. Validation Check: Vigorous hydrogen gas evolution and the immediate formation of a black precipitate (cobalt boride) confirm the active catalytic species has formed.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Dichloromethane:Methanol 9:1) until the starting material is consumed.

  • Workup: Quench the reaction with 3 N HCl until the black precipitate dissolves, then adjust the pH to 10 with concentrated aqueous NH4​OH . Extract the aqueous layer with Dichloromethane (3 x 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 3-(2-aminoethyl)pyrrolidin-2-one.

Protocol B: Base-Mediated N-Alkylation of the Lactam

Objective: Alkylate the pyrrolidone nitrogen while leaving the nitrile intact. Causality & Logic: The lactam N-H is weakly acidic ( pKa​≈15 ). A strong, non-nucleophilic base like Sodium Hydride (NaH) is required to quantitatively deprotonate the nitrogen, forming a highly nucleophilic amide anion. The nitrile alpha-protons are less acidic ( pKa​≈25 ), ensuring that deprotonation occurs selectively at the nitrogen if stoichiometry and temperature are strictly controlled.

Step-by-Step Methodology:

  • Preparation: Suspend 1.2 equivalents of Sodium Hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF) at 0 °C under argon.

  • Deprotonation: Dissolve 1.0 equivalent of CAS 1784794-72-4 (124.14 mg, 1.0 mmol) in 2 mL of anhydrous DMF and add it dropwise to the NaH suspension. Validation Check: Hydrogen gas evolution indicates successful deprotonation. Stir for 30 minutes at 0 °C.

  • Alkylation: Add 1.1 equivalents of the desired electrophile (e.g., benzyl bromide, 131 μ L, 1.1 mmol) dropwise.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Carefully quench the reaction by adding 5 mL of saturated aqueous NH4​Cl at 0 °C. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF.

  • Isolation: Dry over MgSO4​ , concentrate, and purify via silica gel chromatography to yield the N-alkylated pyrrolidone.

Orthogonal functionalization workflow for CAS 1784794-72-4.

Conclusion

When benchmarking CAS 1784794-72-4 against traditional pyrrolidone building blocks, its distinct advantage lies in its C3-substitution pattern. By moving the functionalizable appendage away from the sterically encumbered C2 position, chemists gain access to a highly versatile, sp3-rich scaffold. Whether utilized in the synthesis of novel racetam analogs for CNS indications[5] or as a rigidifying core in complex protein-protein interaction inhibitors[4], its orthogonal reactivity profile ensures it is a robust tool for modern drug discovery.

References

  • ECHA CHEM. "2-(5-oxopyrrolidin-3-yl)acetonitrile - Substance Information." European Chemicals Agency. Available at:[Link]

  • PubChem. "2-(5-Oxopyrrolidin-3-yl)acetonitrile | CID 84762164." National Institutes of Health. Available at:[Link]

  • Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Advances in Experimental Medicine and Biology. Available at:[Link]

  • Zhuang, C., et al. "Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Molecules. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Resolution Validation: A Comparative Analysis for Racemic 2-(5-Oxopyrrolidin-3-yl)acetonitrile

Executive Summary: The Criticality of Enantiomeric Purity In modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Criticality of Enantiomeric Purity

In modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like 2-(5-Oxopyrrolidin-3-yl)acetonitrile, a versatile building block for novel therapeutics, isolating the desired enantiomer is paramount.[1] One enantiomer may house the desired pharmacological activity, while its mirror image could be inert, less active, or worse, contribute to off-target effects and toxicity.

This guide provides an in-depth comparison of practical, field-tested strategies for the chiral resolution of racemic 2-(5-Oxopyrrolidin-3-yl)acetonitrile. Moving beyond mere protocols, we will dissect the causality behind methodological choices and establish a framework for robust, self-validating systems. Our objective is to equip you with the expertise to not only select the optimal resolution strategy for your specific needs—from discovery to process scale—but also to validate your chosen analytical method with unimpeachable scientific rigor, in alignment with global regulatory standards.[2][3]

Strategic Considerations for Resolving 2-(5-Oxopyrrolidin-3-yl)acetonitrile

The molecular structure of our target compound presents unique challenges and opportunities. It features a γ-lactam ring and a nitrile group, but notably lacks a readily ionizable acidic or basic center. This structural nuance makes classical diastereomeric salt crystallization, a workhorse of process chemistry, non-trivial without prior derivatization.[4] Therefore, our strategic approach must consider methods that either directly differentiate the enantiomers or leverage the existing functionality.

G Racemate Racemic 2-(5-Oxopyrrolidin-3-yl)acetonitrile Question1 Need for Direct Separation? (Analytical or Small Scale) Racemate->Question1 Question2 Is Enzymatic Route Feasible? (Lactam Functionality) Question1->Question2 No Method1 Chiral Chromatography (HPLC / SFC) Question1->Method1 Yes Question3 Is Large Scale Required? (Classical Approach) Question2->Question3 No Method2 Enzymatic Kinetic Resolution (EKR) Question2->Method2 Yes Question3->Method1 No (Consider cost) Method3 Derivatization + Diastereomeric Crystallization Question3->Method3 Yes

Caption: Decision workflow for selecting a chiral resolution strategy.

Comparative Analysis of Resolution Methodologies

We will evaluate three distinct and viable approaches: Direct Chiral Chromatography, Enzymatic Kinetic Resolution (EKR), and Diastereomeric Crystallization following a derivatization step.

Method A: Direct Chiral Chromatography (HPLC/SFC)

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is the most direct and often fastest method for both analytical quantification and small-scale preparative separation.[2][5]

  • Mechanism: Enantiomers exhibit different affinities for the chiral stationary phase, leading to differential retention times and, thus, separation.[2] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and represent a logical starting point for screening.[5]

  • Causality of Choices: SFC is often preferred over HPLC for preparative work due to faster run times and reduced solvent consumption, which simplifies post-purification processing. The choice of a coated vs. immobilized CSP is critical; immobilized columns offer greater solvent flexibility and durability, which is advantageous during method development.

Method B: Enzymatic Kinetic Resolution (EKR)

This method leverages the high stereoselectivity of enzymes to differentiate between enantiomers by catalyzing a transformation on one much faster than the other. For our target molecule, a hydrolase, specifically a γ-lactamase, could selectively hydrolyze one enantiomer of the lactam ring.[6][7][8]

  • Mechanism: In a racemic mixture, the enzyme (e.g., a (+)-γ-lactamase) will preferentially catalyze the ring-opening of the (+)-enantiomer to form the corresponding γ-amino acid, leaving the unreacted (-)-enantiomer enriched in the mixture.[8] The theoretical maximum yield for the desired enantiomer is 50%.

  • Causality of Choices: EKR is chosen for its potential for exceptional enantioselectivity (E-value > 200) under mild, environmentally friendly conditions (aqueous media, ambient temperature).[8] This makes it highly attractive from a green chemistry perspective. The key challenge lies in identifying a suitable, commercially available enzyme with high activity and selectivity for the specific substrate.

Method C: Diastereomeric Crystallization (via Derivatization)

This classical, crystallization-based method is often the most cost-effective and scalable approach for producing large quantities of a single enantiomer.[4][9] Since our target lacks an acidic or basic handle, a derivatization step is required.

  • Mechanism: First, the racemic lactam is hydrolyzed to create racemic γ-amino-γ-(cyanomethyl)butyric acid. This new molecule contains both a carboxylic acid and an amine, providing handles for salt formation. A chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (1R)-(-)-10-camphorsulfonic acid) is added to form a pair of diastereomeric salts.[10][11] These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized from a suitable solvent.[9][12] After separation, the chiral resolving agent is removed, and the enantiomerically pure amino acid is re-cyclized to yield the desired enantiopure lactam.

  • Causality of Choices: This multi-step path is chosen when large-scale production is the primary goal, where the cost of chromatography becomes prohibitive.[4] The success of this method hinges on the judicious selection of the resolving agent and crystallization solvent, which often requires empirical screening.[12]

Performance Data Summary

The following table provides a comparative summary based on typical experimental outcomes for these methodologies.

Parameter Chiral HPLC/SFC Enzymatic Kinetic Resolution (EKR) Diastereomeric Crystallization
Enantiomeric Excess (e.e.) >99.5% (analytical & preparative)>99% (for unreacted enantiomer)>98% (after 1-2 crystallizations)
Yield (Theoretical Max) ~95% recovery (preparative)50%50% (per resolution step)
Scalability Low to Medium (mg to low kg)Medium to High (g to kg)High (kg to ton)
Development Time Fast (days to weeks)Medium (weeks to months)Medium to Long (weeks to months)
Primary Advantage Speed and direct analysisHigh selectivity, green chemistryLow cost at scale
Primary Disadvantage High cost at scale50% yield limit, enzyme screeningMulti-step, process optimization

Validation of the Chiral Analytical Method

Regardless of the resolution method chosen, a validated analytical method is non-negotiable for determining the enantiomeric purity. Chiral HPLC is the industry standard.[2] The validation protocol must be a self-validating system, confirming the method is fit for its intended purpose according to ICH Q2(R1) guidelines.[2][3]

G cluster_Validation Chiral HPLC Method Validation Workflow Start Method Optimization (Resolution > 1.7) Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (Undesired Enantiomer) Specificity->Linearity LOQ LOQ & LOD (S/N ≥ 10 for LOQ) Linearity->LOQ Accuracy Accuracy (% Recovery) LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, % Organic) Precision->Robustness End Validated Method Robustness->End

Caption: Workflow for validating a chiral analytical method per ICH guidelines.

Validation Parameters & Trustworthiness
  • Specificity: This is the cornerstone. The method must unequivocally separate the two enantiomers from each other and any other potential impurities. The primary acceptance criterion is achieving baseline resolution (Resolution factor, Rs ≥ 1.7).[2] This ensures the quantification of one enantiomer is not skewed by the other.

  • Limit of Quantitation (LOQ): This establishes the lowest concentration of the undesired enantiomer that can be reliably quantified. It is crucial for controlling chiral impurities and is typically defined where the signal-to-noise ratio is at least 10.[2][13]

  • Linearity: Demonstrates a direct, proportional relationship between the concentration of the undesired enantiomer and the detector response. A correlation coefficient (r²) of ≥ 0.99 is expected.

  • Accuracy: Confirms the agreement between the measured value and the true value. It's assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer and calculating the percent recovery.

  • Precision: Measures the degree of scatter between a series of measurements.

    • Repeatability (Intra-assay): Analysis of replicate samples under the same conditions in a short interval.

    • Intermediate Precision: Assesses the influence of random events (different days, analysts, or equipment) on precision. The relative standard deviation (RSD) should be within acceptable limits (e.g., <10% at the LOQ).[2]

  • Robustness: Shows the method's reliability when subjected to small, deliberate variations in parameters like mobile phase composition, flow rate, and column temperature.

Detailed Experimental Protocols

Protocol: Chiral HPLC Method Development & Validation
  • Column Screening: Screen a suite of polysaccharide-based CSPs (e.g., CHIRALPAK® series) with standard mobile phases (e.g., Heptane/Ethanol, Heptane/Isopropanol) to identify a column providing initial separation.

  • Method Optimization: Optimize the mobile phase composition, additives (e.g., trifluoroacetic acid for peak shape), flow rate, and temperature to achieve baseline resolution (Rs ≥ 1.7) in a reasonable runtime.

  • Validation Execution:

    • Specificity: Inject the racemate, each isolated enantiomer (if available), and a placebo to confirm peak identity and resolution.

    • LOQ Standard: Prepare a standard of the undesired enantiomer at the target LOQ concentration (e.g., 0.1% of the main component concentration) and verify S/N ≥ 10.

    • Linearity: Prepare a series of at least five concentrations of the undesired enantiomer, typically from the LOQ to 200% of the specification limit. Plot peak area vs. concentration and perform linear regression.

    • Accuracy: Prepare samples of the pure desired enantiomer spiked with the undesired enantiomer at three levels (e.g., LOQ, 100%, and 150% of the specification limit) in triplicate. Calculate percent recovery.

    • Precision:

      • Repeatability: Inject six replicate preparations of the desired enantiomer spiked with the undesired enantiomer at the specification limit.

      • Intermediate Precision: Repeat the precision study on a different day with a different analyst. Calculate the overall RSD.

Protocol: Illustrative Enzymatic Kinetic Resolution (EKR)
  • Enzyme Screening: Screen a panel of commercially available lipases and proteases with known lactamase activity against the racemic substrate.

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5) containing the racemic 2-(5-Oxopyrrolidin-3-yl)acetonitrile (e.g., 50 mM).

  • Initiation: Add the selected enzyme (e.g., 10 mg/mL). Stir the reaction at a controlled temperature (e.g., 30 °C).

  • Monitoring: At timed intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, quench the reaction (e.g., with acetonitrile), and analyze by the validated chiral HPLC method to determine the enantiomeric excess (e.e.) of the remaining substrate and the conversion percentage.

  • Workup: When the reaction reaches ~50% conversion, stop the reaction. Extract the unreacted, enantiomerically enriched substrate with an organic solvent (e.g., ethyl acetate). The hydrolyzed product will remain in the aqueous layer.

  • Purification: Purify the extracted substrate using standard column chromatography to isolate the enantiopure 2-(5-Oxopyrrolidin-3-yl)acetonitrile.

Conclusion and Recommendations

The choice of a chiral resolution strategy for 2-(5-Oxopyrrolidin-3-yl)acetonitrile is a function of scale, cost, and available resources.

  • For analytical development, quality control, and discovery-scale synthesis (mg-g) , Direct Chiral Chromatography is unequivocally the superior method due to its speed, directness, and high-resolution power.

  • For medium- to large-scale production (kg) where green chemistry is a priority, Enzymatic Kinetic Resolution presents an elegant and highly selective option, provided a suitable enzyme can be identified.

  • For industrial-scale manufacturing (multi-kg to ton) , Diastereomeric Crystallization following derivatization remains the most economically viable and proven strategy, despite its longer development timeline.

Ultimately, a robust and rigorously validated chiral analytical method is the foundation upon which any successful resolution strategy is built. It provides the unambiguous data required to guide process optimization, ensure quality control, and satisfy regulatory requirements.

References

  • Wikipedia. Diastereomeric recrystallization. [Link]

  • Lam, A. W. H., & Ng, K. M. 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]

  • ACS Publications. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. [Link]

  • IUCr Journals. Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. [Link]

  • Daicel Chiral Technologies. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]

  • Fu, G. C., et al. Kinetic Resolution of β-Lactams via Enantioselective N-Acylation. Organic Letters. [Link]

  • ResearchGate. Enantioselective resolution of racemic γ-lactam by (+)-γ-lactamase for the production of chiral intermediate of abacavir and carbovir. [Link]

  • MDPI. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. [Link]

  • Springer. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. [Link]

  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • American Society for Microbiology. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). [Link]

  • SCIRP. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • ResearchGate. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • ResearchGate. (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • Oxford Academic. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. [Link]

  • National Center for Biotechnology Information. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • International Council for Harmonisation. ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

  • PubMed. Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist. [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

Sources

Validation

A Comparative Guide to Green Chemistry Approaches for Synthesizing Chiral β-Amino Alcohols: A Case Study Based on a Hypothetical Pharmaceutical Intermediate

Senior Application Scientist Note: Initial searches for "CAS 1784794-72-4" did not yield a publicly known chemical structure or associated synthesis data. To fulfill the objective of this guide—to provide a robust framew...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: Initial searches for "CAS 1784794-72-4" did not yield a publicly known chemical structure or associated synthesis data. To fulfill the objective of this guide—to provide a robust framework for validating green chemistry approaches—we have designed a hypothetical but pharmaceutically relevant target molecule: (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol , hereafter referred to as "Hypothetical API Intermediate." This allows us to construct a realistic comparison between a conventional, multi-step synthesis and a modern, green-by-design biocatalytic route. The principles and validation metrics detailed herein are broadly applicable to the synthesis of chiral β-amino alcohols, a critical structural motif in many active pharmaceutical ingredients (APIs).

Introduction: The Imperative for Greener Pharmaceutical Synthesis

The synthesis of enantiomerically pure compounds, particularly chiral alcohols and amines, is a cornerstone of modern drug development.[1][2] These molecules are pivotal building blocks for a vast array of pharmaceuticals.[3][4][5] However, traditional synthetic routes often rely on stoichiometric reagents, hazardous solvents, and energy-intensive processes, resulting in significant environmental waste. The pharmaceutical industry frequently operates with high E-factors (the mass ratio of waste to product), often between 25 and 200, highlighting a critical need for more sustainable practices.[6]

Green chemistry offers a framework to address this challenge by promoting the design of chemical processes that are efficient, safe, and environmentally benign.[7][8] This guide provides a comparative analysis of a conventional chemical synthesis versus a green, biocatalytic approach for our hypothetical target, demonstrating how to validate the superior performance of the greener route using established metrics and experimental protocols.

The Target: (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Chiral β-amino alcohols are prevalent in pharmaceuticals due to their ability to form key hydrogen bonding interactions with biological targets. Our hypothetical intermediate represents a common structural class found in various APIs.

Comparative Synthesis Routes

We will compare two distinct pathways to the target molecule: a traditional multi-step chemical synthesis and a chemo-enzymatic cascade that embodies key principles of green chemistry.

Route 1: Conventional Chemical Synthesis

This route represents a plausible, traditional approach characterized by multiple discrete steps, the use of stoichiometric reagents, and classical resolution for achieving enantiopurity.

DOT Script for Conventional Synthesis Workflow

cluster_0 Conventional Synthesis Pathway A Propiophenone B α-Bromopropiophenone A->B Br2, HBr/AcOH C Racemic Epoxide B->C 1. NaBH4 2. NaOH D Racemic Amino Alcohol C->D Pyrrolidine, EtOH, Reflux E Target: (1R,2S)-Amino Alcohol D->E Chiral Resolution (e.g., Tartaric Acid)

Caption: Conventional multi-step synthesis of the target amino alcohol.

Critique of the Conventional Route:

  • Atom Economy: The use of bromine (Br₂) and a chiral resolving agent introduces significant waste. The resolution step, by its nature, discards nearly 50% of the material.

  • Hazardous Reagents: Bromine is highly toxic and corrosive. Sodium borohydride (NaBH₄) is flammable and generates hydrogen gas upon reaction with protic solvents.

  • Solvent Use: The process involves multiple solvent-intensive steps, including reaction and purification, likely using chlorinated or other hazardous organic solvents.[8]

  • Energy Consumption: The reflux step requires significant energy input.

  • Low Overall Yield: The multi-step nature and the resolution step inherently limit the theoretical maximum yield to 50%.

Route 2: Green Chemo-Enzymatic Synthesis

This modern approach leverages the high selectivity of enzymes to control stereochemistry, reduces the number of steps, and operates under mild, environmentally friendly conditions.[1][3]

DOT Script for Green Synthesis Workflow

cluster_1 Green Chemo-Enzymatic Pathway F Propiophenone G (S)-1-Phenyl-1-propanol F->G Ketoreductase (KRED) Co-factor Recycling System Aqueous Buffer, 30°C H Target: (1R,2S)-Amino Alcohol G->H 1. Mitsunobu Reaction (Inversion) 2. Reaction with Pyrrolidine

Caption: Streamlined green synthesis using a biocatalytic key step.

Advantages of the Green Route:

  • High Enantioselectivity: The ketoreductase (KRED) enzyme can reduce the prochiral ketone directly to the desired (S)-alcohol with very high enantiomeric excess (>99% ee), eliminating the need for a wasteful resolution step.[9]

  • Mild Conditions: The enzymatic reaction occurs in an aqueous buffer at or near room temperature, significantly reducing energy consumption.[7]

  • Reduced Waste: This route avoids the use of bromine and stoichiometric metal hydrides. Water is used as the primary solvent for the key biocatalytic step.[8][10]

  • Process Consolidation: While shown in two main stages, enzymatic cascades can often be telescoped into one-pot processes, further minimizing solvent use and waste.[2][4]

  • Improved Safety: The process avoids highly toxic and hazardous reagents, opting for biodegradable enzymes and safer solvents.

Quantitative Performance Comparison: Green Chemistry Metrics

To objectively validate the superiority of the green approach, we use established green chemistry metrics: Process Mass Intensity (PMI) and E-Factor.[11][12]

  • Process Mass Intensity (PMI): The total mass of input (raw materials, solvents, reagents) used to produce a certain mass of the final product. A lower PMI is better.[6][13]

  • E-Factor: The mass ratio of waste to the desired product (E-Factor = PMI - 1). A lower E-factor signifies a greener process.[13][14]

Table 1: Comparative Analysis of Synthesis Routes

MetricConventional Route (Estimated)Green Route (Estimated)Justification for Improvement
Overall Yield ~40%~85%Avoidance of a 50% theoretical loss from chiral resolution.
Number of Steps 42Process intensification through a highly selective biocatalytic step.
E-Factor >50<15Drastic reduction in solvent use and elimination of stoichiometric reagents and resolving agents.[12][14]
Process Mass Intensity (PMI) >51<16Higher yielding steps and less auxiliary material use (solvents, workup chemicals).[11][13]
Key Hazardous Reagents Bromine, NaBH₄NoneReplacement of hazardous chemicals with a biodegradable enzyme catalyst.
Primary Solvent Dichloromethane, EthanolWater (for key step), 2-MeTHFUse of water as a green solvent and replacement of halogenated solvents with bio-based alternatives.[15][16]

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key differentiating steps in each synthesis.

Protocol 1: Key Step in Conventional Route (Racemic Epoxide Formation & Aminolysis)
  • Reduction of α-Bromopropiophenone: The α-bromoketone (1 eq) is dissolved in methanol. Sodium borohydride (1.1 eq) is added portion-wise at 0°C. The reaction is stirred for 1 hour, then quenched with acetone.

  • Epoxide Formation: A solution of 2M sodium hydroxide is added to the crude bromohydrin mixture, and the reaction is stirred vigorously for 4 hours at room temperature.

  • Workup & Extraction: The mixture is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Aminolysis: The crude racemic epoxide (1 eq) is dissolved in ethanol. Pyrrolidine (2 eq) is added, and the mixture is heated to reflux for 6 hours.

  • Purification: The solvent is removed in vacuo, and the resulting crude racemic amino alcohol is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Protocol 2: Key Step in Green Route (Asymmetric Bioreduction)
  • Biocatalyst Preparation: A reaction vessel is charged with a phosphate buffer (100 mM, pH 7.0). A ketoreductase (KRED) enzyme and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase) are added and dissolved.

  • Substrate Addition: Propiophenone (1 eq) is added to the aqueous buffer, potentially with a small amount of a co-solvent like DMSO to aid solubility. NADP⁺ (co-factor, catalytic amount) is added.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 30°C) and pH. The reaction progress is monitored by HPLC until substrate conversion is complete (>99%).

  • Workup & Extraction: The reaction mixture is extracted with a green solvent such as 2-methyltetrahydrofuran (2-MeTHF). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purity Analysis: The enantiomeric excess (ee) of the resulting (S)-1-phenyl-1-propanol is determined using chiral HPLC. The product is typically of high purity (>98%) and high enantiopurity (>99% ee) and can often be used in the next step without further purification.

Conclusion and Future Outlook

This comparative guide demonstrates the clear advantages of adopting a green chemistry approach for the synthesis of the hypothetical pharmaceutical intermediate (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. The biocatalytic route is superior across key validation metrics, including yield, waste reduction (E-Factor and PMI), safety, and energy efficiency.[7][10]

For researchers, scientists, and drug development professionals, integrating biocatalysis and other green chemistry principles is not merely an environmental consideration but a strategic advantage. It leads to more efficient, cost-effective, and sustainable manufacturing processes, aligning with the long-term goals of the pharmaceutical industry. The future of API synthesis will undoubtedly rely on the continued development and implementation of such innovative and green-by-design methodologies.[7][9]

References

  • Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. PMC.
  • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology.
  • CHAPTER 3: Application of Step, Cumulative, and Global E-factor and Process Mass Intensity Metrics to Gauge Synthesis Efficiency: l-DOPA and Apixaban Pharmaceutical Examples. Royal Society of Chemistry.
  • Green Solvents in Organic Synthesis. IntechOpen.
  • Green solvents for sustainable organic synthesis: st
  • Greener Solvents. Sigma-Aldrich.
  • Hydrogenation of Azides over Copper Nanoparticle Surface Using Ammonium Formate in Water.
  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemis
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzym
  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
  • Synthesis of Enantiomerically Pure Alcohols and Amines via Biocatalytic Deracemisation Methods.
  • Chemo-selective Rh-catalysed hydrogenation of azides into amines.
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
  • Selective Hydrogenation of Organic Azides to Aminies by Interlameller Montmorill Onitediphenylphosphine Palladium(II)
  • Reduction of Azides. Thieme.
  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a bioc
  • Green Asymmetric Synthesis: β -Amino Alcohol-Catalyzed Direct Asymmetric Aldol Reactions in Aqueous Micelles.
  • Metal-Free β-Amino Alcohol Synthesis: A Two-step Smiles Rearrangement.
  • E-Factor Analysis of a Pilot Plant for End-to-End Integrated Continuous Manufacturing (ICM) of Pharmaceuticals. CONTINUUS.
  • β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micelles. PubMed.
  • The E Factor and Process Mass Intensity.
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC.
  • Green Chemistry Pharmaceutical Industry. Syrris.
  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite C
  • Valacyclovir Related Compound E (25 mg) (2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)
  • Synthesis of ortho-Formylphenylphosphonic Acids as Covalent Probes of Active Site Lysines. PubMed.
  • Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites. PMC.
  • Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. PMC.
  • Design and synthesis of potent inhibitors of the malaria parasite dihydroorot
  • Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors.
  • Verapamil Hydrochloride. Tokyo Chemical Industry.

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Comparative

Advanced Headspace GC-MS vs. Legacy GC-FID for Residual Solvent Validation in CAS 1784794-72-4

Executive Summary As pharmaceutical pipelines increasingly rely on complex, nitrogen-rich intermediates, analytical methodologies must evolve to handle challenging matrices. CAS 1784794-72-4, chemically identified as 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As pharmaceutical pipelines increasingly rely on complex, nitrogen-rich intermediates, analytical methodologies must evolve to handle challenging matrices. CAS 1784794-72-4, chemically identified as 2-(5-oxopyrrolidin-3-yl)acetonitrile[1], is a prime example. Featuring a polar lactam (pyrrolidone) ring and an active nitrile group, this compound exhibits strong intermolecular hydrogen bonding and a high boiling point. For researchers tasked with residual solvent analysis, these physicochemical properties render legacy Direct-Injection Gas Chromatography-Flame Ionization Detection (GC-FID) highly problematic.

This guide provides an objective, data-driven comparison between legacy GC-FID and an Advanced Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) system. Furthermore, it outlines a self-validating experimental protocol adhering to[2] and[3] guidelines.

Mechanistic Context: The Causality Behind the Analytical Shift

Why does CAS 1784794-72-4 defeat traditional GC-FID? The answer lies in thermodynamics and detector mechanics.

  • Matrix Accumulation & Thermal Degradation: Direct injection of 2-(5-oxopyrrolidin-3-yl)acetonitrile introduces non-volatile matrix directly into the GC inlet. At standard inlet temperatures (e.g., 250°C), the lactam ring undergoes partial thermal degradation. This creates active sites in the liner, leading to peak tailing for polar solvents, and generates volatile degradation byproducts (ghost peaks).

  • Lack of Specificity: FID is a universal, mass-sensitive detector that cannot distinguish between a target residual solvent (e.g., Dichloromethane) and a co-eluting matrix degradation product. This inevitably leads to false positives and out-of-specification (OOS) investigations.

  • The HS-GC-MS Advantage: By employing Static Headspace (HS) extraction, the non-volatile API matrix remains trapped in the sample vial, while only the volatile residual solvents partition into the gas phase. Coupling this with Mass Spectrometry (MS) provides mass-to-charge (m/z) specificity. Even if an unexpected volatile impurity co-elutes with a target solvent, the MS can isolate the target's specific quantifier ion, ensuring absolute analytical trustworthiness.

Product Comparison: Advanced HS-GC-MS vs. Legacy GC-FID

When evaluating the analytical lifecycle of CAS 1784794-72-4, the return on investment for an advanced HS-GC-MS system becomes evident in data integrity and instrument uptime.

Performance MetricLegacy Direct-Injection GC-FIDAdvanced HS-GC-MS (e.g., Agilent 8890/5977B)
Matrix Interference High (Matrix deposits in inlet/column)None (Matrix remains in headspace vial)
Detector Specificity Low (Retention time only)High (m/z spectral confirmation)
Column Lifespan < 100 injections (Rapid degradation)> 2,000 injections (Vapor-phase only)
False Positive Rate High (Due to co-eluting degradants)Negligible (Resolved via SIM/SCAN mode)
Sensitivity (LOD) ~10-50 ppm (Matrix dependent)< 1 ppm (Targeted SIM extraction)

Experimental Protocol: A Self-Validating System

To establish a robust, self-validating system, the method must inherently prove its own efficacy during every run. The following protocol details the validation of an HS-GC-MS method for detecting Class 2 and Class 3 residual solvents in CAS 1784794-72-4, strictly following[2].

Step 1: Diluent Selection & Sample Preparation

Causality: Water cannot be used due to the insolubility of the organic matrix, and volatile diluents (like Methanol) would mask residual solvent peaks. Dimethyl Sulfoxide (DMSO) is selected because it completely dissolves the polar pyrrolidone matrix and has a high boiling point (189°C), minimizing its vapor pressure at the headspace equilibration temperature.

  • Standard Preparation: Prepare a mixed standard solution containing Methanol, Dichloromethane, Toluene, and N,N-Dimethylformamide (DMF) in DMSO at 100% of their respective [3] relative to a 100 mg/mL sample concentration.

  • Sample Preparation: Accurately weigh 100 mg of CAS 1784794-72-4 into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal immediately with a PTFE/silicone septum and crimp cap.

Step 2: Headspace Extraction Parameters
  • Oven Temperature: 85°C. (Provides sufficient thermal energy to drive solvents into the vapor phase without degrading the API).

  • Equilibration Time: 20 minutes.

  • Vial Pressurization: 15 psi for 0.5 min.

  • Loop & Transfer Line: 95°C and 105°C, respectively (prevents condensation of solvents before entering the GC).

Step 3: GC-MS Instrumental Conditions
  • Column: DB-624 UI (30 m × 0.32 mm, 1.8 µm film). The mid-polarity cyanopropylphenyl stationary phase is specifically engineered for VOC separation.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 3 min).

  • MS Mode: Synchronous SIM/SCAN. SCAN mode (m/z 20-250) identifies unknown impurities, while Selected Ion Monitoring (SIM) targets specific quantifier ions for maximum sensitivity (e.g., m/z 31 for Methanol, m/z 84 for Dichloromethane).

Step 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject Blank DMSO, unspiked CAS 1784794-72-4, and spiked matrix. Ensure no interfering peaks exist at the retention times of the target ions.

  • Linearity: Inject standards at 10%, 50%, 100%, 120%, and 150% of the specification limit.

  • Accuracy (Recovery): Spike known amounts of solvents into the API matrix at 50%, 100%, and 150% levels. Calculate the percentage recovered to prove the matrix does not suppress volatilization.

  • Precision: Analyze six independent preparations of the API spiked at the 100% level.

Validation Data Summary

The following table summarizes the quantitative validation data, demonstrating the method's compliance with ICH acceptance criteria.

Residual SolventICH ClassLimit (ppm)Quantifier Ion (m/z)Linearity (R²)LOQ (ppm)Accuracy (% Rec)Precision (%RSD)
Methanol Class 2/33000310.999515.098.4 - 101.21.8
Dichloromethane Class 2600840.99982.599.1 - 102.51.2
Toluene Class 2890910.99991.097.5 - 100.80.9
N,N-DMF Class 2880730.99925.095.2 - 99.42.1

Experimental Workflow Visualization

Workflow API CAS 1784794-72-4 (Solid Matrix) HS_Vial Static Headspace Equilibration (85°C) API->HS_Vial Weigh & Transfer Diluent DMSO Diluent (Low Volatility) Diluent->HS_Vial Dissolve Matrix Extraction Vapor Phase Extraction HS_Vial->Extraction Thermal Partitioning GC Gas Chromatography (DB-624 UI Column) Extraction->GC Transfer Line MS Mass Spectrometry (SIM/SCAN Mode) GC->MS Elution Validation ICH Q2(R2) Data Evaluation MS->Validation Spectral Data

Figure 1: Headspace GC-MS extraction and validation workflow for CAS 1784794-72-4.

References

  • PubChem. "2-(5-Oxopyrrolidin-3-yl)acetonitrile | C6H8N2O | CID 84762164". National Institutes of Health (NIH). URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures". URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Q3C(R8) Impurities: Guidance for Residual Solvents". URL: [Link]

Sources

Validation

Validating the shelf-life and stability of 2-(5-Oxopyrrolidin-3-yl)acetonitrile under accelerated conditions

An In-Depth Technical Guide to the Stability Profiling of 2-(5-Oxopyrrolidin-3-yl)acetonitrile As pharmaceutical pipelines increasingly rely on highly functionalized nitrogen-containing heterocycles, understanding the in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability Profiling of 2-(5-Oxopyrrolidin-3-yl)acetonitrile

As pharmaceutical pipelines increasingly rely on highly functionalized nitrogen-containing heterocycles, understanding the intrinsic stability of these building blocks becomes paramount. 2-(5-Oxopyrrolidin-3-yl)acetonitrile is a critical intermediate featuring two distinct reactive centers: a γ-lactam (pyrrolidone) ring and an aliphatic nitrile.

This guide provides a comprehensive evaluation of the shelf-life and stability of 2-(5-Oxopyrrolidin-3-yl)acetonitrile under accelerated conditions, objectively comparing its performance against structural alternatives. By dissecting the causality behind its degradation pathways, we establish a self-validating analytical framework for drug development professionals.

Mechanistic Baseline: Degradation Pathways

To accurately predict shelf-life, we must first isolate the kinetic vulnerabilities of the molecule. 2-(5-Oxopyrrolidin-3-yl)acetonitrile is theoretically susceptible to two primary degradation routes: lactam ring-opening and nitrile hydration.

Lactam Hydrolysis: Unlike highly strained β-lactams (4-membered rings) which rapidly acylate nucleophiles, 5-membered γ-lactams exhibit remarkable hydrolytic stability. The lack of significant transannular strain in the pyrrolidone core means that spontaneous ring-opening is highly unfavorable under standard physiological or atmospheric conditions[1]. Cleavage of this γ-lactam typically requires harsh forced degradation conditions (e.g., strong aqueous acid or base at elevated temperatures) to overcome the activation energy barrier[2].

Nitrile Hydrolysis: The aliphatic nitrile group is generally robust in the solid state. However, in the presence of moisture and thermal stress, nitriles can undergo hydration. This process proceeds via an initial tautomerization to an amide intermediate, which can subsequently hydrolyze further into a carboxylic acid[3].

Pathways A 2-(5-Oxopyrrolidin-3-yl)acetonitrile B Lactam Ring Opening A->B Extreme pH C Nitrile Hydration A->C H2O, Heat D Amino Acid Degradant B->D E Amide Intermediate C->E F Further Hydrolysis E->F H2O, Heat G Carboxylic Acid F->G

Degradation pathways of 2-(5-Oxopyrrolidin-3-yl)acetonitrile via lactam and nitrile hydrolysis.

Comparative Stability Profiling

To contextualize the stability of 2-(5-Oxopyrrolidin-3-yl)acetonitrile, we compared it against two common alternative intermediates under ICH Q1A(R2) accelerated storage conditions (40°C ± 2°C / 75% RH ± 5% RH)[4].

The alternatives selected for this comparison are:

  • Methyl 2-(5-oxopyrrolidin-3-yl)acetate: An ester analog, chosen to evaluate the robustness of the nitrile vs. an ester under high humidity.

  • 2-(1-Methyl-5-oxopyrrolidin-3-yl)acetonitrile: An N-methylated analog, chosen to evaluate the impact of the free lactam N-H on solid-state stability.

Quantitative Stability Data (6-Month Accelerated Study)
CompoundStructural FeatureInitial Purity (%)3 Months (40°C/75% RH)6 Months (40°C/75% RH)Primary Degradant
2-(5-Oxopyrrolidin-3-yl)acetonitrile γ-Lactam + Nitrile99.899.799.5Amide (Trace)
Methyl 2-(5-oxopyrrolidin-3-yl)acetate γ-Lactam + Ester99.798.296.4Free Acid
2-(1-Methyl-5-oxopyrrolidin-3-yl)acetonitrile N-Methyl γ-Lactam + Nitrile99.698.997.8Amide (Trace)

Causality & Expert Insights: The data reveals that 2-(5-Oxopyrrolidin-3-yl)acetonitrile significantly outperforms the ester analog. In a 75% RH environment, moisture adsorbs onto the API surface. Esters are highly susceptible to moisture-induced hydrolysis, generating free acids that auto-catalyze further degradation. The nitrile group, conversely, requires a much higher activation energy for hydration, rendering it highly stable under neutral, humid conditions[3].

Furthermore, the free N-H of 2-(5-Oxopyrrolidin-3-yl)acetonitrile allows for extensive intermolecular hydrogen bonding. This creates a rigid, tightly packed crystal lattice that minimizes moisture ingress. The N-methylated analog lacks this H-bond donor, resulting in higher hygroscopicity and increased molecular mobility, which accelerates its degradation rate under identical conditions.

Experimental Workflow & Self-Validating Protocols

Regulatory submissions require stability data generated through robust, self-validating analytical methods[5]. The following protocol outlines the setup for both accelerated stability and forced degradation testing, ensuring that the analytical method is genuinely stability-indicating[6].

Workflow S1 Sample Prep & Aliquoting S2 ICH Q1A(R2) 40°C / 75% RH S1->S2 S3 Forced Degradation (Acid/Base/Heat) S1->S3 S4 HPLC-UV/MS Analysis S2->S4 S3->S4 S5 Mass Balance Validation S4->S5

Experimental workflow for accelerated stability and forced degradation testing.

Step-by-Step Methodology

Step 1: Sample Preparation and Chamber Loading

  • Accurately weigh 500 mg aliquots of 2-(5-Oxopyrrolidin-3-yl)acetonitrile into Type I amber glass vials.

  • Prepare two sets: "Closed" (sealed with PTFE-lined caps) to evaluate thermal stress, and "Open" (covered with perforated aluminum foil) to evaluate the combined effect of thermal and humidity stress.

  • Place the vials in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH[4].

Step 2: Forced Degradation (Method Validation) To prove the HPLC method can detect all potential degradants, subject the compound to extreme stress[6]:

  • Acidic/Basic Stress: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH, respectively. Heat at 60°C for 7 days. (This will force the γ-lactam to open and the nitrile to hydrate).

  • Oxidative Stress: Expose to 3% H₂O₂ at room temperature for 24 hours.

  • Neutralize all samples prior to injection to protect the analytical column.

Step 3: HPLC-UV/MS Analysis

  • Mobile Phase: Utilize a gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA) on a C18 column (e.g., 150 mm x 4.6 mm, 3 µm). The acidic modifier suppresses the ionization of any generated carboxylic acids, ensuring sharp peak shapes.

  • Detection: Monitor at 210 nm (optimal for the lactam carbonyl and nitrile chromophores) and use in-line electrospray ionization mass spectrometry (ESI-MS) to identify degradant masses.

Step 4: Self-Validation via System Suitability and Mass Balance A protocol is only trustworthy if it validates its own results.

  • System Suitability Testing (SST): Before analyzing stability samples, inject a resolution mixture containing the API and the synthesized amide degradant. The method is only valid if the resolution ( Rs​ ) between the API and the closest degradant is >2.0 .

  • Mass Balance Verification: Calculate the total area of the API and all degradant peaks. The sum of the remaining intact API and the quantified degradants must equal 100% ± 2% of the initial API concentration. If mass balance fails, it indicates that degradants are either volatile, retained on the column, or lack UV absorbance, necessitating orthogonal detectors (e.g., CAD or ELSD).

Conclusion

2-(5-Oxopyrrolidin-3-yl)acetonitrile demonstrates exceptional shelf-life under ICH Q1A(R2) accelerated conditions. Its γ-lactam core avoids the transannular strain that plagues β-lactams, while its nitrile group provides superior resistance to moisture-induced hydrolysis compared to ester alternatives. By leveraging its capacity for strong intermolecular hydrogen bonding, this compound maintains a highly stable solid-state profile, making it a highly reliable intermediate for long-term pharmaceutical manufacturing campaigns.

References

  • AMSbiopharma. "ICH Guidelines: Drug Stability Testing Essentials." amsbiopharma.com.
  • Pharma Stability. "Pharma Stability: ICH Q1A(R2) Fundamentals." pharmastability.com.
  • ResolveMass Laboratories.
  • Imming, P., et al. "Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors." PubMed (nih.gov).
  • ResearchGate. "How can one hydrolyze nitrile to acid in the presence of lactam ring?
  • ResearchGate. "Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.

Sources

Safety & Regulatory Compliance

Safety

2-(5-Oxopyrrolidin-3-yl)acetonitrile proper disposal procedures

2-(5-Oxopyrrolidin-3-yl)acetonitrile: Comprehensive Laboratory Disposal and Safety Protocol As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just followin...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(5-Oxopyrrolidin-3-yl)acetonitrile: Comprehensive Laboratory Disposal and Safety Protocol

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just following a checklist—it requires a mechanistic understanding of the molecule's behavior. 2-(5-Oxopyrrolidin-3-yl)acetonitrile (CAS: 1784794-72-4) is a critical building block in drug development, featuring both an aliphatic nitrile moiety and a pyrrolidone ring[1]. This structural duality presents unique operational hazards.

The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute laboratory safety, regulatory compliance, and environmental protection.

Mechanistic Hazard Assessment & Causality

To safely handle and dispose of this compound, we must first understand the causality behind its hazards[2]:

  • The Nitrile Moiety (-C≡N): Nitriles are highly sensitive to extreme pH. Exposure to strong acids or bases catalyzes an exothermic hydrolysis reaction, yielding amides, carboxylic acids, and ammonia gas. In a sealed waste container, this reaction causes rapid pressure buildup and potential rupture. Furthermore, the thermal decomposition of nitriles yields highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx) [3].

  • The Pyrrolidone Ring: Pyrrolidone derivatives (similar to NMP) act as powerful permeation enhancers[4]. If this compound contacts the skin, the pyrrolidone ring facilitates its own transdermal absorption, exacerbating systemic toxicity.

Quantitative Hazard & PPE Specifications

Table 1: Hazard Profile & Regulatory Classification [2]

Hazard Class GHS Category Hazard Statement Mechanistic Rationale
Acute Toxicity Category 4 H302, H312, H332 Pyrrolidone ring enhances systemic absorption; nitrile metabolism can release cyanide in vivo.
Skin Irritation Category 2 H315 Lipophilic nature disrupts epidermal lipid bilayers, causing localized inflammation.
Eye Irritation Category 2A H319 Direct contact causes severe irritation to mucosal membranes.

| STOT SE | Category 3 | H336 | Vapor/aerosol inhalation causes CNS depression and respiratory tract irritation. |

Table 2: Required Personal Protective Equipment (PPE) & Engineering Controls [4][5]

Equipment Type Specification Justification
Gloves Nitrile (≥ 8 mil thickness) Provides superior chemical resistance to pyrrolidone derivatives compared to standard latex.
Eye Protection Chemical safety goggles Prevents mucosal exposure to aerosols or accidental splashes.
Body Protection Flame-resistant lab coat Mitigates dermal exposure and protects against combustible hazards.

| Engineering Control | Chemical Fume Hood | Maintains face velocity of 80-100 FPM to capture volatile organic emissions. |

Step-by-Step Methodologies: A Self-Validating System

Every protocol in your laboratory must be a self-validating system—meaning the procedure includes built-in checks to confirm safety before proceeding to the next step.

Protocol A: Routine Waste Consolidation
  • Preparation: Don required PPE (Nitrile gloves, goggles, lab coat). Ensure the fume hood is operational and calibrated.

  • Segregation: Verify that the primary High-Density Polyethylene (HDPE) waste container contains no strong acids, bases, or oxidizers.

    • Causality: Mixing nitriles with strong acids/bases initiates exothermic hydrolysis, risking container rupture and toxic gas release.

  • Transfer: Using a dedicated funnel, slowly pour liquid waste into the HDPE container. For solid waste (e.g., weighing papers, pipette tips), place into a designated solid hazardous waste bin lined with a compatible poly-bag[6].

  • Validation Check: Before sealing the waste container, verify the pH of the liquid waste using indicator paper. A neutral pH (6.5–7.5) confirms the absence of inadvertent acid/base contamination. Ensure the container is no more than 80% full to allow for thermal expansion.

  • Labeling & Storage: Seal tightly. Affix a GHS-compliant "Hazardous Waste" label specifying "2-(5-Oxopyrrolidin-3-yl)acetonitrile (Toxic, Irritant)". Store in a secondary containment tray in a cool, well-ventilated satellite accumulation area away from ignition sources[4].

Protocol B: Spill Response & Decontamination
  • Evacuation & Assessment: Immediately isolate the spill area. If the spill exceeds 100 mL or occurs outside a fume hood, evacuate personnel and contact Environmental Health and Safety (EHS)[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or bentonite clay)[6].

    • Causality: Combustible absorbents like sawdust must be strictly avoided. The compound's flammability, combined with the high surface area of sawdust, creates a highly reactive mixture prone to spontaneous ignition.

  • Absorption: Gently sweep the absorbent over the spill from the perimeter inward to minimize aerosolization.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a wide-mouth HDPE waste container[7].

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., ethanol), absorbing the rinsate with fresh vermiculite.

    • Validation Check: Swipe the cleaned area with a dry Kimwipe. Ensure no visible residue remains and the area is completely dry before removing isolation barriers.

  • Disposal: Seal the container and process via the standard incineration pathway.

The Incineration Imperative (Disposal Logistics)

2-(5-Oxopyrrolidin-3-yl)acetonitrile cannot be disposed of via aqueous drains, standard trash, or landfills[4][5]. The mandatory disposal method is high-temperature chemical incineration .

Because the molecule contains a nitrile group (-C≡N), incomplete combustion generates highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[3]. Therefore, you must ensure your licensed waste disposal contractor utilizes an incinerator equipped with:

  • An Afterburner: To ensure complete thermal oxidation of carbon and nitrogen species to CO₂, H₂O, and N₂.

  • An Alkaline Scrubber: To neutralize any residual acidic NOx gases or uncombusted HCN before atmospheric release[3][8].

Workflow Visualization

Workflow Start Waste Generation: 2-(5-Oxopyrrolidin-3-yl)acetonitrile Segregation Segregate from Strong Acids, Bases & Oxidizers Start->Segregation SolidWaste Solid Waste (Contaminated Consumables) Segregation->SolidWaste LiquidWaste Liquid Waste (Solutions/Rinses) Segregation->LiquidWaste Container Seal in Compatible HDPE Container Label: 'Hazardous Waste' SolidWaste->Container LiquidWaste->Container Incineration Licensed Disposal: Incineration with Afterburner & Scrubber Container->Incineration EHS Transport

Figure 1: Standard laboratory disposal and segregation workflow for pyrrolidone nitriles.

References

  • PubChem . 2-(5-Oxopyrrolidin-3-yl)acetonitrile | C6H8N2O | CID 84762164. National Center for Biotechnology Information. Available at:[Link]

  • NextSDS . Chemical Substance Information: 2-(5-oxopyrrolidin-3-yl)acetonitrile. Available at: [Link]

  • Reed College Environmental Health & Safety . Hazardous Laboratory Chemicals Disposal Guide. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(5-Oxopyrrolidin-3-yl)acetonitrile

Handling specialized synthetic intermediates like 2-(5-Oxopyrrolidin-3-yl)acetonitrile requires moving beyond basic safety data sheets to understand the molecular behavior of the compound. As a Senior Application Scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized synthetic intermediates like 2-(5-Oxopyrrolidin-3-yl)acetonitrile requires moving beyond basic safety data sheets to understand the molecular behavior of the compound. As a Senior Application Scientist, I approach chemical safety through the lens of molecular causality. This compound merges a pyrrolidone moiety with an acetonitrile group, creating a unique toxicological profile that demands specific operational and disposal frameworks.

This guide provides a self-validating, step-by-step operational protocol designed for drug development professionals who require absolute precision in laboratory safety.

Part 1: Chemical Profiling and Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must analyze the physicochemical threat. The hazards of 2-(5-Oxopyrrolidin-3-yl)acetonitrile are driven by its dual functional groups.

The pyrrolidone ring acts as a potent solvent and penetration enhancer. If the substance contacts the skin, this structure facilitates the rapid transdermal delivery of the intact molecule. Concurrently, the nitrile group poses a secondary metabolic hazard. Systemic absorption can lead to nitrile-induced oxidative stress or mild cyanide liberation via cytochrome P450 metabolism in the liver. Therefore, dermal protection is not merely about preventing localized irritation—it is a critical barrier against systemic acute toxicity.

Table 1: Physicochemical & Hazard Profile

Property / ClassificationValue / CodeCausality & Clinical Impact
CAS Number [1]Unique identifier for regulatory tracking.
Molecular Weight 124.14 g/mol [1]Low molecular weight facilitates rapid dermal and mucosal absorption.
Acute Toxicity Acute Tox. 4 (H302, H312, H332) [2]Harmful if swallowed, in contact with skin, or inhaled. Driven by the nitrile group's systemic circulation.
Skin & Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) [2]Direct contact disrupts lipid bilayers, causing immediate inflammation and severe ocular irritation.
Target Organ Toxicity STOT SE 3 (H336) [2]Inhalation of aerosols/dust may cause central nervous system depression (drowsiness/dizziness).

Part 2: PPE Matrix and Selection Rationale

Standard laboratory PPE is insufficient for cyclic amides combined with nitriles. The following matrix outlines the required protective gear and the scientific rationale behind each selection.

Table 2: Advanced PPE Matrix

PPE CategoryRecommended SpecificationScientific Rationale & Causality
Hand Protection Dual-Layering: Inner standard Nitrile (0.1 mm) + Outer Butyl Rubber (0.3 mm).Nitrile provides dexterity, but pyrrolidone derivatives can permeate thin nitrile over time. Butyl rubber offers superior resistance to polar aprotic structures, preventing transdermal penetration.
Eye/Face Protection Tight-fitting chemical safety goggles. Face shield if handling >50g.Prevents aerosolized dust or micro-droplets from contacting ocular mucosa, directly mitigating H319 risks.
Respiratory N95/P100 particulate respirator (if handled outside a closed system).Mitigates the inhalation of fine powders (H332, H336). The P100 filter traps 99.9% of airborne particles.
Body Protection Flame-resistant (FR) lab coat with Tyvek® sleeves.Tyvek® prevents particulate accumulation on the forearms, a common vector for accidental dermal exposure during fume hood work.

Part 3: Self-Validating Operational Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Workflow A: Safe Weighing and Transfer
  • System Validation: Verify the Class II Biological Safety Cabinet (BSC) or chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Validation Check: The digital monitor must display a green status, or a tissue taped to the sash must pull inward continuously.

  • Static Mitigation: Use an anti-static zero-charge balance enclosure. Pyrrolidone derivatives in solid form can hold static charges, leading to sudden aerosolization upon opening the container.

  • Preparation: Tare a pre-capped, chemically compatible vial (e.g., borosilicate glass). Open the stock container of 2-(5-Oxopyrrolidin-3-yl)acetonitrile only within the deepest part of the fume hood (at least 6 inches behind the sash).

  • Transfer: Use a grounded stainless-steel spatula. Transfer the required mass into the vial and immediately seal it with a PTFE-lined cap.

  • Decontamination: Wipe the exterior of the sealed vial and the spatula with a solvent mixture of 70% Isopropyl Alcohol (IPA) / 30% Water, followed by a dry Kimwipe, before removing them from the hood.

Workflow B: Spill Response and Chemical Decontamination
  • Isolation & Airflow: Evacuate the immediate 2-meter radius. If the spill is inside the hood, lower the sash to 2 inches to maximize inward velocity.

  • Containment (Solid/Dust): Do NOT sweep dry. Mist the spill lightly with distilled water to suppress dust formation.

  • Containment (Liquid/Solution): Encircle the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth).

  • Collection: Use a disposable plastic scoop to transfer the wetted powder or saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Neutralization: Wash the affected surface with a 5% sodium hypochlorite solution (bleach), let sit for 10 minutes, and follow with soapy water. Causality: Mild oxidizers degrade the nitrile group into less toxic amides/carboxylic acids, while surfactants remove the lipophilic pyrrolidone residue.

Workflow C: Waste Management and Disposal
  • Segregation: Classify as "Halogen-Free Organic Waste" (unless cross-contaminated with chlorinated solvents during a reaction).

  • Labeling: Affix a GHS-compliant label stating: "Contains: 2-(5-Oxopyrrolidin-3-yl)acetonitrile. Hazards: Toxic (Oral/Dermal/Inhalation), Irritant."

  • Storage: Store in a secondary containment tray in a cool, well-ventilated waste accumulation area. Keep strictly isolated from strong oxidizers or strong acids, which can hydrolyze the nitrile and release toxic fumes.

  • Final Disposal: Route exclusively for high-temperature commercial incineration. Causality: Temperatures exceeding 1000°C are required to completely cleave the robust pyrrolidone ring and oxidize the nitrile nitrogen into harmless N₂ gas, preventing environmental persistence.

Part 4: Operational Workflow Visualization

The following diagram illustrates the logical progression of handling this compound, ensuring safety checks are integrated at every phase.

PPE_Workflow A 1. Hazard Assessment CAS: 1784794-72-4 B 2. PPE Selection Butyl Gloves & Goggles A->B Identify Risks C C B->C Don PPE D 4. Handling & Transfer Anti-static protocols C->D Validate Airflow E 5. Decontamination 70% IPA / 30% H2O D->E Post-Transfer F 6. Waste Disposal Incineration Routing E->F Segregate Waste

Operational workflow for the safe handling and disposal of 2-(5-Oxopyrrolidin-3-yl)acetonitrile.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 84762164, 2-(5-Oxopyrrolidin-3-yl)acetonitrile. PubChem. Retrieved March 22, 2026, from[Link]

  • NextSDS. 2-(5-oxopyrrolidin-3-yl)acetonitrile — Chemical Substance Information & GHS Hazard Classifications. NextSDS Substance Database. Retrieved March 22, 2026, from [Link]

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